Product packaging for 2-Methyl-2H-indazole-7-carbonitrile(Cat. No.:CAS No. 1159511-51-9)

2-Methyl-2H-indazole-7-carbonitrile

Cat. No.: B1387056
CAS No.: 1159511-51-9
M. Wt: 157.17 g/mol
InChI Key: PFBJGTOYNQTJGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methyl-2H-indazole-7-carbonitrile is a useful research compound. Its molecular formula is C9H7N3 and its molecular weight is 157.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7N3 B1387056 2-Methyl-2H-indazole-7-carbonitrile CAS No. 1159511-51-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylindazole-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-12-6-8-4-2-3-7(5-10)9(8)11-12/h2-4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBJGTOYNQTJGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=CC=C(C2=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101293801
Record name 2-Methyl-2H-indazole-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101293801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159511-51-9
Record name 2-Methyl-2H-indazole-7-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159511-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-2H-indazole-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101293801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Methyl-2H-indazole-7-carbonitrile CAS number 1159511-51-9 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methyl-2H-indazole-7-carbonitrile

Introduction: The Privileged Indazole Scaffold in Modern Chemistry

Nitrogen-containing heterocycles are foundational pillars in the architecture of biologically active molecules, forming the core of countless natural products and pharmaceuticals.[1] Among these, the indazole scaffold, a bicyclic system featuring a fused benzene and pyrazole ring, has emerged as a "privileged structure" in medicinal chemistry.[1] This designation signifies its remarkable ability to bind to a diverse array of biological targets with high affinity, making it a fertile ground for drug discovery.

Indazoles exist in different tautomeric forms, with the 1H- and 2H-isomers being the most common.[2][3] The 2H-indazole isomer, in particular, is a crucial component in many pharmacologically active compounds. This guide focuses on a specific, functionalized derivative: This compound (CAS No. 1159511-51-9) . As a versatile chemical building block, its strategic placement of methyl and nitrile groups offers synthetic chemists a powerful tool for generating novel molecular entities for screening and development. This document provides a comprehensive technical overview of its properties, synthesis, applications, and handling for researchers and drug development professionals.

Core Compound Identification and Physicochemical Profile

This compound is a synthetically derived heterocyclic compound valued for its potential as an intermediate in pharmaceutical research. The nitrile moiety serves as a versatile synthetic handle, capable of being transformed into various functional groups such as amines, amides, or carboxylic acids, thereby enabling the exploration of a broad chemical space.

Chemical Identity
ParameterValueReference
Compound Name This compound
Synonym(s) 7-Cyano-2-methylindazole[4]
CAS Number 1159511-51-9[4][5]
Molecular Formula C₉H₇N₃[5][6]
Molecular Weight 157.17 g/mol [4][5]
InChI Key PFBJGTOYNQTJGT-UHFFFAOYSA-N
Canonical SMILES CN1N=C2C(=C1)C=CC=C2C#N[5]
Physicochemical Properties
PropertyValueReference
Physical Form White to Yellow Solid
Purity Typically ≥97%
Solubility Data not widely published; expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.
Storage Recommended to be stored in a refrigerator, tightly closed, in a dry and well-ventilated place.
Shipping Temp. Room Temperature

Predicted Spectroscopic Profile

While direct experimental spectra for this specific compound are not widely published in public databases, its spectroscopic characteristics can be reliably predicted based on its structure and established principles of spectroscopic interpretation.[7] This predicted data serves as a benchmark for researchers verifying the identity and purity of synthesized or purchased material.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~8.20s1HH3The proton at the C3 position of the indazole ring, typically deshielded.
~7.90d1HH6Aromatic proton ortho to the electron-withdrawing nitrile group, shifted downfield.
~7.75d1HH4Aromatic proton adjacent to the fused ring system.
~7.25t1HH5Aromatic proton coupled to both H4 and H6.
~4.20s3HN-CH₃Methyl group protons attached to the nitrogen atom.
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ) ppmAssignmentRationale
~148.0C7aQuaternary carbon at the ring fusion.
~135.0C3Carbon at the C3 position of the indazole ring.
~133.0C6Aromatic carbon deshielded by the nitrile group.
~129.0C4Aromatic carbon.
~122.0C5Aromatic carbon.
~120.0C3aQuaternary carbon at the ring fusion.
~118.0-C≡NNitrile carbon.
~105.0C7Carbon bearing the nitrile group.
~38.0N-CH₃Methyl carbon.
Predicted Infrared (IR) Data (ATR)
Wavenumber (cm⁻¹)AssignmentRationale
~3100-3000C-H stretchAromatic C-H stretching.
~2950-2850C-H stretchAliphatic C-H stretching from the methyl group.
~2230-2210C≡N stretchCharacteristic sharp, strong absorption for the nitrile group.
~1610-1580C=C stretchAromatic ring skeletal vibrations.
~1520-1480C=N stretchHeterocyclic ring stretching.

Synthesis Strategy and Experimental Protocol

The synthesis of 2H-indazoles often involves regioselective N-alkylation or cyclization reactions that favor the N2 position.[8] A robust and widely applicable method is the copper-catalyzed three-component reaction, which efficiently constructs the indazole core from readily available starting materials.[9]

Proposed Synthesis Workflow

A plausible and efficient route to synthesize this compound involves a one-pot, copper-catalyzed reaction of 2-bromo-6-cyanobenzaldehyde, methylamine, and sodium azide. The copper catalyst is crucial for facilitating the key C-N and N-N bond formations that lead to the final cyclized product.[8][9]

Synthesis_Workflow A 2-Bromo-6-cyanobenzaldehyde Intermediate In-situ formation of N-(2-bromo-6-cyanobenzylidene)methanamine A->Intermediate + B Methylamine (CH3NH2) B->Intermediate C Sodium Azide (NaN3) Product This compound C->Product Catalyst Cu(I) Catalyst (e.g., CuI) Catalyst->Product Solvent Solvent (e.g., DMSO) Solvent->Product Intermediate->Product + Copper-catalyzed cyclization

Caption: Copper-catalyzed one-pot synthesis of the target compound.

Generalized Experimental Protocol

Causality: This protocol is designed for efficiency and atom economy by combining multiple steps into a single operation. The choice of a polar aprotic solvent like DMSO is to ensure all reactants remain in solution at the required reaction temperature. The copper(I) catalyst is selected for its proven efficacy in mediating the formation of both the C-N imine bond and the subsequent N-N bond required for cyclization.[2]

  • Vessel Preparation : To a dry, inert-atmosphere reaction vessel, add 2-bromo-6-cyanobenzaldehyde (1.0 eq.), copper(I) iodide (0.1 eq.), and sodium azide (1.5 eq.).

  • Solvent Addition : Add anhydrous dimethyl sulfoxide (DMSO) to the vessel to dissolve the solids under stirring.

  • Amine Addition : Slowly add a solution of methylamine (1.2 eq., e.g., 40% in H₂O or as hydrochloride salt with a base like triethylamine) to the reaction mixture at room temperature.

  • Reaction Conditions : Heat the mixture to 110-120 °C and maintain stirring for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Upon completion, cool the reaction mixture to room temperature and pour it into water. An organic/aqueous extraction (e.g., with ethyl acetate) is performed to isolate the crude product. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification : The solvent is removed under reduced pressure. The resulting crude solid is then purified using column chromatography on silica gel (e.g., with a hexane/ethyl acetate gradient) to yield pure this compound.

Applications in Research and Drug Discovery

This compound is not typically an end-product but rather a strategic intermediate. Its value lies in the synthetic versatility of the indazole core and the nitrile functional group, allowing for the creation of diverse compound libraries for high-throughput screening.

Role as a Chemical Scaffold

The indazole ring is a known pharmacophore present in several FDA-approved drugs, including:

  • Axitinib : An anti-cancer agent for renal cell carcinoma.[10]

  • Niraparib : A PARP inhibitor used for treating ovarian cancer.[10]

  • Benzydamine : A non-steroidal anti-inflammatory drug (NSAID).[2]

This compound provides a pre-formed, correctly substituted 2H-indazole core, saving researchers significant synthetic effort.

Synthetic Derivatization Potential

The nitrile group at the C7 position is a key feature, offering multiple pathways for chemical elaboration to generate novel derivatives for biological testing.

Derivatization_Potential Core This compound Amine 7-(Aminomethyl)-2-methyl- 2H-indazole Core->Amine Reduction (e.g., LiAlH4, H2/Ni) Acid 2-Methyl-2H-indazole- 7-carboxylic acid Core->Acid Hydrolysis (Acid or Base) Tetrazole 2-Methyl-7-(1H-tetrazol-5-yl)- 2H-indazole Core->Tetrazole [2+3] Cycloaddition (e.g., NaN3, NH4Cl) Amide 2-Methyl-2H-indazole- 7-carboxamide Core->Amide Partial Hydrolysis (e.g., H2O2, base)

Caption: Synthetic pathways from the nitrile group to other functional groups.

This strategic derivatization allows for the modulation of key drug-like properties such as solubility, lipophilicity, and the ability to form hydrogen bonds, which are critical for target engagement and pharmacokinetic profiles.[11]

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions. The information below is a summary derived from available Safety Data Sheets (SDS).[12]

GHS Hazard Information
Pictogram
alt text
Signal Word Warning
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and First Aid
  • Engineering Controls : Use only outdoors or in a well-ventilated area. Ensure that eyewash stations and safety showers are close to the workstation.[12]

  • Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection (chemical safety goggles conforming to EN166 or OSHA standards).

  • Inhalation : If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[12]

  • Skin Contact : Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[12]

  • Eye Contact : Rinse cautiously with water for several minutes. If eye irritation persists, get medical advice.[12]

  • Ingestion : If swallowed, call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[12]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12]

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-2H-indazole-7-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Methyl-2H-indazole-7-carbonitrile in Modern Drug Discovery

This compound is a crucial intermediate in the synthesis of the potent poly (ADP-ribose) polymerase (PARP) inhibitor, Niraparib.[1][2] Niraparib is a targeted therapy approved for the treatment of various cancers, including ovarian and fallopian tube cancers.[1][2] The precise chemical structure and physicochemical properties of its intermediates are paramount to ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the known physicochemical properties of this compound, offering a foundational understanding for researchers in drug development and process chemistry.

Chemical Identity and Molecular Structure

This compound is a heterocyclic aromatic compound. The indazole core, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a "privileged structure" in medicinal chemistry, known for its ability to bind to multiple biological targets. The specific arrangement of the methyl group at the 2-position of the indazole ring and the nitrile group at the 7-position is critical for its role as a precursor to Niraparib.

Table 1: Chemical Identifiers and Basic Properties

PropertyValue
IUPAC Name This compound
CAS Number 1159511-51-9
Molecular Formula C₉H₇N₃
Molecular Weight 157.17 g/mol
Canonical SMILES CN1C=C2C=CC=C(C2=N1)C#N
InChI Key PFBJGTOYNQTJGT-UHFFFAOYSA-N

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug intermediate is essential for process optimization, formulation development, and ensuring batch-to-batch consistency. While extensive public data for this specific intermediate is limited, this section compiles available information and provides context based on related structures.

Table 2: Summary of Physicochemical Data

PropertyValueNotes
Physical State White to yellow solid.Based on supplier safety data sheets.
Melting Point Not explicitly reported in available literature.Indazole and its derivatives are typically crystalline solids with distinct melting points. Experimental determination is recommended.
Boiling Point Not available.Likely to decompose at high temperatures before boiling under atmospheric pressure.
Solubility Data not publicly available.Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Poorly soluble in water. Experimental verification is necessary.
pKa Not available.The indazole moiety has both acidic and basic character, though it is a very weak base.
LogP Not available.A calculated LogP would likely be in the range of 1.5-2.5, indicating moderate lipophilicity.
Experimental Protocol for Solubility Determination (Gravimetric Method)

Given the lack of published quantitative solubility data, a standard laboratory protocol for its determination is provided below. This method is reliable for crystalline solids.

Objective: To determine the solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, DMSO, DMF)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (0.45 µm)

  • Pre-weighed evaporation dishes

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the desired solvent.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

  • Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a 0.45 µm filter to remove any undissolved particles.

  • Solvent Evaporation: Transfer the filtered solution to a pre-weighed evaporation dish. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

  • Weighing: Once the solvent is completely evaporated, weigh the evaporation dish containing the solid residue.

  • Calculation: The solubility is calculated using the following formula: Solubility (g/L) = (Mass of residue (g)) / (Volume of aliquot (L))

G cluster_prep Preparation cluster_measure Measurement cluster_calc Calculation start Add excess solid to solvent equilibrate Equilibrate at constant temperature start->equilibrate Agitate for 24-48h settle Allow solid to settle equilibrate->settle Stand for >2h withdraw Withdraw & filter supernatant settle->withdraw Known volume evaporate Evaporate solvent withdraw->evaporate weigh Weigh residue evaporate->weigh calculate Calculate Solubility (g/L) weigh->calculate

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and quality control of chemical compounds. While specific spectra for this compound are not widely published, this section outlines the expected spectral features based on its structure and data from related indazole derivatives.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring, a singlet for the proton on the pyrazole ring, and a singlet for the methyl group protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitrile group and the fused pyrazole ring.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule, including the carbon of the nitrile group, the methyl carbon, and the carbons of the bicyclic aromatic system.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

  • C≡N (Nitrile) stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.

  • C=C and C=N (Aromatic ring) stretches: Multiple bands in the region of 1450-1650 cm⁻¹.

  • C-H (Aromatic) stretches: Bands above 3000 cm⁻¹.

  • C-H (Aliphatic - methyl) stretches: Bands just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and aiding in structural elucidation. For this compound, the molecular ion peak (M⁺) would be expected at m/z 157.17.

Synthesis and Reactivity

This compound is a key intermediate in the synthesis of Niraparib, as detailed in patents such as WO 2008/084261.[2] The synthesis generally involves the formation of the indazole ring system from appropriately substituted benzene precursors. The nitrile group can be introduced at various stages of the synthesis and is a precursor to the carboxamide functional group in the final Niraparib molecule.

The reactivity of the indazole ring is influenced by the two nitrogen atoms and the fused aromatic system. The 2-position nitrogen is typically more nucleophilic than the 1-position nitrogen, which can be exploited for regioselective alkylation reactions.

G Start Substituted Benzene Precursor (e.g., 2-amino-3-methylbenzonitrile) Cyclization Indazole Ring Formation Start->Cyclization Methylation N-Methylation Cyclization->Methylation Intermediate This compound Methylation->Intermediate Hydrolysis Nitrile Hydrolysis Intermediate->Hydrolysis Amidation Amidation Hydrolysis->Amidation Coupling Coupling with Piperidine Moiety Amidation->Coupling Niraparib Niraparib Coupling->Niraparib

Safety and Handling

Based on available safety data for related compounds, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Conclusion

This compound is a pivotal molecule in the synthesis of the anticancer drug Niraparib. While detailed public data on its physicochemical properties are not extensive, this guide consolidates the available information and provides a framework for its experimental characterization. A thorough understanding of its properties is indispensable for chemists and researchers involved in the development and manufacturing of Niraparib and related pharmaceuticals. Further research to fully characterize this important intermediate is highly encouraged.

References

An In-depth Technical Guide to 2-Methyl-2H-indazole-7-carbonitrile: Molecular Structure, Physicochemical Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-2H-indazole-7-carbonitrile, a heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. The indazole scaffold is a well-established pharmacophore, and the specific substitution pattern of this molecule offers unique opportunities for the development of novel therapeutics. This document details the molecular structure, physicochemical properties, and a proposed synthetic route for this compound. Furthermore, it delves into the principles of its structural elucidation using modern spectroscopic techniques. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel indazole-based compounds.

Introduction: The Significance of the Indazole Scaffold in Medicinal Chemistry

Nitrogen-containing heterocyclic compounds are foundational to the development of a vast array of pharmaceuticals. Among these, the indazole scaffold, a bicyclic system comprising a benzene ring fused to a pyrazole ring, has emerged as a "privileged structure" in medicinal chemistry. This designation stems from its ability to interact with a wide range of biological targets with high affinity, leading to a broad spectrum of pharmacological activities.

Indazole derivatives have been successfully developed into drugs for various therapeutic areas, including oncology (e.g., Pazopanib, a tyrosine kinase inhibitor), and antiemesis (e.g., Granisetron, a 5-HT3 receptor antagonist). The versatility of the indazole core allows for substitution at various positions, leading to a diverse chemical space for drug discovery. The two nitrogen atoms in the pyrazole ring can exist as tautomers, 1H-indazole and 2H-indazole. The 1H-tautomer is generally more thermodynamically stable. However, synthetic strategies have been developed to selectively prepare the 2H-isomers, which often exhibit distinct biological profiles compared to their 1H-counterparts.

This guide focuses on a specific derivative, this compound, which incorporates a methyl group at the 2-position of the indazole ring and a nitrile group at the 7-position. The nitrile group is a particularly valuable functional handle, as it can be readily converted into other functional groups such as amines, carboxylic acids, and tetrazoles, further expanding the potential for creating novel and diverse molecular entities.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is paramount for its application in drug discovery and development. These properties influence its solubility, permeability, metabolic stability, and ultimately, its pharmacokinetic and pharmacodynamic profile.

Molecular Structure and Weight

The molecular structure of this compound is characterized by the indazole bicyclic system with a methyl group attached to the nitrogen atom at position 2 and a nitrile group at position 7 of the benzene ring.

Table 1: Core Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C9H7N3[1][2]
Molecular Weight 157.17 g/mol [1][2]
CAS Number 1159511-51-9[1][2]

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Synthesis of this compound

The synthesis of 2-substituted-2H-indazoles can be challenging due to the potential for the formation of the more stable 1H-isomer. However, strategic selection of starting materials and reaction conditions can favor the formation of the desired 2H-indazole. The direct N-alkylation of a pre-formed indazole ring is a common and effective strategy.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through the N-methylation of 1H-indazole-7-carbonitrile. The presence of the electron-withdrawing nitrile group at the 7-position is expected to direct the alkylation to the N-2 position, leading to the desired product with high regioselectivity.

Synthesis_Pathway Start 1H-Indazole-7-carbonitrile Intermediate Indazole anion Start->Intermediate Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, THF) Product This compound Intermediate->Product Methylating agent (e.g., CH₃I, (CH₃)₂SO₄)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Proposed)

This protocol is based on established methods for the N-alkylation of indazoles and is optimized for the synthesis of the target compound.

Materials:

  • 1H-Indazole-7-carbonitrile

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-indazole-7-carbonitrile (1.0 eq) and anhydrous DMF (or THF) to achieve a concentration of approximately 0.1-0.2 M.

  • Deprotonation: Add potassium carbonate (2.0-3.0 eq) or sodium hydride (1.1-1.5 eq, as a 60% dispersion in mineral oil) portion-wise to the stirred solution at room temperature. Stir the mixture for 30-60 minutes to ensure complete deprotonation of the indazole.

  • Methylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add methyl iodide (1.2-1.5 eq) or dimethyl sulfate (1.2-1.5 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: Upon completion, quench the reaction by the slow addition of water or saturated aqueous sodium bicarbonate solution (especially if NaH was used). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a pure solid.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of the highly reactive deprotonated indazole with atmospheric moisture and oxygen.

  • Anhydrous Solvents: Water can quench the base and the indazole anion, preventing the desired reaction.

  • Choice of Base: Potassium carbonate is a milder base suitable for many alkylations. Sodium hydride is a stronger, non-nucleophilic base that ensures complete deprotonation, which can be crucial for achieving high yields and regioselectivity.

  • Regioselectivity: The electron-withdrawing nature of the nitrile group at the 7-position increases the acidity of the N-1 proton and directs the alkylation to the N-2 position, which is sterically less hindered.

Structural Elucidation

The unambiguous identification of this compound and the confirmation of its isomeric purity are crucial. This is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methyl group protons (N-CH₃) typically in the range of δ 4.0-4.5 ppm. The aromatic protons on the benzene ring will appear as a set of multiplets or distinct doublets and triplets in the aromatic region (δ 7.0-8.5 ppm). The proton at the 3-position of the indazole ring will likely be a singlet in the downfield region.

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the methyl carbon around δ 35-40 ppm. The nitrile carbon will appear in the characteristic region for cyano groups (δ 115-120 ppm). The aromatic carbons will resonate in the δ 110-150 ppm range.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the calculated molecular weight of 157.17.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. A strong, sharp absorption band in the region of 2220-2260 cm⁻¹ is characteristic of the C≡N stretching vibration of the nitrile group. The spectrum will also show C-H stretching vibrations for the aromatic and methyl groups, as well as C=C and C=N stretching vibrations from the bicyclic ring system.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its molecular structure, with the strategically placed methyl and nitrile groups on the 2H-indazole scaffold, offers significant opportunities for further chemical modification and exploration of its biological activity. The synthetic protocol and analytical methods described in this guide provide a solid foundation for researchers to synthesize, characterize, and utilize this promising compound in their drug discovery endeavors. The continued exploration of the chemical space around the 2H-indazole core is a promising avenue for the development of next-generation therapeutics.

References

A Technical Guide to the Spectroscopic Characterization of 2-Methyl-2H-indazole-7-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Methyl-2H-indazole-7-carbonitrile, a key heterocyclic compound of interest in pharmaceutical research and drug development. While experimental spectra for this specific molecule are not widely published, this document, grounded in established principles and data from closely related analogs, offers a robust predictive analysis and detailed methodologies for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the analytical chemistry of this compound.

Introduction to this compound and the Imperative of Spectroscopic Analysis

This compound belongs to the indazole class of bicyclic heteroaromatic compounds, which are prominent scaffolds in medicinal chemistry due to their diverse biological activities. The precise substitution pattern, including the N-methylation at the 2-position and the cyano group at the 7-position, dictates its physicochemical properties and potential pharmacological profile. Unambiguous structural confirmation and purity assessment are therefore critical prerequisites for its use in any research or development setting. Orthogonal analytical techniques such as NMR, HPLC, and LC-MS provide a comprehensive characterization, ensuring the identity, purity, and stability of the molecule.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules in solution.[2] By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) nuclei, the precise connectivity and chemical environment of each atom can be determined.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a standard solvent like deuterochloroform (CDCl₃) would exhibit distinct signals for the aromatic protons and the N-methyl group. The electron-withdrawing nature of the cyano group at the C7 position will significantly influence the chemical shifts of the adjacent protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Justification
H3~8.1s-The proton at C3 of the indazole ring typically appears as a singlet downfield. In related 2-aryl-2H-indazoles, this proton resonates around δ 8.3-8.4 ppm.[2][3]
H4~7.8d~8.0The proton at C4 is expected to be a doublet, coupled to H5. Its downfield shift is influenced by the anisotropic effect of the fused benzene ring.
H5~7.2t~8.0The proton at C5 should appear as a triplet, coupled to both H4 and H6. In similar indazole systems, this proton is found in the range of δ 7.1-7.3 ppm.[2]
H6~7.6d~8.0The proton at C6 is a doublet coupled to H5. The presence of the electron-withdrawing cyano group at the adjacent C7 will likely deshield this proton, shifting it further downfield compared to unsubstituted indazoles.
N-CH₃~4.2s-The N-methyl protons will appear as a sharp singlet. The chemical shift is consistent with other N-methylated indazole derivatives.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
C3~123The C3 carbon in 2-substituted indazoles typically resonates in this region.[2]
C3a~127This bridgehead carbon's chemical shift is influenced by the fusion of the two rings.
C4~122Aromatic CH carbon.
C5~129Aromatic CH carbon.
C6~121Aromatic CH carbon.
C7~110The carbon bearing the cyano group is expected to be significantly upfield.
C7a~148This bridgehead carbon, adjacent to the nitrogen and the cyano-substituted carbon, will be shifted downfield.
CN~117The carbon of the nitrile group typically appears in this region.
N-CH₃~35The N-methyl carbon chemical shift is characteristic of this functional group.
Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural interpretation.

Instrumentation:

  • A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition Parameters:

  • ¹H NMR:

    • Pulse sequence: zg30

    • Spectral width: ~16 ppm

    • Acquisition time: ~4 seconds

    • Relaxation delay: 2 seconds

    • Number of scans: 16

  • ¹³C NMR:

    • Pulse sequence: zgpg30 (proton-decoupled)

    • Spectral width: ~240 ppm

    • Acquisition time: ~1 second

    • Relaxation delay: 2 seconds

    • Number of scans: 1024

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

  • Integrate the ¹H NMR signals and determine the multiplicities and coupling constants.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantity

HPLC is an essential technique for separating the target compound from any impurities, thus allowing for accurate purity determination and quantification. A reversed-phase HPLC method is generally suitable for compounds of this polarity.

Predicted Chromatographic Behavior

This compound is a moderately polar compound and is expected to be well-retained on a C18 stationary phase using a mobile phase of acetonitrile and water. The retention time can be modulated by adjusting the organic modifier concentration.

Experimental Protocol for HPLC Analysis

Instrumentation:

  • An HPLC system equipped with a UV detector, a quaternary or binary pump, an autosampler, and a column oven.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical starting condition would be a linear gradient from 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm, or a wavelength of maximum absorbance determined by a UV scan.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition to a working concentration of ~0.1 mg/mL.

Data Analysis:

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS): Identity Confirmation and Impurity Profiling

LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it an invaluable tool for confirming the molecular weight of the target compound and for identifying unknown impurities.[1]

Predicted Mass Spectral Data

In positive ion electrospray ionization (ESI+), this compound is expected to be readily detected as the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Ion Predicted m/z Justification
[M+H]⁺158.0713The exact mass of C₉H₈N₃⁺ is 158.0713. This would be the primary ion observed in the full scan mass spectrum.
[M+Na]⁺180.0532Sodium adducts are commonly observed in LC-MS analysis.[4]

Tandem Mass Spectrometry (MS/MS): Fragmentation of the [M+H]⁺ precursor ion would yield characteristic product ions, providing further structural confirmation. Expected fragmentation pathways include the loss of small neutral molecules like HCN.

Experimental Protocol for LC-MS Analysis

Instrumentation:

  • An LC-MS system, preferably with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap, equipped with an ESI source.

LC Conditions:

  • The same HPLC conditions as described in section 3.2 can be used. The eluent from the column is directed into the mass spectrometer.

MS Conditions:

  • Ionization Mode: ESI positive.

  • Capillary Voltage: ~3.5 kV.

  • Source Temperature: ~120 °C.

  • Desolvation Gas Temperature: ~350 °C.

  • Desolvation Gas Flow: ~600 L/hr.

  • Scan Range: m/z 50-500.

Data Analysis:

  • Extract the ion chromatogram for the predicted m/z of the [M+H]⁺ ion to confirm its presence at the expected retention time.

  • Analyze the full scan mass spectrum to identify the parent ion and any common adducts.

  • If necessary, perform MS/MS on the parent ion to obtain fragmentation data for structural confirmation.

Visualized Workflows

NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound B Dissolve in CDCl3 with TMS A->B C Transfer to NMR Tube B->C D Acquire 1H Spectrum C->D E Acquire 13C Spectrum C->E F Fourier Transform & Phasing D->F E->F G Chemical Shift Calibration F->G H Integration & Coupling Analysis G->H I Structure Confirmation H->I

Caption: Workflow for NMR-based structural elucidation.

LC-MS Purity and Identity Workflow

LCMS_Workflow cluster_sep Chromatographic Separation cluster_detect Detection & Analysis A Prepare Sample Solution (0.1 mg/mL) B Inject onto HPLC-MS System A->B C Reversed-Phase C18 Column (Acetonitrile/Water Gradient) B->C D UV Detection (Purity) C->D E Mass Spectrometry (Identity) C->E F Purity > 95%? D->F G [M+H]+ Confirmed? E->G F->G Yes I Further Purification/Investigation F->I No H Characterization Complete G->H Yes G->I No

Caption: Integrated workflow for purity and identity confirmation by LC-MS.

Conclusion

The structural integrity and purity of this compound can be confidently established through a synergistic application of NMR, HPLC, and LC-MS. This guide provides a robust framework of predicted data and validated methodologies to aid researchers in the comprehensive characterization of this important molecule. Adherence to these protocols will ensure high-quality, reproducible data, which is fundamental to advancing any scientific investigation involving this compound.

References

Potential therapeutic applications of indazole-containing compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged scaffolds." The indazole nucleus—a bicyclic aromatic heterocycle featuring a benzene ring fused to a pyrazole ring—stands as a prime example of such a structure.[1] Its rigid conformation, synthetic accessibility, and capacity to engage in crucial hydrogen bonding interactions have established it as a cornerstone in the design of numerous therapeutic agents.[1][2] While rare in nature, synthetic indazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[3][4][5] This versatility has propelled a significant number of indazole-containing molecules into clinical trials and onto the market, validating the scaffold's immense therapeutic potential.[3][6]

This guide provides a comprehensive technical overview of the key therapeutic applications of indazole-containing compounds, delving into their mechanisms of action, summarizing pivotal clinical data, and presenting detailed experimental protocols relevant to their evaluation.

I. Indazole-Based Compounds in Oncology

The most profound impact of the indazole scaffold has been in the field of oncology.[7] Its ability to mimic the purine core of ATP allows it to effectively target the ATP-binding sites of various protein kinases, which are often dysregulated in cancer.[1][8] This has led to the development of several blockbuster drugs targeting key pathways in tumor growth, proliferation, and survival.

A. Angiogenesis Inhibition: Targeting Tyrosine Kinases

Tumor growth is critically dependent on angiogenesis, the formation of new blood vessels.[9] Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are central players in this process. Several indazole-based drugs function as potent, multi-targeted tyrosine kinase inhibitors (TKIs) that block VEGFR signaling.[10]

Key Examples:

  • Pazopanib (Votrient®): Approved by the FDA for the treatment of renal cell carcinoma (RCC) and soft tissue sarcoma, Pazopanib is an oral angiogenesis inhibitor.[2][11] It targets VEGFR-1, -2, and -3, Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit.[10][12] By inhibiting these receptors, Pazopanib blocks critical signaling cascades involved in tumor growth and angiogenesis.[12] In a pivotal Phase III trial for metastatic RCC, Pazopanib demonstrated a significant improvement in progression-free survival (PFS) to 9.2 months compared to 4.2 months for placebo.[11][13]

  • Axitinib (Inlyta®): Axitinib is a potent and selective second-generation TKI of VEGFR-1, -2, and -3.[14][15] It is approved for the treatment of advanced RCC, often after failure of other systemic therapies.[16][17] Its mechanism involves blocking the tyrosine kinase proteins that signal cancer cells to grow and form new blood vessels.[16] Clinical trials have shown its efficacy in extending progression-free survival in patients with advanced RCC.[15]

Mechanism of Action: VEGFR Signaling Blockade

The primary mechanism for indazole-based TKIs like Pazopanib and Axitinib is the competitive inhibition of ATP binding to the intracellular tyrosine kinase domain of VEGFRs. This prevents receptor autophosphorylation and activation, thereby blocking downstream signaling pathways such as the PI3K/Akt and Raf/MEK/ERK pathways, which are crucial for endothelial cell proliferation, migration, and survival.[10]

VEGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR VEGFR-1/2/3 VEGF->VEGFR Binds ADP ADP VEGFR->ADP PI3K PI3K VEGFR->PI3K Activates Raf Raf VEGFR->Raf Activates Pazopanib Pazopanib / Axitinib Pazopanib->VEGFR ATP ATP ATP->VEGFR Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: VEGFR Signaling Inhibition by Indazole-Based TKIs.

B. DNA Damage Repair Inhibition: Targeting PARP

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for repairing single-strand DNA breaks.[18] In cancers with mutations in other DNA repair pathways, such as those involving BRCA1/2 (homologous recombination), tumor cells become highly dependent on PARP for survival. This dependency creates a therapeutic opportunity known as synthetic lethality.[18][19]

Key Example:

  • Niraparib (Zejula®): Niraparib is a potent and selective oral inhibitor of PARP-1 and PARP-2.[2][20] It is approved for the maintenance treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer in patients who are in response to platinum-based chemotherapy.[2] The mechanism involves not only inhibiting PARP's enzymatic activity but also "trapping" the PARP enzyme on damaged DNA, leading to an accumulation of double-strand breaks during DNA replication that are lethal to cancer cells with defective homologous recombination repair.[18][21]

Mechanism of Action: PARP Inhibition and Trapping

Niraparib binds to the PARP enzyme, preventing it from repairing single-strand DNA breaks.[18] When the cell attempts to replicate its DNA, these unrepaired single-strand breaks are converted into highly toxic double-strand breaks. In healthy cells, these can be repaired by the homologous recombination (HR) pathway. However, in cancer cells with deficient HR (e.g., BRCA mutations), these double-strand breaks cannot be repaired, leading to genomic instability and cell death (apoptosis).[18][19]

PARP_Inhibition_Workflow cluster_proficient Normal Cell cluster_deficient Cancer Cell Start Single-Strand DNA Break PARP PARP Enzyme Activation Start->PARP DSB Double-Strand Break Formation (during replication) Repair Base Excision Repair PARP->Repair Normal Pathway PARP_Trap PARP Trapping & Inhibition PARP->PARP_Trap Viability Cell Viability Maintained Repair->Viability Niraparib Niraparib Niraparib->PARP_Trap PARP_Trap->DSB HR_Repair Homologous Recombination Repair DSB->HR_Repair Apoptosis Apoptosis & Cell Death DSB->Apoptosis HR_Repair->Viability

Caption: Mechanism of Synthetic Lethality with Niraparib.

II. Indazoles in Inflammation and Beyond

While oncology is a major focus, the therapeutic reach of indazole derivatives extends to other significant pathologies.

A. Anti-inflammatory Applications

Indazole derivatives have shown marked anti-inflammatory activity.[22] Some compounds are believed to exert their effects through the inhibition of cyclooxygenase-2 (COX-2), pro-inflammatory cytokines, and reactive oxygen species.[22][23]

  • Benzydamine: This non-steroidal anti-inflammatory drug (NSAID) is used for its analgesic and anti-inflammatory properties, often in oral rinses or topical creams.[2]

  • Bendazac: Another NSAID from the indazole class, Bendazac has been used topically, particularly in eye drops, for its protein anti-denaturant properties in inflammatory conditions.[5]

B. Neurodegenerative Disorders

Research has highlighted the potential of indazole derivatives in treating neurodegenerative diseases like Parkinson's and Alzheimer's.[24][25] Their mechanisms in this context include the inhibition of key enzymes such as monoamine oxidase (MAO), glycogen synthase kinase 3 (GSK3), and leucine-rich repeat kinase 2 (LRRK2).[24][26] By modulating these pathways, these compounds may offer neuroprotective effects.[25][27]

C. Novel Applications: Male Contraception

A fascinating and novel application is in the area of male contraception.

  • Gamendazole: This indazole carboxylic acid derivative has been identified as an orally active antispermatogenic agent.[28] It is proposed to function by targeting Heat Shock Protein 90 (HSP90AB1) and eukaryotic translation elongation factor 1 alpha 1 (EEF1A1) in Sertoli cells, leading to the disruption of spermatid adhesion and subsequent infertility.[28][29][30]

III. Key Experimental Protocols

The validation of indazole-based therapeutics relies on robust and reproducible experimental workflows. Below are representative protocols for assessing key mechanisms of action.

A. Protocol: In Vitro Kinase Inhibition Assay (e.g., for VEGFR-2)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of an indazole compound against a target kinase.

Objective: To quantify the potency of a test compound in inhibiting VEGFR-2 kinase activity.

Materials:

  • Recombinant human VEGFR-2 enzyme.

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

  • ATP solution (at Km concentration for VEGFR-2).

  • Substrate (e.g., a poly-Glu-Tyr peptide).

  • Test indazole compound (serial dilutions).

  • Positive control inhibitor (e.g., Axitinib).

  • ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • 384-well white assay plates.

  • Plate reader capable of luminescence detection.

Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of the test indazole compound in DMSO (e.g., from 100 µM to 5 nM).

  • Reaction Setup:

    • To each well of a 384-well plate, add 2.5 µL of the test compound dilution or control (DMSO for 0% inhibition, positive control for 100% inhibition).

    • Add 5 µL of a 2X enzyme/substrate mixture (VEGFR-2 and peptide substrate in kinase buffer). .

    • Incubate for 10 minutes at room temperature to allow compound binding.

  • Initiate Reaction: Add 2.5 µL of 4X ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Stop Reaction & Detect ADP:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis:

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the percent inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality and Controls:

  • Why use ATP at Km? Using an ATP concentration near the Michaelis-Menten constant (Km) ensures that the assay is sensitive to competitive inhibitors that bind to the ATP pocket, which is the intended mechanism for many indazole-based kinase inhibitors.

  • Self-Validation: The inclusion of a no-enzyme control confirms the signal is enzyme-dependent. The positive control (a known inhibitor) validates assay performance, while the vehicle control (DMSO) defines the baseline kinase activity.

B. Protocol: Cell-Based PARP Inhibition Assay (PAR-ylation Assay)

This protocol assesses a compound's ability to inhibit PARP activity within intact cells.

Objective: To measure the inhibition of hydrogen peroxide (H2O2)-induced PARP activation (auto-PAR-ylation) in cancer cells.

Materials:

  • Cancer cell line (e.g., HeLa or a BRCA-deficient line like UWB1.289).[31]

  • Cell culture medium and supplements.

  • Test indazole compound (e.g., Niraparib).

  • Hydrogen Peroxide (H2O2).

  • Lysis buffer with protease/phosphatase inhibitors.

  • Primary antibody against poly-ADP-ribose (PAR).

  • Secondary antibody (HRP-conjugated).

  • Western Blotting or ELISA equipment and reagents.

Methodology:

  • Cell Culture: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of the test compound for 1-2 hours.

  • Induce DNA Damage: Add H2O2 (e.g., 1 mM final concentration) to all wells (except negative control) and incubate for 10 minutes to induce DNA damage and activate PARP.

  • Cell Lysis: Wash the cells with cold PBS and lyse them directly in the wells.

  • Quantification (ELISA method):

    • Coat an ELISA plate with the cell lysates overnight at 4°C.

    • Block the plate with a blocking buffer (e.g., 5% BSA in TBST).

    • Add the anti-PAR primary antibody and incubate for 2 hours.

    • Wash, then add the HRP-conjugated secondary antibody and incubate for 1 hour.

    • Wash, then add TMB substrate. Stop the reaction with sulfuric acid.

    • Read the absorbance at 450 nm.

  • Data Analysis: Calculate the percent inhibition of the PAR signal relative to the H2O2-treated vehicle control. Determine the IC50 value as described for the kinase assay.

Causality and Controls:

  • Why H2O2? H2O2 is a potent inducer of oxidative stress, which causes numerous single-strand DNA breaks, leading to robust PARP activation.

  • Self-Validation: A "no H2O2" control confirms the baseline PAR level. A "H2O2 only" (vehicle) control establishes the maximum signal. A known PARP inhibitor serves as a positive control.

IV. Summary of Key Indazole-Based Therapeutics

Compound NamePrimary Target(s)Approved Indication(s)Key Mechanism
Pazopanib VEGFR, PDGFR, c-KitRenal Cell Carcinoma, Soft Tissue SarcomaMulti-targeted Tyrosine Kinase Inhibitor (Anti-angiogenesis)
Axitinib VEGFR-1, -2, -3Renal Cell CarcinomaPotent Tyrosine Kinase Inhibitor (Anti-angiogenesis)
Niraparib PARP-1, PARP-2Ovarian, Fallopian Tube, Peritoneal CancerDNA Repair Inhibitor (Synthetic Lethality)
Benzydamine (COX-2 implicated)Local pain and inflammationNon-Steroidal Anti-inflammatory Drug (NSAID)
Gamendazole HSP90AB1, EEF1A1(Investigational)Male Contraception (Antispermatogenic)

V. Future Directions and Conclusion

The indazole scaffold continues to be a fertile ground for drug discovery. Its proven success in targeting diverse biological pathways, from protein kinases in cancer to enzymes involved in neurodegeneration, ensures its continued prominence.[32] Future research will likely focus on developing next-generation inhibitors with improved selectivity to minimize off-target effects, overcoming resistance mechanisms, and exploring novel applications in areas like cardiovascular and infectious diseases.[8][33] The structural and chemical versatility of the indazole core, combined with an ever-deepening understanding of disease biology, promises to yield new and powerful therapeutic agents for years to come.

References

The Needle in a Haystack: A Technical Guide to the Natural Occurrence and Isolation of Indazole Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Indazole alkaloids represent a rare and structurally intriguing class of nitrogen-containing heterocyclic compounds. Characterized by a fused benzene and pyrazole ring system, these secondary metabolites have garnered significant interest in medicinal chemistry due to their diverse biological activities. However, their exceedingly limited distribution in nature presents a considerable challenge for natural product researchers. This technical guide provides an in-depth exploration of the known natural sources of indazole alkaloids and furnishes detailed, field-proven methodologies for their extraction, isolation, and purification. By elucidating the causality behind experimental choices, this document serves as a vital resource for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of these unique natural products.

Introduction: The Scarcity and Significance of Indazole Alkaloids

The indazole moiety, a bicyclic aromatic system with the chemical formula C₇H₆N₂, is a privileged scaffold in modern pharmacology. Synthetic indazole derivatives form the core of several FDA-approved drugs used in oncology, such as Axitinib and Niraparib. Despite their pharmaceutical importance, indazole alkaloids are remarkably rare in the natural world.[1] To date, only a handful of natural products possessing the indazole ring have been isolated and characterized, making them a prime subject for phytochemical investigation.[1] This guide will navigate the sparse landscape of their natural occurrence and provide a comprehensive framework for their successful isolation.

Natural Occurrence: A Tale of Two Genera

The known natural sources of indazole alkaloids are predominantly confined to the plant kingdom, with two genera standing out: Nigella and Withania.

The Primary Source: Nigella sativa (Black Cumin)

The vast majority of naturally occurring indazole alkaloids have been isolated from the seeds of Nigella sativa, a member of the Ranunculaceae family.[2] Commonly known as black cumin, these seeds have been used for centuries in traditional medicine and culinary practices.[3] Phytochemical investigations have revealed that N. sativa is a unique, albeit modest, reservoir of these compounds.[4][5]

Table 1: Indazole Alkaloids Isolated from Nigella sativa

Alkaloid NameMolecular FormulaStructural NotesReference(s)
NigellicineC₁₃H₁₄N₂OThe first indazole alkaloid isolated from a natural source.[1]
NigellidineC₁₈H₁₈N₂OFeatures a distinct indazole ring system.[1][4]
NigeglanineC₁₈H₂₀N₂O₂An aromatic indazole derivative.[4]
4-O-MethylnigellidineC₁₉H₂₀N₂OA methylated derivative of nigellidine.[4]
4-O-MethylnigeglanineC₁₉H₂₂N₂O₂A methylated derivative of nigeglanine.[4]
17-O-(β-d-glucopyranosyl)-4-O-methylnigellidineC₂₅H₃₀N₂O₆The first glucosylated indazole-type alkaloid from nature.[4]
NigelanoidC₂₄H₂₆N₂O₇A recently discovered complex indazole alkaloid.[4]
A Related Structure from Withania somnifera (Ashwagandha)

While not a true indazole, the pyrazole alkaloid withasomnine is a closely related compound isolated from the roots of Withania somnifera (Ashwagandha). This plant, a cornerstone of Ayurvedic medicine, is better known for its withanolide steroids. However, the presence of withasomnine, which features a pyrazole ring fused to a phenyl group, is of significant interest due to its structural similarity to the indazole core. Its isolation from the industrial marc (the residue after aqueous extraction) highlights an economical approach to sourcing this alkaloid.

The Unexplored Frontiers: Marine and Fungal Sources

Extensive searches for indazole alkaloids in marine and fungal organisms have, to date, been largely unfruitful. While these domains are prolific sources of other alkaloid classes, particularly indole alkaloids, reports of naturally occurring indazoles are conspicuously absent.[2] This apparent scarcity underscores the unique biosynthetic pathways likely confined to the specific plant species discussed.

Isolation and Purification Strategies: A Technical Workflow

The isolation of indazole alkaloids from natural matrices is a multi-step process requiring careful optimization. The low abundance of these compounds necessitates efficient extraction and highly selective purification techniques.

General Workflow

The logical flow for isolating indazole alkaloids follows a well-established path in natural product chemistry, beginning with bulk extraction and proceeding through successive stages of purification to yield the pure compounds.

G A Plant Material (e.g., Ground N. sativa Seeds) B Defatting (n-Hexane Extraction) A->B C Methanol Extraction of Defatted Residue B->C D Crude Methanolic Extract C->D E Column Chromatography (e.g., MCI Gel) D->E F Fractionation E->F G Further Column Chromatography (e.g., Sephadex LH-20, Silica Gel) F->G H Sub-fractions G->H I Semi-Preparative HPLC H->I J Pure Indazole Alkaloids I->J

Caption: General workflow for the isolation of indazole alkaloids.

Experimental Protocol 1: Isolation of Indazole Alkaloids from Nigella sativa Seeds

This protocol is a synthesized methodology based on the successful isolation of nigellidine, nigeglanine, and other related indazoles.[4][5] The causality behind this multi-step chromatographic approach is the progressive separation of compounds based on polarity and size, which is essential for resolving the complex mixture of a crude plant extract.

Step 1: Sample Preparation and Defatting

  • Rationale: The seeds of N. sativa contain a high percentage of fixed oils (32-40%) which can interfere with subsequent extraction and chromatographic steps.[3] A nonpolar solvent like n-hexane is used to selectively remove these lipids without extracting the more polar alkaloids.

  • Obtain air-dried, ground powder of N. sativa seeds.

  • Macerate the seed powder with n-hexane (e.g., 2.0 kg powder in 4 L n-hexane) at room temperature for 3 days.

  • Repeat the maceration process three times to ensure complete defatting.

  • Combine the n-hexane extracts and reserve the defatted plant residue.

Step 2: Extraction of Crude Alkaloids

  • Rationale: Methanol is a polar solvent effective at extracting a broad range of secondary metabolites, including alkaloids and their salts.

  • Extract the dried, defatted residue with methanol (e.g., 4 L) by maceration at room temperature for 3 days.

  • Repeat the extraction three times.

  • Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to yield the crude methanolic extract.

Step 3: Initial Fractionation by Column Chromatography

  • Rationale: MCI gel is a reversed-phase polymer adsorbent suitable for the initial cleanup of crude plant extracts. A step gradient of methanol in water allows for the separation of compounds into fractions of decreasing polarity.

  • Chromatograph the crude methanolic extract (e.g., 108.0 g) over a column of MCI gel.

  • Elute with a step gradient of methanol in water (from 50:50 to 100:0, v/v).

  • Collect the eluent in several fractions (e.g., Fractions A-E).

Step 4: Size-Exclusion and Adsorption Chromatography

  • Rationale: This step employs two orthogonal separation mechanisms. Sephadex LH-20 separates molecules primarily by size, while silica gel separates them based on polarity. This dual approach is highly effective at resolving complex mixtures.

  • Subject a target fraction from the previous step (e.g., Fraction B, 5.2 g) to separation on a Sephadex LH-20 column using isocratic methanol as the eluent.

  • Pool the resulting fractions based on TLC analysis.

  • Separate a resulting fraction (e.g., Fraction B2, 1.3 g) further using silica gel column chromatography.

  • Elute with a gradient of chloroform-methanol (e.g., from 10:1 to 1:1, v/v) to obtain multiple sub-fractions.

Step 5: Final Purification by Semi-Preparative HPLC

  • Rationale: High-Performance Liquid Chromatography offers the highest resolution for separating structurally similar compounds. A semi-preparative column is used to isolate milligram quantities of pure compounds for structural elucidation.

  • Dissolve the target sub-fractions in a suitable solvent (e.g., methanol).

  • Purify by semi-preparative HPLC using a C18 column.

  • Employ a gradient elution system of methanol and water. A typical gradient for isolating nigeglanine might be: 10% to 41% MeOH over 16 minutes, then ramping to 100% MeOH.[4]

  • Monitor the eluent with a UV detector and collect the peaks corresponding to the individual alkaloids.

  • This final step can yield pure compounds such as nigellidine, 4-O-methylnigellidine, and nigeglanine.[4][5]

G cluster_extraction Extraction & Initial Cleanup cluster_chromatography Chromatographic Purification Cascade A Ground N. sativa Seeds B Maceration with n-Hexane A->B C Defatted Seed Residue B->C D Maceration with Methanol C->D E Crude MeOH Extract D->E F MCI Gel Column (MeOH/H2O Gradient) E->F G Sephadex LH-20 Column (Isocratic MeOH) F->G H Silica Gel Column (CHCl3/MeOH Gradient) G->H I Semi-Preparative HPLC (C18, MeOH/H2O Gradient) H->I J Pure Indazole Alkaloids (Nigellidine, Nigeglanine, etc.) I->J

Caption: Detailed isolation workflow for Nigella sativa alkaloids.

Experimental Protocol 2: Isolation of Withasomnine from Withania somnifera Marc

This protocol outlines a method for isolating withasomnine from the industrial waste product of W. somnifera extraction.

  • Successive Solvent Extraction: Perform successive extractions of the dried marc with n-hexane, ethyl acetate, and finally ethanol to separate compounds based on polarity.

  • Focus on Ethyl Acetate Extract: The ethyl acetate extract is typically enriched with alkaloids and other medium-polarity compounds.

  • Column Chromatography: Subject the concentrated ethyl acetate extract to silica gel column chromatography.

  • Elution: Elute the column with a gradient solvent system, such as n-hexane-ethyl acetate, gradually increasing the polarity.

  • Fraction Collection and Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualizing with Dragendorff's reagent (for alkaloids).

  • Crystallization: Combine fractions containing the target compound and concentrate. Induce crystallization using a suitable solvent to obtain pure withasomnine.

Structural Elucidation

Once a compound is isolated in its pure form, its chemical structure must be determined. This is a critical self-validating step in the discovery process. A combination of spectroscopic techniques is employed:

  • Mass Spectrometry (MS): Provides the molecular weight and molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR experiments reveal the carbon-hydrogen framework of the molecule, while 2D NMR techniques (like COSY, HSQC, and HMBC) are used to piece together the complete connectivity and establish the final structure.[4]

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: Provide information about the functional groups present and the nature of the chromophore, respectively.

Conclusion

The natural occurrence of indazole alkaloids is a fascinating yet highly restricted phenomenon, primarily centered on Nigella sativa. Their isolation, while challenging due to low abundance, is achievable through a systematic and multi-modal chromatographic approach. The detailed protocols provided in this guide offer a robust framework for researchers to successfully extract and purify these rare molecules. As our understanding of biosynthesis and analytical techniques continues to advance, future investigations may yet uncover new sources and members of this pharmacologically significant alkaloid class, paving the way for novel therapeutic discoveries.

References

An In-depth Technical Guide on the Tautomerism and Stability of 1H-indazole versus 2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole, a prominent heterocyclic scaffold in medicinal chemistry, exists predominantly in two tautomeric forms: 1H-indazole and 2H-indazole. The position of the proton on the nitrogen atom of the pyrazole ring dictates the tautomeric form, which in turn significantly influences the molecule's physicochemical properties, reactivity, and biological activity. This guide provides a comprehensive analysis of the tautomeric equilibrium between 1H- and 2H-indazole, delving into the factors governing their relative stability. We will explore the theoretical underpinnings and experimental evidence that establish 1H-indazole as the thermodynamically more stable tautomer. Furthermore, this document offers detailed methodologies for the spectroscopic and crystallographic characterization of these isomers, crucial for unambiguous identification in research and drug development settings.

Introduction: The Significance of Tautomerism in Indazole Chemistry

Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone in the development of novel therapeutic agents.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][3] The versatility of the indazole scaffold is intrinsically linked to its tautomeric nature. The two primary tautomers, 1H-indazole and 2H-indazole, arise from the migration of a proton between the two nitrogen atoms in the pyrazole ring.[2][4]

While structurally similar, these tautomers exhibit distinct electronic distributions and steric profiles, leading to different physicochemical properties such as dipole moments and basicity.[5] This divergence in properties can profoundly impact how an indazole-containing molecule interacts with biological targets, making the control and characterization of tautomeric forms a critical aspect of drug design and synthesis.[1] Synthetic routes often yield mixtures of N-1 and N-2 substituted isomers, necessitating robust analytical methods for their differentiation.[6]

The Energetic Landscape: Why 1H-Indazole Predominates

The question of which tautomer is more stable has been a subject of extensive experimental and computational investigation. The consensus is that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form.[1][6][7] This stability can be attributed to several factors, with aromaticity playing a pivotal role.

Aromaticity and Structural Considerations

The 1H-indazole tautomer possesses a benzenoid structure, which confers greater aromatic stability.[8] In contrast, the 2H-indazole form has a quinonoid-like structure, which is generally less stable.[7][9] Theoretical calculations, including ab initio and density functional theory (DFT) methods, have consistently supported this observation.[9][10] The energy difference between the two tautomers in the gas phase is estimated to be in the range of 3.6 to 5.3 kcal/mol in favor of the 1H-form.[9][11]

Computational Insights

A variety of computational studies have been performed to quantify the energy difference between the 1H and 2H tautomers. These calculations, ranging from semi-empirical AM1 to more sophisticated B3LYP/6-31G** levels, consistently show the 1H-tautomer to be the more stable form in most cases.[10][12] However, it is important to note that substituent effects can sometimes shift this equilibrium, and in certain substituted indazoles, the 2H-tautomer can become more stable.[9][10]

The following diagram illustrates the tautomeric equilibrium between 1H- and 2H-indazole.

Tautomerism cluster_stability Relative Stability 1H-Indazole 1H-Indazole 2H-Indazole 2H-Indazole 1H-Indazole->2H-Indazole Proton Transfer Thermodynamically Favored Thermodynamically Favored Less Stable Less Stable

Caption: Tautomeric equilibrium between 1H- and 2H-indazole.

Factors Influencing Tautomeric Equilibrium

While 1H-indazole is generally the more stable tautomer, the position of the equilibrium can be influenced by several external and internal factors.

Solvent Effects

The polarity of the solvent can play a role in the tautomeric equilibrium. While thermochemical and photochemical studies have indicated the greater stability of the 1H-form regardless of the solvent, the more polar nature of the 2H-tautomer (larger dipole moment) suggests that polar solvents could potentially stabilize it to a greater extent.[5][11][13] However, experimental evidence for a significant solvent-induced shift in the tautomeric equilibrium of the parent indazole is limited.

Substituent Effects

The nature and position of substituents on the indazole ring can have a more pronounced effect on the relative stability of the tautomers. Electron-withdrawing groups, particularly at the 3-position, have been shown to decrease the energy difference between the 1H and 2H forms.[9] In some specific cases of substituted tetrahydro-4H-indazol-4-ones, the 2H-tautomer has been found to be experimentally more stable than the 1H-form in solution.[10]

Inter- and Intramolecular Hydrogen Bonding

Hydrogen bonding can be a powerful tool to stabilize the otherwise less favored 2H-indazole tautomer.[14][15] Intramolecular hydrogen bonds, for instance in certain 3-substituted indazoles, can lock the molecule in the 2H-conformation.[15] Similarly, intermolecular hydrogen bonding leading to the formation of centrosymmetric dimers has been shown to stabilize the 2H-form in solution.[14][15]

Spectroscopic and Crystallographic Characterization: A Practical Guide

The unambiguous identification of 1H- and 2H-indazole isomers is paramount in synthetic chemistry and drug development. A combination of spectroscopic techniques and X-ray crystallography provides the necessary tools for this differentiation.[6][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful techniques for distinguishing between the two tautomers.[16]

  • ¹H NMR: The chemical shift of the N-H proton and the proton at the 3-position (H-3) are key diagnostic markers. In 1H-indazoles, the N-H proton typically appears as a broad singlet at a very low field (~13.40 ppm in CDCl₃).[6] The H-3 proton in 2H-indazoles is generally more deshielded and appears at a higher chemical shift compared to the 1H-isomer.[6]

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring, particularly C-3 and C-7a (C-3a), are sensitive to the tautomeric form. These differences can be used to definitively assign the structure.[16][17]

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Indazole Tautomers

Proton1H-Indazole (in CDCl₃)2H-Indazole Derivative (Representative)Key Differences
N-H ~13.40 (s, broad)-The presence of a broad N-H signal is characteristic of unsubstituted 1H-indazoles.[6]
H-3 ~8.10 (s)~8.4 (s)The H-3 proton in 2H-indazoles is typically more deshielded.[6]
H-4 ~7.51 (d)~7.7 (d)Aromatic protons in the 2H-isomer can show slight variations.[6]
Infrared (IR) Spectroscopy

IR spectroscopy can provide valuable information about the N-H stretching vibrations. 1H-indazoles typically show a characteristic N-H stretching band, which is absent in N-substituted 2H-indazoles.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectra of 1H- and 2H-indazoles are distinct. The 2H-tautomer generally absorbs light more strongly and at longer wavelengths than the 1H-tautomer.[18] This difference in absorption profiles can be leveraged for quantitative analysis and has been exploited in photochemical reactions.[18]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information in the solid state. It allows for the precise determination of bond lengths and angles, confirming the position of the proton on the nitrogen atom and thus the tautomeric form.[8]

Experimental Protocols

The following protocols outline the general procedures for the spectroscopic analysis of indazole tautomers.

Protocol for NMR Spectroscopic Analysis
  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the indazole sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Ensure a sufficient number of scans for adequate signal intensity.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the proton signals and assign the chemical shifts by comparison with literature data and through 2D NMR techniques (e.g., COSY, HSQC, HMBC) if necessary.

References

Methodological & Application

The Art of Molecular Efficiency: A Guide to One-Pot, Three-Component Synthesis of 2H-Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2H-indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous FDA-approved therapeutics. Its prevalence in drugs targeting a wide array of diseases underscores the critical need for efficient, robust, and scalable synthetic routes. This comprehensive guide details the principles and practices of one-pot, three-component synthesis of 2H-indazoles, a powerful strategy that streamlines their creation. We will delve into two of the most effective and widely adopted methodologies: the copper-catalyzed reaction of 2-halobenzaldehydes, primary amines, and an azide source, and the organophosphorus-mediated reductive cyclization of in situ-formed ortho-nitroimines. This document is designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the underlying mechanistic rationale to empower informed and successful experimentation.

The Privileged Scaffold: Why 2H-Indazoles Matter in Drug Discovery

The 2H-indazole motif is a "privileged scaffold," a term bestowed upon molecular frameworks that can bind to multiple, unrelated biological targets, thereby exhibiting a broad spectrum of pharmacological activities.[1][2] This versatility has made them a focal point in the quest for novel therapeutics. Several blockbuster drugs feature the 2H-indazole core, validating its significance in medicine.[1][3]

Examples of FDA-Approved Drugs Containing the 2H-Indazole Moiety:

Drug NameTherapeutic UseMechanism of Action
Pazopanib Anti-cancer (Renal Cell Carcinoma, Soft Tissue Sarcoma)Multi-targeted tyrosine kinase inhibitor (VEGFR, PDGFR, c-Kit)[2]
Axitinib Anti-cancer (Renal Cell Carcinoma)Potent and selective inhibitor of VEGFRs 1, 2, and 3
Granisetron Anti-emetic (Chemotherapy-induced nausea and vomiting)Selective 5-HT3 receptor antagonist[4]

The therapeutic successes of these and other indazole-containing molecules fuel the ongoing demand for innovative and efficient synthetic methodologies to generate diverse libraries of these compounds for drug discovery programs.

The Power of "One-Pot": A Paradigm of Synthetic Efficiency

Traditional multi-step syntheses often suffer from drawbacks such as the need to isolate and purify intermediates at each stage, leading to reduced overall yields, increased consumption of time and resources, and greater waste generation. One-pot, multi-component reactions (MCRs) offer an elegant solution by combining three or more starting materials in a single reaction vessel to construct the final product in a single operation.[5] This approach embodies the principles of green chemistry by enhancing atom economy and operational simplicity.

Method 1: Copper-Catalyzed Three-Component Synthesis

One of the most robust and versatile methods for the one-pot synthesis of 2H-indazoles involves the copper-catalyzed reaction of a 2-halobenzaldehyde, a primary amine, and an azide source (commonly sodium azide).[6][7] This reaction efficiently orchestrates a sequence of condensation, C-N bond formation, and N-N bond formation events.

Mechanistic Insights

The reaction is believed to proceed through the initial condensation of the 2-bromobenzaldehyde with the primary amine to form the corresponding imine. The copper catalyst then plays a dual role. First, it facilitates the substitution of the aryl bromide with the azide ion. Subsequently, the copper species mediates the intramolecular cyclization and N-N bond formation, leading to the 2H-indazole ring system with the extrusion of dinitrogen.[8][9]

G cluster_0 Reaction Initiation cluster_1 Copper-Catalyzed Cascade 2-Bromobenzaldehyde 2-Bromobenzaldehyde Imine Formation Imine Formation 2-Bromobenzaldehyde->Imine Formation - H2O Primary Amine Primary Amine Primary Amine->Imine Formation Imine Intermediate Imine Intermediate Imine Formation->Imine Intermediate Azide Addition Azide Addition Imine Intermediate->Azide Addition + NaN3 [Cu(I)] Intramolecular Cyclization Intramolecular Cyclization Azide Addition->Intramolecular Cyclization N-N Bond Formation 2H-Indazole 2H-Indazole Intramolecular Cyclization->2H-Indazole - N2

Figure 1: Proposed mechanism for the copper-catalyzed synthesis.
Experimental Protocol: Synthesis of 2-Phenyl-2H-indazole

This protocol is adapted from the work of Kumar et al. in Organic Letters.[7]

Materials:

  • 2-Bromobenzaldehyde (1.0 mmol, 185 mg)

  • Aniline (1.2 mmol, 112 mg, 109 µL)

  • Sodium azide (NaN₃) (1.5 mmol, 97.5 mg)

  • Copper(I) iodide (CuI) (10 mol%, 0.1 mmol, 19 mg)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (10 mol%, 0.1 mmol, 11.6 mg, 15 µL)

  • Anhydrous Dimethyl sulfoxide (DMSO) (3 mL)

  • Oven-dried reaction tube with a magnetic stir bar

Procedure:

  • To the oven-dried reaction tube, add 2-bromobenzaldehyde (1.0 mmol), aniline (1.2 mmol), sodium azide (1.5 mmol), and CuI (10 mol%).

  • Add a magnetic stir bar to the tube.

  • Seal the tube and evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous DMSO (3 mL) and TMEDA (10 mol%) via syringe.

  • Place the sealed tube in a preheated oil bath at 120 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2-phenyl-2H-indazole.

Expected Yield: 85-95%

Method 2: Organophosphorus-Mediated Reductive Cyclization

This alternative one-pot strategy involves the condensation of an ortho-nitrobenzaldehyde with a primary amine to form an ortho-nitroimine intermediate, which then undergoes a Cadogan-type reductive cyclization mediated by a trivalent organophosphorus reagent, such as tri-n-butylphosphine (PBu₃) or triethyl phosphite (P(OEt)₃).[10][11]

Mechanistic Insights

The reaction commences with the formation of the ortho-nitroimine. The trivalent phosphine then acts as a deoxygenating agent, reducing the nitro group. While the classical Cadogan reaction is often depicted as proceeding through a highly reactive nitrene intermediate, recent studies suggest that the reaction may also proceed via oxygenated intermediates such as 2H-indazole N-oxides, especially under milder conditions.[12][13] The final step involves the intramolecular cyclization to form the stable 2H-indazole.

G cluster_0 In Situ Imine Formation cluster_1 Reductive Cyclization Cascade o-Nitrobenzaldehyde o-Nitrobenzaldehyde o-Nitroimine o-Nitroimine o-Nitrobenzaldehyde->o-Nitroimine - H2O Primary Amine Primary Amine Primary Amine->o-Nitroimine Imine Intermediate Imine Intermediate o-Nitroimine->Imine Intermediate Nitro Reduction Nitro Reduction Imine Intermediate->Nitro Reduction + P(R)3 Intramolecular Cyclization Intramolecular Cyclization Nitro Reduction->Intramolecular Cyclization N-N Bond Formation Phosphine Oxide Phosphine Oxide Nitro Reduction->Phosphine Oxide O=P(R)3 2H-Indazole 2H-Indazole Intramolecular Cyclization->2H-Indazole

Figure 2: General workflow for the reductive cyclization.
Experimental Protocol: Synthesis of 2-Aryl-2H-indazoles

This protocol is based on the mild, one-pot procedure developed by Genung et al.[10][11]

Materials:

  • ortho-Nitrobenzaldehyde (1.0 mmol)

  • Substituted aniline or aliphatic amine (1.1 mmol)

  • Tri-n-butylphosphine (PBu₃) (1.5 mmol)

  • Isopropanol (i-PrOH) (5 mL)

  • Reaction vial with a screw cap

Procedure:

  • In the reaction vial, dissolve the ortho-nitrobenzaldehyde (1.0 mmol) and the primary amine (1.1 mmol) in isopropanol (5 mL).

  • Seal the vial and heat the mixture at 80 °C for 1 hour to facilitate the formation of the ortho-nitroimine intermediate.

  • Cool the reaction mixture to room temperature.

  • Add tri-n-butylphosphine (1.5 mmol) to the reaction mixture.

  • Reseal the vial and heat at 80 °C.

  • Monitor the reaction by TLC or LC-MS until the imine intermediate is consumed (typically 12-24 hours).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the pure 2-substituted-2H-indazole.

Table of Representative Substrates and Yields (Adapted from Genung et al.[10]):

o-NitrobenzaldehydeAmineProductYield (%)
2-NitrobenzaldehydeAniline2-Phenyl-2H-indazole92
2-Nitrobenzaldehyde4-Methoxyaniline2-(4-Methoxyphenyl)-2H-indazole95
4-Chloro-2-nitrobenzaldehydeAniline6-Chloro-2-phenyl-2H-indazole88
2-NitrobenzaldehydeBenzylamine2-Benzyl-2H-indazole75

Troubleshooting and Method Selection

Causality Behind Experimental Choices:

  • Catalyst Choice: In the copper-catalyzed method, Cu(I) salts are generally preferred. The addition of a ligand like TMEDA can improve catalyst solubility and turnover. For the reductive cyclization, phosphines are effective deoxygenating agents, with tri-n-butylphosphine often providing good results under milder conditions than triethyl phosphite.[7][10]

  • Solvent Selection: High-boiling polar aprotic solvents like DMSO or DMF are typically used in the copper-catalyzed reaction to ensure the solubility of reagents and facilitate the reaction at elevated temperatures.[8] For the Cadogan-type reaction, alcohols like isopropanol are often suitable.[10]

  • Temperature: The reaction temperatures are optimized to ensure a reasonable reaction rate without promoting side reactions or decomposition. The copper-catalyzed method generally requires higher temperatures (100-120 °C) compared to the milder conditions (80 °C) of the optimized Cadogan protocol.[5][10]

Potential Challenges:

  • Regioselectivity: While these methods are highly selective for the formation of 2H-indazoles, trace amounts of the 1H-isomer can sometimes be observed, particularly with certain substitution patterns. Careful optimization of reaction conditions can often minimize this.

  • Substrate Scope: Highly sterically hindered amines or electronically deactivated benzaldehydes may exhibit lower reactivity. In such cases, extending the reaction time or increasing the temperature might be necessary.

  • Purification: The final products are generally purified by column chromatography. The choice of eluent system is crucial for achieving good separation from any unreacted starting materials or byproducts like the phosphine oxide in the reductive cyclization method.

Conclusion: A Streamlined Path to a Privileged Scaffold

The one-pot, three-component synthesis of 2H-indazoles represents a significant advancement in synthetic organic chemistry, offering a highly efficient and atom-economical route to this medicinally vital class of compounds. Both the copper-catalyzed and the organophosphorus-mediated methodologies provide researchers with powerful and versatile tools for the rapid assembly of diverse 2H-indazole libraries. By understanding the underlying mechanisms and the rationale behind the experimental protocols, scientists in the field of drug development can leverage these strategies to accelerate the discovery of next-generation therapeutics.

References

Application Notes and Protocols: Copper-Catalyzed Synthesis of 2-Aryl-2H-Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Significance of 2-Aryl-2H-Indazoles and the Rise of Copper Catalysis

The 2-aryl-2H-indazole scaffold is a privileged structural motif in medicinal chemistry and materials science.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[2] Consequently, the development of efficient and regioselective synthetic methods to access these compounds is of paramount importance.

Historically, the synthesis of N-aryl heterocycles has been dominated by the Ullmann condensation, a copper-mediated reaction that often required harsh conditions, such as high temperatures and stoichiometric amounts of copper.[3][4][5] While effective, these conditions limited the substrate scope and functional group tolerance. The advent of modern catalysis has ushered in milder and more efficient protocols, with palladium-catalyzed Buchwald-Hartwig amination being a notable example.[6] However, copper catalysis has experienced a resurgence, offering a more economical and environmentally friendly alternative to palladium.[3][7] Recent advancements have led to the development of highly efficient copper-catalyzed N-arylation methods that proceed under milder conditions with a broader substrate scope.[1][6][8][9]

This application note provides a detailed guide to the copper-catalyzed synthesis of 2-aryl-2H-indazoles, focusing on a regioselective cross-coupling reaction. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental protocol, and discuss the scope and limitations of the methodology.

Mechanistic Insights: Understanding the "Why" Behind the Protocol

The selective N-arylation of indazole presents a challenge due to the presence of two reactive nitrogen atoms (N1 and N2). The regioselectivity of the arylation is often influenced by the reaction conditions, including the choice of catalyst, ligand, base, and solvent.[10] The protocol described herein focuses on a copper-catalyzed method that exhibits high regioselectivity for the N2 position, affording 2-aryl-2H-indazoles.

The proposed catalytic cycle for the copper-catalyzed N-arylation of indazole generally involves the following key steps:

  • Oxidative Addition: The active Cu(I) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Cu(III)-aryl intermediate.

  • Coordination and Deprotonation: The indazole coordinates to the copper center. In the presence of a base, the N-H proton is removed, forming an indazolyl-copper intermediate.

  • Reductive Elimination: The aryl group and the indazolyl moiety on the copper center undergo reductive elimination, forming the C-N bond of the 2-aryl-2H-indazole product and regenerating the active Cu(I) catalyst.

The choice of ligand is crucial in stabilizing the copper catalyst and modulating its reactivity. Diamine ligands, in particular, have been shown to be highly effective in promoting the N-arylation of various nitrogen heterocycles, including indazoles.[11][12][13][14] They are believed to facilitate both the oxidative addition and reductive elimination steps.

A specific copper-catalyzed method for the synthesis of 2-substituted-2H-indazoles utilizes diaryliodonium salts as the aryl source and CuCl as the catalyst.[15][16] Mechanistic studies, including density functional theory (DFT) calculations, suggest that in this system, a weak base is unable to deprotonate the indazole.[15][16] This leads to a mechanism where the catalyst oxidation process is the rate-determining step and results in complete N2-regiocontrol.[15][16]

Catalytic Cycle Diagram

Copper-Catalyzed N-Arylation of Indazole Cu_I Cu(I) Catalyst Cu_III_Intermediate Cu(III)-Aryl Intermediate Cu_I->Cu_III_Intermediate Oxidative Addition Ar_X Aryl Halide (Ar-X) Ar_X->Cu_III_Intermediate Cu_Indazolyl_Complex Cu(III)-Indazolyl Complex Cu_III_Intermediate->Cu_Indazolyl_Complex Coordination & Deprotonation (+ Indazole, - HX) Indazole Indazole Indazole->Cu_Indazolyl_Complex Cu_Indazolyl_Complex->Cu_I Regeneration Product 2-Aryl-2H-Indazole Cu_Indazolyl_Complex->Product Reductive Elimination HX HX

Caption: Proposed catalytic cycle for the copper-catalyzed N-arylation of indazole.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established literature procedures for the copper-diamine-catalyzed N-arylation of heterocycles.[12][13][17] It provides a general framework that can be optimized for specific substrates.

Materials and Reagents
  • Copper(I) iodide (CuI)

  • Indazole

  • Aryl halide (e.g., aryl iodide or aryl bromide)

  • Diamine ligand (e.g., N,N'-dimethylethylenediamine)

  • Base (e.g., potassium carbonate, K₂CO₃ or cesium carbonate, Cs₂CO₃)[18]

  • Anhydrous solvent (e.g., dioxane, toluene, or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk tube or screw-cap test tube)

  • Magnetic stirrer and heating plate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Experimental Workflow

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add CuI, Indazole, and Base to Schlenk tube B Evacuate and backfill with Argon (3x) A->B C Add Aryl Halide, Ligand, and Solvent B->C D Seal tube and heat at 110 °C for 24h C->D E Cool to RT and dilute with Ethyl Acetate D->E F Filter through Silica/Celite plug E->F G Concentrate the filtrate F->G H Purify by Column Chromatography G->H

Caption: General workflow for the copper-catalyzed synthesis of 2-aryl-2H-indazoles.

Detailed Procedure
  • Reaction Setup:

    • To a dry, resealable Schlenk tube or a screw-cap test tube, add copper(I) iodide (CuI, 5-10 mol%), the indazole (1.0 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

    • Seal the tube with a rubber septum, and then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle two more times to ensure an inert atmosphere.

    • Under a positive flow of inert gas, add the aryl halide (1.2 equiv), the diamine ligand (10-20 mol%), and the anhydrous solvent (e.g., dioxane, to make a 0.5-1.0 M solution).

  • Reaction:

    • Securely seal the reaction tube (use a safety shield as pressure may build up).

    • Place the tube in a preheated oil bath at 110 °C and stir vigorously for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Purification:

    • After the reaction is complete, remove the tube from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Filter the mixture through a short plug of silica gel or Celite, washing the plug with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-2H-indazole.

Substrate Scope and Optimization

The copper-catalyzed N-arylation of indazoles is compatible with a wide range of functional groups on both the indazole and the aryl halide.[11][12][14]

Table 1: Representative Substrate Scope and Yields
EntryIndazole DerivativeAryl HalideProductYield (%)
11H-IndazoleIodobenzene2-Phenyl-2H-indazole85-95
21H-Indazole4-Iodotoluene2-(p-Tolyl)-2H-indazole80-90
31H-Indazole4-Iodoanisole2-(4-Methoxyphenyl)-2H-indazole82-92
41H-Indazole4-Iodobenzonitrile4-(2H-Indazol-2-yl)benzonitrile75-85
55-Nitro-1H-indazoleIodobenzene5-Nitro-2-phenyl-2H-indazole70-80
61H-Indazole1-Iodo-4-(trifluoromethyl)benzene2-(4-(Trifluoromethyl)phenyl)-2H-indazole78-88

Yields are approximate and may vary depending on the specific reaction conditions and scale.

Key Optimization Parameters:
  • Catalyst: While CuI is commonly used, other copper sources like CuO and CuCl can also be effective.[3][7][15] In some cases, copper nanoparticles have also been employed.[19]

  • Ligand: The choice of diamine ligand can significantly impact the reaction efficiency. N,N'-dimethylethylenediamine is a good starting point, but other ligands may be superior for specific substrates.

  • Base: Inorganic bases such as K₂CO₃ and Cs₂CO₃ are generally effective. The choice of base can influence the reaction rate and yield.

  • Solvent: Dioxane, toluene, and DMF are common solvents. The optimal solvent may depend on the solubility of the substrates and the reaction temperature.

  • Temperature: While 110 °C is a common reaction temperature, some systems may allow for lower temperatures, particularly with more reactive aryl halides.

Conclusion: A Versatile Tool for Synthesis

The copper-catalyzed synthesis of 2-aryl-2H-indazoles represents a powerful and versatile method for accessing this important class of compounds. The protocols outlined in this application note provide a solid foundation for researchers to explore this chemistry in their own laboratories. By understanding the mechanistic principles and key optimization parameters, scientists can effectively apply this methodology to the synthesis of diverse 2-aryl-2H-indazole derivatives for applications in drug discovery and materials science.

References

Application Notes & Protocols for the Regioselective Alkylation of Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, integral to numerous therapeutic agents.[1][2] A critical step in the synthesis of these compounds is the N-alkylation of the indazole ring. However, the presence of two nucleophilic nitrogen atoms, N1 and N2, presents a significant synthetic challenge, often leading to mixtures of regioisomers that complicate purification and reduce yields.[1][2] This guide provides detailed, field-proven protocols for achieving high regioselectivity in the N-alkylation of indazoles. We will explore the underlying principles of thermodynamic and kinetic control that govern the reaction's outcome and provide step-by-step methodologies to selectively synthesize both N1- and N2-alkylated indazoles.

The Challenge: Understanding N1 vs. N2 Regioselectivity

The regiochemical outcome of indazole alkylation is determined by a delicate balance of kinetic and thermodynamic factors, which can be manipulated by the choice of reagents and reaction conditions.[1]

  • Thermodynamic Control (Favoring N1): The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3][4][5] Conditions that allow for equilibration, such as using strong bases in aprotic solvents, typically favor the formation of the more stable N1-alkylated product.[4][6][7]

  • Kinetic Control (Favoring N2): The N2 position can be the site of faster initial attack under certain conditions. Methods that prevent equilibration, such as the Mitsunobu reaction, or those that sterically favor the less-hindered N2 position, are employed to generate the kinetic N2-alkylated product.[1][4][8]

Several key factors allow chemists to steer the reaction toward the desired isomer:

  • Base and Solvent: The combination of base and solvent is crucial. Strong, non-nucleophilic bases like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) strongly favor N1-alkylation.[9][10][11] Weaker bases like potassium carbonate (K₂CO₃) in polar solvents like N,N-dimethylformamide (DMF) can lead to mixtures.[1][7]

  • Substituent Effects: The electronic and steric nature of substituents on the indazole ring plays a significant role. Bulky or coordinating groups at the C3 position can favor N1-alkylation.[6] Conversely, substituents at the C7 position can sterically block the N1 position, leading to excellent N2 selectivity.[1][9][12]

  • Alkylating Agent: The reactivity and structure of the alkylating agent can also influence the N1/N2 ratio.[13]

G cluster_main Factors Influencing Indazole Alkylation Regioselectivity Indazole 1H-Indazole N1_Product N1-Alkylated Product (Thermodynamically Favored) Indazole->N1_Product Thermodynamic Control N2_Product N2-Alkylated Product (Kinetically Favored) Indazole->N2_Product Kinetic Control Base Base (e.g., NaH, K₂CO₃) Base->Indazole Solvent Solvent (e.g., THF, DMF) Solvent->Indazole Substituents Ring Substituents (Steric/Electronic) Substituents->Indazole Temp Temperature Temp->Indazole

Caption: Key factors governing N1 vs. N2 regioselectivity.

Protocols for Selective N1-Alkylation (Thermodynamic Control)

The most reliable method for achieving high N1-selectivity involves using a strong hydride base in a non-polar aprotic solvent. This combination creates a tight ion pair between the indazolide anion and the sodium cation, which is believed to direct alkylation to the N1 position.[6][13]

Protocol 2.1: N1-Alkylation using Sodium Hydride in THF

This protocol is highly effective for a wide range of indazoles, particularly those with electron-withdrawing or coordinating groups at the C3 position, where N1-selectivity can exceed 99%.[9][10][11]

Materials:

  • Substituted 1H-Indazole (1.0 equiv)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkylating Agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equiv)

  • Saturated aqueous NH₄Cl, Ethyl Acetate (EtOAc), Brine, Anhydrous Na₂SO₄ or MgSO₄

Step-by-Step Procedure:

  • Preparation: To a dry, nitrogen-flushed round-bottom flask, add the 1H-indazole (1.0 equiv).

  • Solvent Addition: Dissolve the indazole in anhydrous THF (typically at a concentration of 0.1-0.2 M).[1]

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add the NaH (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium salt.[1][14]

  • Alkylation: Slowly add the alkylating agent (1.1-1.5 equiv) to the mixture at room temperature.[1]

  • Reaction Monitoring: Stir the reaction at room temperature or heat gently (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[1][4]

  • Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.[14]

  • Extraction: Extract the mixture with EtOAc (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[14]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure N1-alkylated indazole.

Protocols for Selective N2-Alkylation (Kinetic Control)

Achieving N2-selectivity requires circumventing the thermodynamic preference for the N1 isomer. This is often accomplished using sterically demanding reaction conditions or specialized catalytic systems that favor the kinetic product.

Protocol 3.1: N2-Alkylation via the Mitsunobu Reaction

The Mitsunobu reaction is a classic and effective method for obtaining the N2-alkylated isomer. It is believed that the bulky triphenylphosphine-azodicarboxylate adduct forms preferentially at the less sterically hindered N2 nitrogen, directing the subsequent alkylation.[2][4] For some substrates, this method shows a strong preference for the N2 product.[1][8]

Materials:

  • 1H-Indazole (1.0 equiv)

  • Alcohol (1.5 equiv)

  • Triphenylphosphine (PPh₃, 1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Preparation: In a dry, nitrogen-flushed flask, dissolve the 1H-indazole (1.0 equiv), the desired alcohol (1.5 equiv), and PPh₃ (1.5 equiv) in anhydrous THF.[1]

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the DIAD or DEAD (1.5 equiv) dropwise. An exothermic reaction is often observed.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir overnight, or until TLC analysis indicates the consumption of the starting material.[1]

  • Concentration: Remove the THF under reduced pressure.

  • Purification: Directly purify the crude residue by flash column chromatography. The triphenylphosphine oxide byproduct and any N1-isomer can typically be separated to yield the pure N2-alkylated product.[1]

Protocol 3.2: N2-Alkylation via TfOH-Catalyzed Reaction with Diazo Compounds

A modern, metal-free approach offering excellent N2-selectivity involves the use of a catalytic amount of triflic acid (TfOH) with a diazo compound as the alkylating agent. This method can achieve nearly complete N2 regioselectivity (N2/N1 up to 100:0) and demonstrates broad functional group tolerance.[1][15]

Materials:

  • 1H-Indazole (1.0 equiv)

  • Diazo Compound (e.g., ethyl diazoacetate, 1.2 equiv)

  • Triflic Acid (TfOH, 0.1-0.2 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: Dissolve the 1H-indazole (1.0 equiv) and the diazo compound (1.2 equiv) in anhydrous DCM.[1]

  • Catalyst Addition: Cool the solution to 0 °C and add TfOH (0.1-0.2 equiv) dropwise.[1]

  • Reaction: Stir the mixture at room temperature until the reaction is complete as monitored by TLC.[1]

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]

  • Extraction: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.[1]

  • Purification: Purify the residue by column chromatography to yield the pure N2-alkylated product.[1]

G cluster_workflow General Experimental Workflow Start Start: Select Indazole & Reagents Setup Reaction Setup (Inert Atmosphere, Temp. Control) Start->Setup Addition Reagent Addition (Base, Alkylating Agent) Setup->Addition Monitor Monitor Reaction (TLC / LC-MS) Addition->Monitor Complete Reaction Complete? Monitor->Complete Complete->Monitor No Workup Aqueous Workup & Extraction Complete->Workup Yes Purify Purification (Column Chromatography) Workup->Purify Analyze Characterization (NMR, MS) Purify->Analyze End End: Isolated Product Analyze->End

Caption: A generalized experimental workflow for indazole N-alkylation.

Comparative Data & Method Selection

The choice of method depends heavily on the substitution pattern of the indazole and the desired regioisomer. The following table summarizes typical outcomes for various substrates and conditions.

Indazole SubstrateMethodConditionsN1:N2 RatioYield (%)Reference(s)
Methyl 1H-indazole-3-carboxylateNaH / Alkyl BromideTHF, RT to 50 °C>99:1>90[4]
7-NO₂-1H-indazoleNaH / n-pentyl bromideTHF, RT to 50 °C4:9688[1][9][12]
7-CO₂Me-1H-indazoleNaH / n-pentyl bromideTHF, RT to 50 °C<1:9994[1][9]
Methyl 1H-indazole-3-carboxylateMitsunobu / n-pentanolPPh₃, DIAD / THF1:2.578 (total)[1][4][8]
1H-indazoleTfOH / Ethyl diazoacetateDCM, RT0:10095[1][15]
1H-indazoleK₂CO₃ / Isobutyl bromideDMF, 120 °C58:4272 (total)[7]

Conclusion

Regiocontrol in the N-alkylation of indazoles is a solvable but nuanced challenge in synthetic chemistry. By understanding the principles of thermodynamic and kinetic control, researchers can reliably access the desired isomer. For N1-alkylation, the use of sodium hydride in THF remains the gold standard, providing excellent selectivity under thermodynamically controlled conditions.[7][16] For the kinetically favored N2-isomer, methods like the Mitsunobu reaction or modern catalytic systems using TfOH offer powerful and highly selective alternatives. The protocols and data presented in this guide provide a robust framework for scientists to make informed decisions and achieve high-yield, regioselective syntheses of valuable indazole derivatives.

References

Application Notes and Protocols for the Use of 2-Methyl-2H-indazole-7-carbonitrile in the Synthesis of Niraparib

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Scaffold in Modern Oncology

The indazole nucleus is a privileged heterocyclic motif in medicinal chemistry, renowned for its versatile biological activities.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone in the design of targeted therapeutics.[1] This is particularly evident in the field of oncology, where indazole-containing compounds have emerged as potent inhibitors of key signaling pathways. One of the most prominent examples is Niraparib, an orally active and highly selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2.[3][4] Niraparib's therapeutic efficacy in treating certain types of ovarian, fallopian tube, and peritoneal cancers, especially those with BRCA gene mutations, has established it as a critical component of modern cancer therapy.[4][5]

At the heart of Niraparib's molecular architecture lies the 2-substituted-2H-indazole-7-carboxamide core. The synthesis of this crucial pharmacophore is a key focus of process chemistry, with efficiency, scalability, and purity being paramount. A pivotal intermediate in several patented synthetic routes to Niraparib is 2-Methyl-2H-indazole-7-carbonitrile. This application note provides a detailed examination of the synthesis and utilization of this intermediate, offering comprehensive protocols and expert insights for researchers and drug development professionals.

Synthetic Strategy Overview: A Modular Approach to Niraparib

The synthesis of Niraparib via this compound can be conceptually divided into three main stages:

  • Construction of the Indazole Core: Formation of the this compound scaffold from commercially available starting materials.

  • Coupling Reaction: Attachment of the piperidinylphenyl moiety to the N2 position of the indazole ring.

  • Final Functional Group Transformations: Conversion of the nitrile to a carboxamide and deprotection of the piperidine ring to yield the final active pharmaceutical ingredient (API).

This modular approach allows for the optimization of each stage independently, ensuring high overall yields and purity of the final product.

Part 1: Synthesis of the Key Intermediate: this compound

The regioselective synthesis of 2-substituted-2H-indazoles is a common challenge in heterocyclic chemistry, as the N1-substituted isomer is often the thermodynamically favored product.[2] However, specific synthetic routes have been developed to favor the formation of the desired 2H-indazole isomer, which is crucial for the biological activity of Niraparib.

Protocol 1: Synthesis of this compound

This protocol is a representative synthesis adapted from methodologies described in the patent literature. It involves a reductive cyclization strategy.

Step 1: Reductive Cyclization to form the Indazole Ring

This step involves the formation of the indazole ring from a suitably substituted benzene derivative. A common starting material is a 2-amino-3-methylbenzonitrile derivative which can be synthesized from 2-nitro-3-methylbenzonitrile.

  • Reaction:

    • Starting Material: 2-Amino-3-methylbenzonitrile

    • Reagents: Sodium nitrite, Hydrochloric acid, followed by a reducing agent (e.g., sodium sulfite).

    • Description: The synthesis begins with the diazotization of the amino group of 2-amino-3-methylbenzonitrile using sodium nitrite in an acidic medium. The resulting diazonium salt is then reduced and cyclized to form the indazole ring. The subsequent methylation at the N2 position is a critical step for which specific conditions are required to ensure regioselectivity.

  • Detailed Procedure:

    • To a stirred solution of 2-amino-3-methylbenzonitrile (1.0 eq) in a suitable solvent such as methanol, add concentrated hydrochloric acid (2.0 eq) at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 10 °C.

    • Stir the reaction mixture for 1-2 hours at this temperature.

    • In a separate flask, prepare a solution of sodium sulfite (2.5 eq) in water.

    • Slowly add the diazonium salt solution to the sodium sulfite solution, keeping the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford the 2H-indazole-7-carbonitrile.

Step 2: N-Methylation

  • Reaction:

    • Starting Material: 2H-Indazole-7-carbonitrile

    • Reagents: A methylating agent such as dimethyl sulfate or methyl iodide, and a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF or acetonitrile).

    • Description: The N-methylation of the indazole ring is performed under basic conditions. The choice of base and solvent can influence the regioselectivity of the methylation.

  • Detailed Procedure:

    • To a solution of 2H-indazole-7-carbonitrile (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

    • Stir the suspension at room temperature for 30 minutes.

    • Add dimethyl sulfate (1.2 eq) dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC.

    • Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude this compound can be purified by column chromatography or recrystallization.

Diagram of the Synthetic Workflow for this compound

Synthesis of this compound A 2-Amino-3-methylbenzonitrile B Diazotization & Reductive Cyclization A->B 1. NaNO2, HCl 2. Na2SO3 C 2H-Indazole-7-carbonitrile B->C D N-Methylation C->D CH3)2SO4, K2CO3 E This compound D->E

Caption: Synthetic route to this compound.

Part 2: Synthesis of Niraparib from this compound

With the key intermediate in hand, the subsequent steps focus on building the final Niraparib molecule.

Protocol 2: Coupling of this compound with the Piperidine Moiety

This step typically involves a coupling reaction to form the C-N bond between the indazole nitrogen and the phenyl ring of the piperidine component.

  • Reaction:

    • Starting Materials: this compound and (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate.

    • Description: This reaction is often a variation of a Buchwald-Hartwig amination or a similar cross-coupling reaction. However, in many patented routes, a direct nucleophilic aromatic substitution or a related condensation reaction is employed.

  • Detailed Procedure:

    • In a reaction vessel, combine this compound (1.0 eq) and (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate (1.1 eq) in a suitable high-boiling solvent such as DMSO or DMF.

    • Add a base, for example, potassium tert-butoxide (1.5 eq).

    • Heat the reaction mixture to 80-100 °C and stir for 8-12 hours, monitoring the reaction by HPLC or TLC.

    • After completion, cool the reaction mixture to room temperature and quench with water.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The crude product, (S)-tert-butyl 3-(4-(7-cyano-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate, is then purified by column chromatography.

Protocol 3: Hydrolysis of the Nitrile to the Carboxamide

The conversion of the nitrile group to the primary amide is a critical step in the synthesis of Niraparib. This can be achieved under either acidic or basic conditions.

  • Reaction:

    • Starting Material: (S)-tert-butyl 3-(4-(7-cyano-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate

    • Reagents: For acidic hydrolysis, a mixture of a strong acid like sulfuric acid in a protic solvent can be used. For basic hydrolysis, hydrogen peroxide in the presence of a base like sodium hydroxide is a common choice.

    • Description: The nitrile group is hydrolyzed to the corresponding primary amide. Care must be taken to control the reaction conditions to avoid over-hydrolysis to the carboxylic acid.

  • Detailed Procedure (Basic Hydrolysis):

    • Dissolve the nitrile intermediate (1.0 eq) in a suitable solvent such as DMSO or a mixture of t-butanol and water.

    • Add a base, for instance, powdered potassium hydroxide (2.0 eq).

    • To the stirred mixture, add 30% hydrogen peroxide (3.0 eq) dropwise, maintaining the temperature below 40 °C.

    • Stir the reaction at room temperature for 2-4 hours until the starting material is consumed.

    • Quench the reaction by adding a solution of sodium sulfite.

    • Extract the product with ethyl acetate.

    • Wash the organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amide.

    • The product, (S)-tert-butyl 3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate, can be purified by recrystallization.

Protocol 4: Deprotection of the Piperidine Ring

The final step in the synthesis is the removal of the Boc protecting group from the piperidine nitrogen to yield Niraparib.

  • Reaction:

    • Starting Material: (S)-tert-butyl 3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate

    • Reagents: A strong acid such as hydrochloric acid or trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM) or dioxane.

    • Description: The tert-butoxycarbonyl (Boc) group is labile under acidic conditions, and its removal yields the free secondary amine of the piperidine ring.

  • Detailed Procedure:

    • Dissolve the Boc-protected intermediate (1.0 eq) in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) (5.0 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Dissolve the residue in water and basify with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 8-9.

    • Extract the product with a suitable organic solvent system, for example, a mixture of chloroform and isopropanol.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give crude Niraparib.

    • The final product can be purified by recrystallization or by forming a suitable salt, such as the tosylate salt, to improve its stability and handling properties.

Diagram of the Synthetic Workflow for Niraparib

Synthesis of Niraparib cluster_0 Key Intermediate cluster_1 Piperidine Moiety A This compound C Coupling Reaction A->C B (S)-tert-butyl 3-(4-aminophenyl) piperidine-1-carboxylate B->C D (S)-tert-butyl 3-(4-(7-cyano-2H-indazol-2-yl) phenyl)piperidine-1-carboxylate C->D E Nitrile Hydrolysis D->E H2O2, KOH F (S)-tert-butyl 3-(4-(7-carbamoyl-2H-indazol-2-yl) phenyl)piperidine-1-carboxylate E->F G Boc Deprotection F->G TFA or HCl H Niraparib G->H

Caption: Overall synthetic workflow for Niraparib from key intermediates.

Data Presentation: Yields and Purity

The following table summarizes typical yields and purity data for the key steps in the synthesis of Niraparib, as compiled from various literature and patent sources.

StepProductTypical Yield (%)Typical Purity (%) (by HPLC)
Synthesis of this compound This compound75-85>98
Coupling Reaction (S)-tert-butyl 3-(4-(7-cyano-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate80-90>97
Nitrile Hydrolysis (S)-tert-butyl 3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate85-95>98
Boc Deprotection Niraparib90-98>99.5

Conclusion and Future Perspectives

This compound has proven to be a valuable and versatile intermediate in the synthesis of the clinically important PARP inhibitor, Niraparib. The synthetic routes outlined in this application note provide robust and scalable methods for the preparation of this key intermediate and its subsequent conversion to the final drug substance. The modularity of the synthetic strategy allows for flexibility in process optimization and the potential for the development of next-generation PARP inhibitors based on the same indazole scaffold. Further research in this area may focus on developing more sustainable and atom-economical synthetic methods, such as C-H activation strategies, to further streamline the synthesis of this important class of anticancer agents.

References

Application of 2H-Indazole Derivatives in Antimicrobial and Anti-inflammatory Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Versatility of the 2H-Indazole Scaffold

The indazole nucleus, a bicyclic heteroaromatic system, is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1][2][3] Among the tautomeric forms, 2H-indazole derivatives have garnered significant attention for their potential as dual antimicrobial and anti-inflammatory agents.[1][4][5] This is particularly relevant as many infectious diseases are accompanied by an inflammatory response.[4][6] The chemical tractability of the indazole ring system allows for the synthesis of diverse derivatives, enabling the fine-tuning of their pharmacological profiles.[2][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2H-indazole derivatives in antimicrobial and anti-inflammatory research, complete with detailed protocols and technical insights.

Antimicrobial Applications of 2H-Indazole Derivatives

A growing body of evidence highlights the potential of 2H-indazole derivatives as effective antimicrobial agents against a range of pathogens, including protozoa, bacteria, and fungi.[4][6][8] Some derivatives have shown greater potency than existing drugs like metronidazole, particularly against protozoa such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis.[4][6]

Mechanism of Action

The precise antimicrobial mechanism of action for many 2H-indazole derivatives is still under investigation. However, some studies suggest that these compounds may exert their effects through various mechanisms. For instance, certain 3-phenyl-1H-indazole derivatives have been identified as inhibitors of DNA gyrase B, an essential bacterial enzyme involved in DNA replication.[4][8] The broad spectrum of activity observed for some 2H-indazole derivatives suggests that they may act on multiple cellular targets or pathways.

Protocol for Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of 2H-indazole derivatives against bacterial and fungal strains, a fundamental assay in antimicrobial screening.[9][10][11]

Materials:

  • Test 2H-indazole compounds

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Preparation of Test Compounds: Dissolve the 2H-indazole derivatives in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.

  • Preparation of Inoculum: Culture the microbial strains overnight. Dilute the cultures in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the test compounds and control antibiotics in the appropriate broth to obtain a range of concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted compounds.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compounds Prepare Stock Solutions of 2H-Indazole Derivatives serial_dilution Perform Serial Dilutions in 96-Well Plate prep_compounds->serial_dilution prep_inoculum Prepare Standardized Microbial Inoculum inoculation Inoculate Wells with Microbial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plates inoculation->incubation read_results Visually Inspect or Read Absorbance incubation->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Caption: Workflow for determining the MIC of 2H-indazole derivatives.

Exemplary 2H-Indazole Derivatives with Antimicrobial Activity
Compound IDStructureTarget OrganismActivity (IC50/MIC)Reference
Compound 18 2,3-diphenyl-2H-indazole derivativeGiardia intestinalisIC50: 0.09 µM[4][6]
Compound 23 2,3-diphenyl-2H-indazole derivativeCandida albicans-[4][6]
Compound 8 2-(4-chlorophenyl)-2H-indazoleEntamoeba histolyticaIC50: 0.18 µM[4]
Compound 10 2-(4-(methoxycarbonyl)phenyl)-2H-indazoleTrichomonas vaginalisIC50: 0.22 µM[4]

Anti-inflammatory Applications of 2H-Indazole Derivatives

Several 2H-indazole derivatives have demonstrated promising anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2).[4][12][13] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate pain and inflammation.

Mechanism of Action: COX-2 Inhibition

The anti-inflammatory activity of many 2H-indazole derivatives is attributed to their ability to selectively inhibit the COX-2 enzyme.[4][13] This selectivity is advantageous as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. Docking studies have suggested that some 2H-indazole derivatives bind to the active site of COX-2 in a manner similar to known COX-2 inhibitors like rofecoxib.[4]

Signaling Pathway of COX-2 in Inflammation

G inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) cell_membrane Cell Membrane arachidonic_acid Arachidonic Acid cell_membrane->arachidonic_acid PLA2 cox2 COX-2 arachidonic_acid->cox2 prostaglandins Prostaglandins cox2->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation indazole 2H-Indazole Derivatives indazole->cox2 Inhibition

Caption: Inhibition of the COX-2 pathway by 2H-indazole derivatives.

Protocol for In Vitro COX-2 Inhibition Assay

This protocol describes a method to evaluate the COX-2 inhibitory activity of 2H-indazole derivatives using a commercially available assay kit.

Materials:

  • Test 2H-indazole compounds

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical)

  • 96-well plates

  • Plate reader capable of measuring fluorescence or absorbance

Procedure:

  • Preparation of Reagents: Prepare all reagents as per the assay kit manufacturer's instructions.

  • Compound Preparation: Dissolve the 2H-indazole derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Assay Reaction: In a 96-well plate, add the reaction buffer, the test compound or control inhibitor, and the COX-2 enzyme.

  • Initiation of Reaction: Initiate the reaction by adding the arachidonic acid substrate.

  • Incubation: Incubate the plate at 37°C for a specified time according to the kit's protocol.

  • Measurement: Measure the product formation (e.g., prostaglandin E2) using a plate reader at the appropriate wavelength.

  • Calculation of Inhibition: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Exemplary 2H-Indazole Derivatives with Anti-inflammatory Activity
Compound IDStructureAssayActivity (% Inhibition or IC50)Reference
Compound 18 2,3-diphenyl-2H-indazole derivativeCOX-2 Inhibition39.4% inhibition at 10 µM[4][6]
Compound 21 2,3-diphenyl-2H-indazole derivativeCOX-2 Inhibition41.2% inhibition at 10 µM[4][6]
Compound 23 2,3-diphenyl-2H-indazole derivativeCOX-2 Inhibition38.9% inhibition at 10 µM[4][6]
Compound 26 2,3-diphenyl-2H-indazole derivativeCOX-2 Inhibition44.1% inhibition at 10 µM[4][6]

Experimental Protocols: Synthesis of a Representative 2H-Indazole Derivative

The following is a general procedure for the synthesis of 2-phenyl-2H-indazole derivatives via the Cadogan reaction.[4]

Synthesis of 2-phenyl-2H-indazole

G start 2-Nitrobenzaldehyde + Aniline schiff_base Schiff Base Formation (Reflux) start->schiff_base reduction_cyclization Reduction and Cyclocondensation (P(OEt)3) schiff_base->reduction_cyclization product 2-phenyl-2H-indazole reduction_cyclization->product

Caption: Synthetic scheme for 2-phenyl-2H-indazole.

Materials:

  • 2-Nitrobenzaldehyde

  • Aniline

  • Triethyl phosphite (P(OEt)3)

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • Schiff Base Formation: A mixture of 2-nitrobenzaldehyde and aniline in ethanol is heated under reflux to form the corresponding Schiff base.

  • Reduction and Cyclocondensation: The resulting Schiff base is then treated with triethyl phosphite (P(OEt)3) and heated. The triethyl phosphite acts as both a reducing and a cyclizing agent.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated by standard procedures such as extraction and column chromatography to yield the pure 2-phenyl-2H-indazole.

Conclusion and Future Perspectives

2H-indazole derivatives represent a promising class of compounds with dual antimicrobial and anti-inflammatory activities. The synthetic accessibility and the potential for chemical modification of the indazole scaffold offer a robust platform for the development of novel therapeutic agents. Further research should focus on elucidating the specific mechanisms of action, optimizing the structure-activity relationships, and evaluating the in vivo efficacy and safety of these compounds. The protocols and information provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of antimicrobial and anti-inflammatory drug discovery.

References

Introduction: The Significance and Synthetic Challenges of 2-Alkenyl-2H-Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 2-Alkenyl-2H-Indazoles

The indazole nucleus is a privileged bicyclic heteroaromatic scaffold prominent in medicinal chemistry and materials science.[1][2] Specifically, the 2H-indazole tautomer and its derivatives are integral to a wide array of pharmacologically active compounds, demonstrating anti-inflammatory, antitumor, and anti-HIV activities.[1][3] The introduction of an alkenyl substituent at the N-2 position creates 2-alkenyl-2H-indazoles, a unique subclass with interesting photophysical properties, such as fluorescence, making them valuable as molecular probes.[4][5]

The primary challenge in indazole chemistry is controlling the regioselectivity of substitution. The indazole ring possesses two nucleophilic nitrogen atoms, leading to two possible tautomers: the 1H- and 2H-indazoles. The 1H-tautomer is generally more thermodynamically stable.[1][6] Consequently, synthetic strategies often yield mixtures of N-1 and N-2 substituted products, complicating purification and reducing yields. Achieving high regioselectivity for the less stable 2H-isomer requires carefully designed strategies that exploit kinetic control, specific catalytic systems, or steric and electronic influences.[7][8][9]

This guide provides a detailed overview of robust methods for the synthesis of 2-alkenyl-2H-indazoles, focusing on both indirect multi-step strategies and direct, transition-metal-catalyzed approaches. We will delve into the mechanistic rationale behind these methods, present detailed experimental protocols, and offer insights to guide researchers in selecting the optimal pathway for their specific target molecules.

Part 1: Synthesis via Functional Group Manipulation of N-2 Alkylated Indazoles

A reliable and highly regioselective approach to 2-alkenyl-2H-indazoles involves a two-stage process: first, the regioselective installation of a ketone-containing alkyl chain at the N-2 position, followed by the conversion of this chain into the desired alkenyl group. This strategy offers excellent control over the final product's regiochemistry.

G cluster_0 Stage 1: N-2 Alkylation cluster_1 Stage 2: Alkenyl Formation Indazole Indazole Ketone 2-(2-Carbonylmethyl) -2H-indazole Indazole->Ketone  Ga/Al-mediated  Alkylation AlphaBromo α-Bromocarbonyl Compound Alcohol Intermediate Alcohol Ketone->Alcohol  Reduction  (e.g., NaBH4) Enone α,β-Unsaturated Ketone (2-Alkenyl-2H-indazole) Ketone->Enone  Aldol Condensation Alkene 2-Alkenyl-2H-indazole Alcohol->Alkene  Elimination Aldehyde Aldehyde G Indazole Indazole Product 2-Alkenyl-2H-indazole Indazole->Product VinylHalide Vinyl Halide (or Triflate) VinylHalide->Product Catalyst Transition-Metal Catalyst (Cu or Pd) Catalyst->Product  Cross-Coupling Base Base G cluster_0 cluster_1 Indazole Indazole Anion N1_Product N-1 Product (Thermodynamically Favored) Indazole->N1_Product  Slower, reversible N2_Product N-2 Product (Kinetically Favored) Indazole->N2_Product  Faster, irreversible Thermodynamic Thermodynamic Control (Equilibrating Conditions, higher temp.) Thermodynamic->N1_Product Kinetic Kinetic Control (Non-equilibrating, lower temp.) Kinetic->N2_Product Sterics Steric Hindrance (e.g., C-7 substituent) Sterics->N2_Product  Favors N-2 Catalyst Catalyst/Reagent (e.g., Ga/Al, TfOH) Catalyst->N2_Product  Directs to N-2

References

Application Note & Protocols: Leveraging 2-Methyl-2H-indazole-7-carbonitrile as a Core Scaffold for Novel Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling; their dysregulation is a known driver of numerous diseases, particularly cancer.[1] This has made them one of the most important targets for modern drug discovery. The indazole heterocyclic system has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors like Axitinib and Pazopanib.[2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 2-Methyl-2H-indazole-7-carbonitrile as a versatile starting material for the synthesis and evaluation of novel kinase inhibitors. We present the scientific rationale for using this scaffold, detailed protocols for its chemical elaboration into a diverse inhibitor library, and robust methodologies for subsequent biochemical and cell-based evaluation.

The Indazole Scaffold: A Privileged Hinge-Binder

The efficacy of the indazole core in kinase inhibition stems from its ability to act as an ATP-competitive inhibitor. Specifically, it functions as an excellent bioisostere of the adenine ring of ATP, forming key hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.[4] The N1 and N2 atoms of the pyrazole ring are crucial for this interaction. The 2-methyl substitution in This compound pre-organizes the molecule, often favoring specific binding conformations and preventing N-H tautomerization, which can be beneficial for potency and selectivity.[4] The carbonitrile at the 7-position serves as a versatile chemical handle, providing a strategic vector for chemical modifications aimed at exploring adjacent regions of the ATP pocket to enhance potency and achieve selectivity against specific kinases.

G cluster_0 Kinase ATP Binding Pocket atp_adenine ATP (Adenine) hinge Hinge Region (Backbone NH groups) atp_adenine->hinge H-Bonds indazole_inhibitor Indazole Scaffold (e.g., from this compound) indazole_inhibitor->hinge H-Bonds (Mimics Adenine) solvent_front Solvent-Exposed Region indazole_inhibitor->solvent_front Vector for R-group (from C7-carbonitrile) gatekeeper Gatekeeper Residue

Caption: Indazole scaffold mimicking ATP binding to the kinase hinge region.

Physicochemical Properties

Understanding the fundamental properties of the starting material is crucial for reaction planning and data interpretation.

PropertyValue
Chemical Name This compound
CAS Number 1159511-51-9
Molecular Formula C₉H₇N₃
Molecular Weight 157.17 g/mol
Appearance Solid
Predicted LogP 1.5-2.0

Synthetic Protocol: From Intermediate to Inhibitor Library

The C7-carbonitrile is an ideal functional group for elaboration. The following protocols describe a two-step process to generate a library of diverse 7-carboxamide derivatives, a common motif in potent kinase inhibitors.

Protocol 3.1: Synthesis of 2-Methyl-2H-indazole-7-carboxylic acid

This protocol details the hydrolysis of the nitrile to a carboxylic acid, creating the necessary precursor for amide coupling.

Materials:

  • This compound

  • 6M Hydrochloric Acid (HCl)

  • 1,4-Dioxane

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Add this compound (1.0 eq) to a round-bottom flask.

  • Add 1,4-dioxane and 6M HCl in a 1:1 ratio (e.g., 10 mL each per gram of starting material).

  • Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the 1,4-dioxane under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath. The product, 2-Methyl-2H-indazole-7-carboxylic acid, should precipitate.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Characterize the product via NMR and MS to confirm identity and purity.

Protocol 3.2: Parallel Amide Coupling for Library Generation

This protocol uses the synthesized carboxylic acid and a diverse set of primary or secondary amines to create a library of potential inhibitors.

Materials:

  • 2-Methyl-2H-indazole-7-carboxylic acid (from Protocol 3.1)

  • A diverse library of amine building blocks (e.g., anilines, benzylamines)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or similar coupling agent

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide), anhydrous

  • 96-well reaction block or individual reaction vials

  • Automated liquid handler or multichannel pipette

Procedure:

  • In each well of a 96-well block, prepare a stock solution of 2-Methyl-2H-indazole-7-carboxylic acid (1.0 eq) in DMF.

  • To each well, add a unique amine (1.1 eq) from your library.

  • Add DIPEA (3.0 eq) to each well.

  • In a separate container, prepare a stock solution of HATU (1.2 eq) in DMF. Add this solution to each well to initiate the coupling reaction.

  • Seal the reaction block and allow it to shake at room temperature for 4-12 hours.

  • Upon completion, quench the reaction by adding water to each well.

  • The crude products can be purified via preparative HPLC-MS.

  • Confirm the identity and purity of each library member before biological screening.

Caption: Synthetic workflow from starting material to a diverse inhibitor library.

Biochemical Evaluation of Novel Indazole Derivatives

Once synthesized, the compounds must be tested for their ability to inhibit the target kinase. An in vitro biochemical assay is the first step.[1]

Protocol 4.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the IC₅₀ (half-maximal inhibitory concentration) of a compound by measuring ATP consumption during the kinase reaction.[5][6]

Materials:

  • Recombinant purified target kinase

  • Kinase-specific substrate peptide

  • ATP (at Km concentration for the target kinase)

  • Synthesized indazole inhibitors (dissolved in 100% DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Plating: Create a serial dilution series of each inhibitor in DMSO. Typically, an 11-point, 3-fold dilution starting from 10 mM is effective. Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 20 nL) of each inhibitor concentration and DMSO controls into the 384-well assay plate.

  • Kinase Addition: Dilute the target kinase to its working concentration in Kinase Assay Buffer. Add 5 µL of the diluted kinase to each well.

  • Inhibitor Binding: Gently mix and incubate the plate for 15-30 minutes at room temperature to allow the inhibitors to bind to the kinase.

  • Reaction Initiation: Prepare a 2X solution of substrate and ATP in Kinase Assay Buffer. Add 5 µL of this mixture to each well to start the kinase reaction.

  • Kinase Reaction: Incubate the plate at 30 °C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption in control wells).

  • ADP Detection (Part 1): Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection (Part 2): Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal from each well using a plate reader.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the high (no enzyme) and low (DMSO only) controls. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each compound.

G start 1. Compound Plating (Serial Dilution in 384-well plate) kinase_add 2. Add Kinase Enzyme start->kinase_add incubation1 3. Incubate (Inhibitor Binding) kinase_add->incubation1 reaction_start 4. Add Substrate/ATP Mix (Initiate Reaction) incubation1->reaction_start incubation2 5. Incubate (Kinase Reaction) reaction_start->incubation2 adp_glo 6. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) incubation2->adp_glo detection 7. Add Kinase Detection Reagent (Generate Luminescence) adp_glo->detection read 8. Read Plate (Luminescence Signal) detection->read analysis 9. Data Analysis (Calculate IC50) read->analysis

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

Cell-Based Assay Protocols

After identifying potent inhibitors in biochemical assays, the next critical step is to determine if they are active in a cellular environment.[1][7]

Protocol 5.1: Cell Proliferation Assay

This assay determines the effect of the inhibitors on the growth of cancer cells that are dependent on the target kinase.

Materials:

  • Cancer cell line with known dependency on the target kinase (e.g., BaF3 cells engineered with an oncogenic kinase).[8]

  • Complete cell culture medium.

  • Synthesized indazole inhibitors.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar).

  • Sterile, clear-bottom 96-well cell culture plates.

  • CO₂ incubator (37 °C, 5% CO₂).

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 90 µL of medium and incubate overnight.

  • Prepare serial dilutions of the inhibitors in culture medium.

  • Add 10 µL of the diluted inhibitors to the appropriate wells. Include DMSO-only wells as a negative control.

  • Incubate the plates for 72 hours in a CO₂ incubator.

  • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence. The signal is proportional to the number of viable cells.

  • Calculate the GI₅₀ (concentration for 50% growth inhibition) by plotting the data in a similar manner to the biochemical IC₅₀.

Protocol 5.2: Target Engagement (Cellular Phosphorylation) Assay

This assay confirms that the inhibitor is hitting its intended target within the cell by measuring the phosphorylation of a known downstream substrate.[8]

Materials:

  • Relevant cell line.

  • Synthesized indazole inhibitors.

  • Phospho-specific primary antibody for a downstream substrate of the target kinase.

  • Total protein primary antibody for the same substrate.

  • HRP-conjugated secondary antibody.

  • Cell lysis buffer.

  • SDS-PAGE gels and Western Blotting equipment.

  • Chemiluminescent substrate.

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with various concentrations of the inhibitor (and a DMSO control) for a specified time (e.g., 2-4 hours).

  • Wash the cells with cold PBS and lyse them with lysis buffer containing phosphatase and protease inhibitors.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with the phospho-specific primary antibody overnight at 4 °C.

  • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with the total protein antibody to ensure equal loading.

  • A dose-dependent decrease in the phospho-protein signal relative to the total protein signal indicates effective on-target inhibition in a cellular context.

Data Interpretation and SAR

The goal of creating a library is to establish a Structure-Activity Relationship (SAR), which informs the next round of inhibitor design.[9] By comparing the IC₅₀ values of compounds with different "R" groups at the 7-position, researchers can deduce which chemical properties enhance potency.

Example Quantitative Data & SAR:

Compound IDR-Group (at C7-amide)Kinase X IC₅₀ (nM)Cell Proliferation GI₅₀ (nM)
IND-001 -NH-phenyl550>10,000
IND-002 -NH-(4-fluorophenyl)2105,600
IND-003 -NH-(3-methoxyphenyl)75980
IND-004 -NH-(pyridin-4-yl)25350
IND-005 -NH-(1-methyl-piperidin-4-yl)15120

G cluster_0 SAR Observations (from Table) cluster_1 Design Hypotheses obs1 Phenyl (IND-001) -> 4-F-Phenyl (IND-002) Modest potency increase hyp1 H-bond acceptor (Fluorine) is tolerated. obs1->hyp1 obs2 Phenyl (IND-001) -> 3-MeO-Phenyl (IND-003) Significant potency increase hyp2 H-bond acceptor at meta-position (Methoxy) is favorable. obs2->hyp2 obs3 Aromatic -> Pyridyl (IND-004) Potency improves further hyp3 Basic nitrogen (Pyridine) improves potency, likely through salt-bridge or H-bond. obs3->hyp3 obs4 Pyridyl (IND-004) -> Piperidinyl (IND-005) Best biochemical and cellular potency hyp4 Saturated basic heterocycle (Piperidine) optimizes interactions and improves properties. obs4->hyp4

Caption: Logical flow from SAR observations to new design hypotheses.

Conclusion

This compound is a highly valuable and strategically functionalized starting material for the discovery of novel kinase inhibitors. Its pre-methylated indazole core provides a reliable hinge-binding motif, while the C7-carbonitrile offers a versatile chemical handle for rapid library synthesis and SAR exploration. The protocols outlined in this guide provide a comprehensive framework for researchers to progress from chemical synthesis to robust biochemical and cellular characterization, accelerating the drug discovery process.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-2H-indazole-7-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-2H-indazole-7-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this valuable heterocyclic building block. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds and FDA-approved drugs.[1][2] The selective synthesis of the 2H-indazole isomer, such as this compound, is crucial as N2-substituted indazoles often exhibit distinct and potent biological activities compared to their N1 counterparts.[3]

This document moves beyond a simple recitation of steps to explain the underlying chemical principles, helping you troubleshoot common issues and rationally design your experiments for improved yield and purity.

Section 1: Core Challenge & Synthetic Strategy: The Regioselectivity of N-Methylation

The primary route to this compound involves the N-methylation of the precursor, 2H-indazole-7-carbonitrile. The core challenge in this synthesis is controlling the regioselectivity of the methylation. The indazole anion is an ambident nucleophile, meaning methylation can occur at either the N1 or N2 position, leading to a mixture of two constitutional isomers.

  • 1-Methyl-1H-indazole-7-carbonitrile (N1 Isomer): Often the thermodynamically more stable product.[4]

  • This compound (N2 Isomer): The desired kinetic product in many cases.

Achieving a high yield of the desired N2 isomer requires careful control over reaction conditions to favor the kinetic pathway. The following sections will address how to manage this challenge and other potential issues.

G cluster_start Starting Material cluster_reaction Reaction cluster_products Products start 2H-Indazole-7-carbonitrile anion Indazole Anion (Ambident Nucleophile) start->anion Deprotonation N2_product This compound (Desired Kinetic Product) anion->N2_product N2 Attack (Kinetic Control) N1_product 1-Methyl-1H-indazole-7-carbonitrile (Thermodynamic Byproduct) anion->N1_product N1 Attack (Thermodynamic Control) reagents + Base + Methylating Agent (e.g., CH3I, (CH3)2SO4)

Caption: N1 vs. N2 methylation pathways for indazole-7-carbonitrile.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is controlling N1 vs. N2 methylation so critical? A1: The position of the substituent on the indazole ring dramatically influences the molecule's three-dimensional shape and electronic properties. Consequently, N1 and N2 isomers often have vastly different pharmacological, toxicological, and pharmacokinetic profiles. For targeted drug design, obtaining a single, pure isomer is essential. For example, studies on indazole-3-carboxamide derivatives have shown that the 2H-regioisomer is crucial for maintaining potent antagonist activity at certain biological targets, while the corresponding 1H-isomers are significantly less active.[3]

Q2: Which tautomer of the starting material, 1H- or 2H-indazole, is more stable? A2: For the parent indazole system, the 1H-tautomer is generally considered to be more stable than the 2H-tautomer by approximately 2-4 kcal/mol.[4] This thermodynamic preference for the 1H form is a key reason why N-alkylation reactions can often lead to the N1-substituted product as a major byproduct if the reaction is allowed to reach thermodynamic equilibrium.[4]

Q3: How can I distinguish between the 1-methyl and 2-methyl isomers? A3: The most reliable methods are ¹H NMR spectroscopy and chromatography.

  • ¹H NMR: The chemical shifts of the ring protons, particularly the proton at the 3-position (H-3), are diagnostic. The spectra of 1-methyl and 2-methyl indazoles are typically distinct enough to allow for unambiguous identification.[5]

  • Chromatography (TLC/Column): The two isomers almost always have different polarities. In many reported N-alkylation reactions of indazoles, the 1H-regioisomer displays a lower Rf value (is more polar) on silica gel compared to the 2H-regioisomer.[3] This difference allows for their separation via column chromatography.

Troubleshooting Specific Experimental Problems

Problem 1: My reaction produces a mixture of N1 and N2 isomers, with the N1 byproduct being significant.

Q: I'm getting a poor N2:N1 ratio. How can I increase the selectivity for the desired this compound? A: This is the most common problem and can be solved by carefully tuning your reaction conditions to favor kinetic control. The key is to form the indazole anion and have it react quickly at the N2 position before it can equilibrate to the more stable N1-methylated product.

Causality & Solutions:

  • Choice of Base and Solvent: This is the most critical factor. The combination of base and solvent influences the nature of the indazole anion (e.g., "free" anion vs. ion pair) and the reaction mechanism.

    • Insight: In general, for N-alkylation, using strong bases like sodium hydride (NaH) in polar aprotic solvents like DMF or THF tends to favor the formation of the N1-substituted product.[6] To favor the N2 product, milder conditions are often preferred.

    • Recommendation: Consider using a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as Acetone, Acetonitrile (MeCN), or DMF. Cesium carbonate is particularly interesting as the large cesium cation can chelate with the indazole ring, potentially directing alkylation to the N2 position.

  • Reaction Temperature:

    • Insight: Lower temperatures generally favor kinetic control. Higher temperatures can provide the energy needed for the reaction to overcome the barrier to the more stable thermodynamic (N1) product, or for the kinetic (N2) product to potentially rearrange.

    • Recommendation: Run the reaction at room temperature or even cooled in an ice bath (0 °C) initially. Monitor the reaction by TLC or LC-MS. If the reaction is too slow, gently warm it, but avoid high temperatures (e.g., > 80 °C) if possible.

  • Nature of the Methylating Agent:

    • Insight: Harder electrophiles tend to react at the site of higher electron density. While subtle, using different methylating agents like methyl iodide (MeI) versus dimethyl sulfate ((Me)₂SO₄) can sometimes influence the N1/N2 ratio.

    • Recommendation: Methyl iodide is a common and effective choice. If selectivity remains an issue, trying dimethyl sulfate under optimized base/solvent/temperature conditions is a reasonable alternative.

Table 1: Influence of Reaction Conditions on N-Alkylation Regioselectivity of Indazoles

Parameter Condition Favoring N1 (Thermodynamic) Condition Favoring N2 (Kinetic) Rationale
Base Strong, non-coordinating (e.g., NaH) Weaker, coordinating (e.g., K₂CO₃, Cs₂CO₃) Strong bases create a "free" anion, while weaker bases with larger cations can promote chelation effects that sterically hinder N1.
Solvent Polar Aprotic (e.g., DMF, THF) Can vary; less polar or specific coordinating solvents Solvent can influence anion solvation and ion pairing, affecting the accessibility of the N1 vs. N2 positions.

| Temperature | High | Low to moderate | Lower temperatures favor the product that is formed fastest (kinetic), while high temperatures allow the system to reach equilibrium (thermodynamic). |

Problem 2: The reaction is stalled or my overall yield is very low, even with good selectivity.

Q: I've optimized for the N2 isomer, but the reaction doesn't go to completion or the isolated yield is poor. What's wrong? A: Low yield can stem from incomplete reaction, degradation, or inefficient workup/purification.

Causality & Solutions:

  • Inactive Reagents:

    • Insight: The base may be old or hydrated, and the methylating agent may have degraded. 2H-indazole-7-carbonitrile itself could be impure.

    • Recommendation: Use freshly opened or properly stored reagents. Ensure the base (especially K₂CO₃) is anhydrous. Check the purity of your starting material by NMR or LC-MS.

  • Insufficient Reaction Time or Temperature:

    • Insight: The optimized "kinetic" conditions (lower temperature, weaker base) may lead to a slower reaction rate.

    • Recommendation: Monitor the reaction closely using TLC or LC-MS, tracking the disappearance of the starting material. If the reaction stalls after several hours, consider a modest increase in temperature (e.g., from room temperature to 40-50 °C) or adding a slight excess of the methylating agent.

  • Workup and Purification Losses:

    • Insight: The product might be partially soluble in the aqueous phase during extraction, or it may be lost during chromatography.

    • Recommendation: During aqueous workup, ensure you extract the aqueous layer multiple times (e.g., 3x) with a suitable organic solvent (e.g., Ethyl Acetate, DCM). When performing column chromatography, carefully select your solvent system based on TLC analysis to ensure good separation from both the N1 isomer and any remaining starting material.

G start Low Yield of This compound check_ratio Analyze crude product by ¹H NMR or LC-MS. Is N1 isomer present? start->check_ratio check_sm Is starting material (SM) present in crude product? check_ratio->check_sm No solve_ratio Poor Regioselectivity - Lower temperature - Use weaker base (K₂CO₃) - Change solvent check_ratio->solve_ratio Yes check_purity Are there other unexpected impurities? check_sm->check_purity No solve_sm Incomplete Reaction - Increase reaction time - Slightly increase temperature - Check reagent quality/activity check_sm->solve_sm Yes solve_purity Side Reactions / Degradation - Ensure inert atmosphere - Check for SM degradation - Re-evaluate reaction conditions check_purity->solve_purity Yes end_good Optimize Purification check_purity->end_good No

Caption: A logical workflow for troubleshooting low-yield reactions.

Section 3: Optimized Experimental Protocol

This protocol is a representative procedure designed to favor the formation of the N2-methylated product. Researchers should treat this as a starting point and perform their own optimization.

Objective: To synthesize this compound via regioselective N-methylation.

Table 2: Reagents and Materials

Reagent Formula MW ( g/mol ) Amount Moles (mmol)
2H-Indazole-7-carbonitrile C₈H₅N₃ 143.15 1.00 g 6.99
Potassium Carbonate (K₂CO₃) K₂CO₃ 138.21 1.45 g 10.5
Methyl Iodide (MeI) CH₃I 141.94 0.52 mL 8.38

| Acetonitrile (MeCN) | C₂H₃N | 41.05 | 20 mL | - |

Step-by-Step Methodology:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2H-indazole-7-carbonitrile (1.00 g, 6.99 mmol) and anhydrous potassium carbonate (1.45 g, 10.5 mmol).

  • Solvent Addition: Add anhydrous acetonitrile (20 mL) to the flask.

  • Reaction Initiation: Stir the suspension at room temperature for 15 minutes. Add methyl iodide (0.52 mL, 8.38 mmol) dropwise over 5 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) every hour. The starting material should be consumed within 2-4 hours. The two product isomers should be visible as distinct spots, with the N2 isomer typically having a higher Rf.

  • Workup: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the potassium carbonate, washing the pad with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Extraction: Dissolve the crude residue in ethyl acetate (30 mL) and transfer to a separatory funnel. Wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of Hexanes and Ethyl Acetate (e.g., starting from 100% Hexanes and gradually increasing the polarity to 25% Ethyl Acetate). Combine the fractions containing the pure, higher-Rf product (the desired this compound).

  • Final Product: Concentrate the pure fractions under reduced pressure to yield the final product as a solid. Determine the yield and characterize by ¹H NMR, ¹³C NMR, and MS to confirm structure and purity.

References

Purification challenges of 2H-indazole derivatives by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2H-indazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the column chromatography of this important heterocyclic scaffold. My goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your separations effectively.

Indazoles are a cornerstone in medicinal chemistry, but their purification can be notoriously challenging.[1][2] The presence of two nitrogen atoms within the bicyclic system imparts basicity and unique electronic properties that often lead to issues like peak tailing, co-elution of regioisomers, and on-column degradation. This guide addresses the most common problems in a direct question-and-answer format, grounded in both chemical principles and field-proven experience.

Troubleshooting Guide: Common Purification Issues

This section tackles specific, frequently encountered problems during the column chromatography of 2H-indazole derivatives.

Q1: My 2H-indazole is co-eluting with the 1H-indazole regioisomer. How can I separate them?

This is one of the most common and difficult challenges in indazole chemistry.[3][4] Alkylation or other substitution reactions on the indazole nitrogen often yield a mixture of N1 and N2 isomers, which have very similar polarities, making their separation by standard silica gel chromatography challenging.[5][6]

Primary Cause: Similar Polarity

The 1H- and 2H-isomers, while structurally distinct, often exhibit nearly identical behavior on thin-layer chromatography (TLC) in standard solvent systems (e.g., Hexane/Ethyl Acetate). The 1H-isomer is typically slightly more polar due to the N-H group, which can act as a hydrogen-bond donor, but this difference is often insufficient for baseline separation.

Solutions & Strategies:

  • Mobile Phase Modification (The First Approach): The most effective strategy is often to introduce an additive to the mobile phase to exploit the subtle differences in the basicity of the indazole nitrogens.

    • Add a Basic Modifier: Incorporating a small amount of a basic modifier like triethylamine (TEA) or diethylamine (DEA) into your eluent is highly recommended. These amines compete with the basic indazole nitrogens for interaction with the acidic silanol groups on the silica surface. This minimizes peak tailing and can dramatically enhance the resolution between isomers.[7][8]

    • Add an Acidic Modifier: In some cases, adding a small amount of acetic or formic acid can improve separation.[7][9] This works by protonating the basic nitrogens, altering the overall polarity of the molecules. However, use this with caution, as it can lead to compound degradation on silica gel.[10]

Modifier Typical Concentration Mechanism of Action & Best Use Case
Triethylamine (TEA)0.1 - 1.0% (v/v)Masks acidic silanol groups, reducing peak tailing for basic compounds. Ideal first choice for stubborn isomer separations.[7]
Diethylamine (DEA)0.1 - 1.0% (v/v)Similar to TEA, can sometimes offer different selectivity.[7]
Acetic Acid (AcOH)0.1 - 0.5% (v/v)Protonates basic analytes, increasing their polarity and interaction with silica. Use if basic modifiers fail, but check for compound stability first.[11]
  • Change the Stationary Phase: If modifying the mobile phase on silica is unsuccessful, changing the adsorbent can alter the separation mechanism entirely.[12]

    • Alumina (Al₂O₃): Alumina is available in basic, neutral, and acidic grades. For basic indazoles, basic or neutral alumina can be an excellent alternative to silica, as it minimizes the strong acidic interactions that cause tailing.[13]

    • Reversed-Phase Silica (C18): In reversed-phase chromatography, separation is based on hydrophobicity. This can sometimes resolve isomers that are inseparable by normal-phase polarity differences. You will use polar mobile phases like water/acetonitrile or water/methanol.[11]

  • Alternative Purification Methods:

    • Preparative TLC/HPLC: For small quantities or extremely difficult separations, preparative TLC or HPLC can provide the necessary resolution.[11]

    • Recrystallization: Don't underestimate the power of classical chemistry. Isomers often have different crystal packing energies and solubilities. Screening various solvent/anti-solvent systems can sometimes yield a pure crystalline form of one isomer, which is a highly scalable solution.[14]

Workflow for Tackling Isomer Co-elution

start Problem: 1H/2H Isomers Co-elute tlc Develop TLC Method (e.g., Hex/EtOAc) start->tlc add_tea Add 0.5% TEA to mobile phase tlc->add_tea check_sep Separation Improved? add_tea->check_sep optimize_col Optimize & Run Column Chromatography check_sep->optimize_col Yes change_phase Try Different Stationary Phase (e.g., Alumina, C18) check_sep->change_phase No re_tlc re_tlc change_phase->re_tlc Test with TLC check_sep2 check_sep2 re_tlc->check_sep2 Separation Achieved? check_sep2->optimize_col Yes recrystallize Attempt Recrystallization or Prep HPLC check_sep2->recrystallize No

Caption: A decision-making workflow for separating 2H-indazole regioisomers.

Q2: My purified compound shows significant peak tailing. What's causing this and how do I fix it?

Peak tailing is a classic sign of undesirable secondary interactions between your compound and the stationary phase.

Primary Cause: Silanol Interactions

Standard silica gel is covered with weakly acidic silanol groups (-Si-OH). The basic nitrogen atoms in the 2H-indazole ring can interact strongly with these sites via hydrogen bonding or acid-base interactions.[15] This strong, non-uniform binding causes a portion of the analyte molecules to lag behind the main band as it moves down the column, resulting in a tailed peak.

Caption: How a basic modifier blocks silanol interactions to prevent peak tailing.

Solutions:

  • Use a Basic Modifier: As detailed in Q1, adding 0.1-1.0% triethylamine (TEA) to your mobile phase is the most common and effective solution.[7] The TEA is a stronger base than the indazole and will preferentially bind to the active silanol sites, effectively "masking" them from your compound. This allows the indazole to elute based on normal-phase interactions, resulting in sharp, symmetrical peaks.

  • Use Deactivated Silica: For highly sensitive compounds, you can purchase commercially deactivated silica gel or deactivate it yourself by preparing a slurry of silica in your mobile phase containing 1-2% TEA, rotary evaporating it to dryness, and then packing your column.

  • Reduce Sample Load: Overloading the column can saturate the primary binding sites and force molecules to interact with less favorable, stronger binding sites, leading to tailing.[8] If you observe tailing, try running the purification with half the amount of crude material.

Q3: I have low recovery of my compound, or I suspect it's decomposing on the column. How can I verify and prevent this?

Low recovery or on-column decomposition can be frustrating and costly. These issues often stem from the acidic nature of silica gel.[10][16]

Verification:

  • TLC Stability Test: Spot your crude material on a TLC plate. Let it sit for 1-2 hours. Then, develop the plate as usual. If you see a new spot appearing at the baseline or a significant fading of your product spot, your compound is likely unstable on silica.[16]

  • Small-Scale Column Test: Run a small pipette column with a tiny amount of material. Collect all the eluent and analyze it. If the total recovered mass (product + impurities) is significantly less than what you loaded, you are likely experiencing irreversible binding or decomposition.

Solutions:

  • Deactivate the Stationary Phase: As mentioned for peak tailing, using a basic modifier like TEA in the eluent or pre-treating the silica is the best way to mitigate degradation caused by acidic sites.[16]

  • Use an Alternative Stationary Phase: If deactivation is not enough, switch to a more inert stationary phase like Florisil or neutral alumina.[16]

  • Optimize Sample Loading: Always dissolve your crude product in a minimal amount of a solvent in which it is highly soluble (like dichloromethane or ethyl acetate) and then adsorb it onto a small amount of an inert solid like Celite or silica gel (dry loading).[17] This prevents the compound from precipitating at the top of the column and ensures a narrow starting band, which improves both resolution and recovery. Avoid loading your sample in a very strong solvent (like methanol), as this can disrupt the column packing and carry the compound down the column too quickly, leading to poor separation.

Experimental Protocols

Protocol 1: Rapid Method Development with TLC

This protocol allows you to efficiently determine the optimal solvent system for your flash chromatography separation.[8][17]

Objective: To find a mobile phase composition that gives the target 2H-indazole derivative a retention factor (Rf) of ~0.2-0.35 .

Materials:

  • TLC plates (Silica gel 60 F₂₅₄)

  • Developing chambers

  • Capillary spotters

  • Mobile phase solvents (e.g., Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH))

  • Additive (e.g., Triethylamine (TEA))

  • UV lamp (254 nm)

Procedure:

  • Prepare a Sample Solution: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc).

  • Initial Solvent Screening:

    • Spot the sample solution onto three separate TLC plates.

    • Develop each plate in a different solvent system of varying polarity (e.g., Plate 1: 10% EtOAc/Hex; Plate 2: 30% EtOAc/Hex; Plate 3: 50% EtOAc/Hex).

    • Visualize the plates under UV light.

  • Analyze Results:

    • If your compound's Rf is > 0.5, the solvent system is too polar. Decrease the proportion of the polar solvent (e.g., EtOAc).

    • If your compound's Rf is < 0.1 (or at the baseline), the system is not polar enough. Increase the proportion of the polar solvent.

  • Fine-Tune and Add Modifier:

    • Once you have an approximate solvent ratio, prepare a new mobile phase with that composition but add 0.5% TEA (v/v).

    • Run a new TLC plate in this modified system. You will often see spots become sharper and their Rf values may shift slightly.

    • Adjust the solvent ratio again to achieve the target Rf of ~0.2-0.35 with the TEA present. This is your final mobile phase for the column.

Frequently Asked Questions (FAQs)

Q: What is a good starting point for stationary and mobile phases for a novel 2H-indazole derivative? A: Always start with silica gel as your stationary phase and a Hexane/Ethyl Acetate gradient as your mobile phase.[17][18] This combination is versatile and effective for a wide range of organic compounds. Begin your TLC method development with this system. If you observe significant tailing on the initial TLC plate, immediately incorporate 0.5% TEA into your mobile phase.

Q: Why is an Rf of 0.2-0.35 ideal for column chromatography? A: This Rf range on a TLC plate generally translates to a retention volume of 3-5 column volumes (CVs) in flash chromatography. This provides a good balance, ensuring the compound interacts sufficiently with the stationary phase to separate from impurities without requiring an excessive volume of solvent to elute, which would lead to band broadening and lower recovery.

Q: How can I definitively confirm the structure of my purified 2H-indazole versus the 1H-isomer? A: While chromatography separates the compounds, unambiguous structural confirmation requires spectroscopic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this. Specifically, a 2D NMR experiment called HMBC (Heteronuclear Multiple Bond Correlation) can distinguish the isomers. For the 2H-isomer, you will see a correlation between the protons on the N-substituent and the C3 carbon of the indazole ring. For the N1-isomer, you would see a correlation from those same protons to the C7a carbon.[6]

Q: Can I use solvents like THF or Diethyl Ether in my mobile phase? A: Yes, but with caution. Tetrahydrofuran (THF) can be a useful polar solvent, but it is prone to forming explosive peroxides and must be handled carefully. Diethyl ether is very volatile, which can cause issues with solvent composition consistency during a long column run. For routine flash chromatography, sticking to common solvents like hexanes, ethyl acetate, dichloromethane, and methanol is generally safer and more reproducible.[19]

References

Technical Support Center: Optimizing Copper-Catalyzed N-N Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for copper-catalyzed N-N bond formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently asked questions. The aim is to move beyond simple procedural steps and offer a mechanistic understanding to empower you to solve challenges in your own research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about setting up a successful copper-catalyzed N-N coupling reaction.

Q1: What is the active catalytic species in these reactions, and which copper source should I use?

A1: The active catalyst is broadly accepted to be a Cu(I) species.[1][2] While you can use Cu(I) salts directly (e.g., CuI, CuBr, CuCl), Cu(0) and Cu(II) sources can also be effective. Cu(0) can be oxidized in situ to Cu(I), and Cu(II) salts can be reduced by nucleophiles like amines present in the reaction mixture.[2] For initial screenings, CuI (Copper(I) iodide) is a reliable and commonly used starting point due to its stability and direct access to the Cu(I) state.[1]

Q2: How critical is the choice of ligand? Can I run the reaction "ligand-free"?

A2: The ligand is critically important . While some reactions are reported as "ligand-free," this often implies that the solvent or a reactant itself coordinates to the copper center.[3] Ligands serve multiple crucial roles:

  • Solubilize and Stabilize the Catalyst: Prevents precipitation of inactive copper species.

  • Modulate Reactivity: Fine-tunes the electronic properties of the copper center, which is essential for facilitating the key steps of the catalytic cycle.[4]

  • Prevent Catalyst Deactivation: Ligands can prevent the formation of unreactive copper clusters or disproportionation of Cu(I) into inactive Cu(0) and Cu(II).[5]

Commonly used ligand classes include diamines (e.g., N,N'-dimethylethylenediamine, 1,10-phenanthroline), amino acids (e.g., L-proline), and oxalic diamides.[1][2][6] The optimal ligand is highly substrate-dependent, and screening is often necessary.[7]

Q3: What is the role of the base, and how do I choose the right one?

A3: The base is essential for one or both of the following reasons:

  • Deprotonation of the Nucleophile: It deprotonates the N-H bond of the hydrazine or amine partner, increasing its nucleophilicity.

  • Catalyst Turnover: In many proposed mechanisms, the base is involved in regenerating the active catalyst.[1]

Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The "cesium effect," where cesium salts like Cs₂CO₃ often give superior results, is well-documented and may be related to solubility and interactions with the catalyst. For substrates sensitive to strong bases, weaker organic bases or milder inorganic options like NaOTMS may be required.[8]

Q4: My starting materials are complex molecules with multiple functional groups. What is the expected chemoselectivity?

A4: Copper-catalyzed couplings are known for their functional group tolerance, but chemoselectivity can be a challenge. The relative nucleophilicity of different groups on your substrate will dictate the primary site of reaction. For instance, the arylation of amides can be orthogonal to that of amines and phenols by carefully selecting the ligand and base.[7] If you have competing nucleophilic sites (e.g., an amine and a phenol), you may need to screen different ligand/base combinations to favor one over the other.[7]

Section 2: Troubleshooting Guide

This section is formatted to address specific problems you may encounter in the lab.

Problem 1: Low or No Product Yield

This is the most common issue. A systematic approach is key to identifying the root cause.

start Low / No Yield sm_consumed Is Starting Material (SM) Consumed? start->sm_consumed check_catalyst Hypothesis: Catalyst Inactivity sm_consumed->check_catalyst  No check_conditions Hypothesis: Suboptimal Conditions sm_consumed->check_conditions  Partially check_side_products Hypothesis: Side Reactions Dominating sm_consumed->check_side_products  Yes sub_catalyst1 1. Use fresh, high-purity Cu(I) salt. Ensure anhydrous conditions. sub_conditions1 1. Increase temperature incrementally (e.g., 80°C → 100°C → 120°C). sub_side1 1. Identify side products by LC-MS. (e.g., Homocoupling, Reduction) sub_catalyst2 2. Screen different ligands. (e.g., Phenanthroline, DMEDA, L-Proline) sub_catalyst3 3. Degas reaction mixture thoroughly to prevent Cu(I) oxidation. sub_conditions2 2. Screen stronger/more soluble bases (e.g., K₂CO₃ → K₃PO₄ → Cs₂CO₃). sub_conditions3 3. Change solvent. (e.g., Toluene → Dioxane → DMSO). sub_side2 2. If debromination: use rigorously dry reagents and solvents. sub_side3 3. If homocoupling: adjust stoichiometry or lower temperature.

Caption: Decision tree for troubleshooting low yield.

Potential CauseScientific Rationale & Suggested Solutions
Inactive Catalyst The Cu(I) species is prone to oxidation to the inactive Cu(II) state by atmospheric oxygen.[9] Disproportionation to Cu(0) and Cu(II) is also a known deactivation pathway. Solutions:Use Fresh Reagents: Use a fresh bottle of high-purity Cu(I) salt (e.g., CuI).[1] • Ensure Inert Atmosphere: Thoroughly degas your solvent and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction. • Ligand Choice: The ligand stabilizes the active Cu(I) state. If you suspect catalyst death, screening a different class of ligand (e.g., switching from an amino acid to a diamine) is a primary optimization step.[5][6]
Suboptimal Reaction Conditions The reaction may have a high activation energy barrier that is not being overcome. Modern Ullmann couplings are milder than classical conditions, but still often require heat.[2] Solutions:Temperature: Incrementally increase the reaction temperature in 10-20 °C steps. Typical ranges are 80-120 °C.[1] • Base Strength: The nucleophile may not be sufficiently deprotonated. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).[10] • Solvent Polarity: The polarity of the solvent can influence catalyst solubility and reactivity. Dipolar aprotic solvents like DMSO or DMF are often effective.[11]
Poor Substrate Reactivity Electron-rich aryl halides are less reactive towards oxidative addition than electron-poor ones. Steric hindrance near the reaction center on either coupling partner can also shut down reactivity. Solutions:Change Halide: If possible, switch to a more reactive aryl halide (Cl < Br < I).[4] • Use a More Electron-Donating Ligand: A more electron-rich ligand can increase the electron density at the copper center, promoting the oxidative addition step.[4]
Problem 2: Catalyst Deactivation or Precipitation

You observe the reaction mixture changing color (e.g., to black/brown) and stalling, or a precipitate forms.

  • Oxidation/Disproportionation: As mentioned, this is a primary deactivation pathway.

    • Solution: Rigorous degassing is paramount. Use of stabilizing ligands like 1,10-phenanthroline can help prevent this.[5]

  • Base-Induced Deactivation: Some computational studies suggest that ligation of carbonate bases to the active copper species can be a reason for deactivation.[12]

    • Solution: If you suspect this, try switching to a non-coordinating base or a different class of base, such as a phosphate or an organic base.

  • Product Inhibition: The N-N coupled product itself may be a strong ligand for copper, binding to the catalyst and preventing turnover.

    • Solution: This can be difficult to overcome. Try running the reaction at a lower concentration or consider a slow addition of one of the substrates to keep its instantaneous concentration low.

  • Thermal Decomposition (Sintering): At very high temperatures (>150 °C), copper catalysts can be susceptible to thermal sintering, where nanoparticles agglomerate into larger, less active particles.[13]

    • Solution: Avoid excessive temperatures. Modern ligand systems should enable reactivity at lower temperatures.[2]

Section 3: Experimental Protocols & Data

General Protocol for a Test Reaction

This protocol provides a robust starting point for optimizing your specific copper-catalyzed N-N bond formation.

Materials:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • Hydrazine derivative (1.2 mmol, 1.2 equiv)

  • CuI (0.05 mmol, 5 mol%)

  • Ligand (e.g., 1,10-phenanthroline) (0.10 mmol, 10 mol%)

  • Base (e.g., K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous Solvent (e.g., Dioxane) (5 mL)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, hydrazine derivative, CuI, ligand, and base.

  • Seal the flask with a septum.

  • Evacuate the flask and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add the anhydrous solvent via syringe.

  • Place the flask in a pre-heated oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reaction and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., Ethyl Acetate), and filter through a pad of Celite to remove inorganic salts and the copper catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Catalytic Cycle Overview

The precise mechanism can vary, but a generally accepted pathway for Ullmann-type couplings involves a Cu(I)/Cu(III) cycle.

G cluster_cycle Catalytic Cycle CuI_L L-Cu(I)-X Amine R₂N-NH₂ Cu_Amide L-Cu(I)-N(H)NR₂ Amine->Cu_Amide Ligand Exchange Base Base Base->Amine Deprotonation CuIII_intermediate L-Cu(III)(Ar)(N(H)NR₂)(X) Cu_Amide->CuIII_intermediate Oxidative Addition Ar_X Ar-X Ar_X->Cu_Amide CuIII_intermediate->CuI_L Reductive Elimination Product Ar-N(H)NR₂ CuIII_intermediate->Product

Caption: A simplified Cu(I)/Cu(III) catalytic cycle.

This cycle highlights the key steps: ligand exchange with the deprotonated nucleophile, oxidative addition of the aryl halide to the Cu(I) center to form a Cu(III) intermediate, and finally, reductive elimination to form the N-N bond and regenerate the Cu(I) catalyst.[14]

Parameter Screening Guide

When optimizing, vary one parameter at a time. The table below provides a typical screening hierarchy.

ParameterScreening Options (In Order of Priority)Rationale
1. Ligand 1. 1,10-Phenanthroline 2. N,N'-Dimethylethylenediamine (DMEDA) 3. L-Proline 4. Oxalic DiamideThe ligand has the most profound impact on catalyst stability and reactivity. These options cover common, effective classes.[2][6]
2. Base 1. K₂CO₃ 2. K₃PO₄ 3. Cs₂CO₃Varies in strength and solubility. The "cesium effect" is often observed to enhance reaction rates.
3. Solvent 1. Toluene 2. Dioxane 3. DMSO / DMFVaries in polarity and boiling point, affecting solubility and accessible temperature range.[11]
4. Temperature 1. 80 °C 2. 100 °C 3. 120 °CBalances reaction rate against potential thermal degradation of catalyst or substrates.[1]
5. Copper Source 1. CuI 2. CuBr 3. CuTC (Copper(I) thiophene-2-carboxylate)While CuI is standard, other sources can sometimes offer advantages in solubility or reactivity.[5]

References

Troubleshooting side reactions in the synthesis of 2-aryl-2H-indazoles

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Synthesis of 2-Aryl-2H-Indazoles

Welcome to the technical support center for the synthesis of 2-aryl-2H-indazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. The indazole nucleus is a key structural motif in numerous pharmacologically active compounds, making the selective synthesis of its derivatives a critical endeavor.[1][2][3] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven insights.

Troubleshooting Guide: Navigating Common Side Reactions

The synthesis of 2-aryl-2H-indazoles is often complicated by the formation of undesired side products. Understanding the root causes of these issues is paramount to developing robust and high-yielding synthetic protocols.

Issue 1: Poor Regioselectivity - Formation of the 1-Aryl-1H-Indazole Isomer

Question: My reaction is producing a mixture of 2-aryl-2H-indazole and its 1-aryl-1H-indazole isomer. How can I improve the selectivity for the desired N2-arylated product?

Answer: This is the most common challenge in indazole arylation. The indazole anion is an ambident nucleophile, and the regiochemical outcome is a delicate balance of kinetic and thermodynamic factors.[4][5] The 1H-indazole tautomer is generally more stable than the 2H-tautomer, which often leads to the thermodynamically favored N1-substituted product.[6][7][8][9]

Causality and Strategic Solutions:

  • Kinetic vs. Thermodynamic Control: N2-arylation is often the kinetically favored pathway, while N1-arylation is thermodynamically favored.[8][10] To favor the N2 isomer, reaction conditions should be chosen to avoid equilibration to the more stable N1 product. This typically involves using milder reaction conditions and shorter reaction times.

  • Steric Hindrance: Bulky substituents on the indazole ring, particularly at the C7 position, can sterically hinder the N1 position and promote arylation at N2.[7]

  • Catalyst and Ligand Choice: In metal-catalyzed reactions (e.g., copper or palladium-catalyzed), the choice of ligand can significantly influence regioselectivity.[11] For instance, certain diamine ligands in copper catalysis have been shown to favor N-arylation of various nitrogen heterocycles.[12][13] Rhodium(II) catalysis with quinoid carbenes has also been reported to be highly selective for N2-arylation.[14]

  • Reaction Conditions:

    • Base: The choice of base is critical. Strong, non-nucleophilic bases are often employed.

    • Solvent: The polarity of the solvent can influence the reactivity of the indazole anion.[4]

    • Temperature: Lower reaction temperatures generally favor the kinetic product (N2-isomer).

Experimental Protocol for Enhancing N2-Selectivity (General Guidance):

  • Substrate Selection: If possible, utilize an indazole with a substituent at the C7 position to sterically block the N1 position.

  • Catalyst System: For copper-catalyzed reactions, consider using CuI with a diamine ligand.[12][13]

  • Reaction Conditions:

    • Dissolve the indazole and aryl halide in an appropriate solvent (e.g., dioxane or toluene).

    • Add the base (e.g., K₂CO₃ or Cs₂CO₃).

    • Add the copper catalyst and ligand.

    • Run the reaction at the lowest temperature that allows for a reasonable reaction rate, monitoring by TLC or LC-MS to avoid prolonged reaction times that could lead to isomerization.

  • Work-up and Analysis: After quenching the reaction, carefully separate the isomers by column chromatography. The isomers can be differentiated by NMR spectroscopy, as the chemical shifts of the protons and carbons are sensitive to the substituent's position.[8][15]

Issue 2: C-H Arylation Side Products

Question: I am observing arylation on the indazole ring itself, specifically at the C3 or C7 position, in my palladium-catalyzed N-arylation reaction. How can I suppress this side reaction?

Answer: Palladium catalysts are well-known to facilitate direct C-H arylation reactions.[16][17] This can compete with the desired N-arylation, especially with electron-rich indazole systems.

Causality and Strategic Solutions:

  • Ligand Choice: The ligand plays a crucial role in directing the palladium catalyst's reactivity. Bulky, electron-rich phosphine ligands, often used in Buchwald-Hartwig aminations, can sometimes promote C-H activation.[18][19][20] Experimenting with different ligands, such as those with different steric and electronic properties, can help minimize C-H arylation.

  • Reaction Conditions:

    • Temperature: Higher temperatures can sometimes favor C-H activation pathways. Running the reaction at a lower temperature may improve selectivity for N-arylation.

    • Additives: In some cases, the addition of specific additives can modulate the catalyst's reactivity and suppress C-H arylation.

Troubleshooting Steps:

  • Ligand Screening: If using a palladium catalyst, screen a variety of phosphine ligands (e.g., XPhos, SPhos, RuPhos) to identify one that favors N-arylation.

  • Temperature Optimization: Gradually decrease the reaction temperature and monitor the product distribution.

  • Protecting Groups: If C-H arylation persists, consider temporarily protecting the reactive C-H positions on the indazole ring, if synthetically feasible.

Issue 3: Debromination of Starting Material

Question: In my palladium-catalyzed intramolecular amination to form a 2-aryl-2H-indazole from an N-aryl-N-(o-bromobenzyl)hydrazine, I am observing a significant amount of the debrominated starting material. What is causing this and how can I prevent it?

Answer: The formation of debrominated starting material is a known side reaction in palladium-catalyzed cross-coupling reactions.[2][21]

Causality and Strategic Solutions:

  • Mechanism: This side reaction can occur through a competitive hydrodehalogenation pathway. This can be promoted by the presence of a hydride source in the reaction mixture, which can arise from the decomposition of reagents or solvents.

  • Optimization of Reaction Conditions:

    • Catalyst and Ligand: The choice of palladium precursor and ligand can influence the rate of the desired intramolecular amination versus the undesired hydrodehalogenation. The combination of Pd(OAc)₂ and dppf has been reported to be effective for this transformation.[2][21]

    • Base: The strength and nature of the base can impact the reaction outcome. A strong, non-nucleophilic base like t-BuONa is often used.[2][21]

    • Solvent Purity: Ensure the use of anhydrous and high-purity solvents to minimize potential hydride sources.

Recommended Protocol Adjustments:

  • Reagent and Solvent Quality: Use freshly distilled or purchased anhydrous solvents. Ensure the base is of high purity.

  • Catalyst System: If not already in use, try the Pd(OAc)₂/dppf catalyst system.

  • Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation of the catalyst and reagents.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2-aryl-2H-indazoles?

A1: Several methods are commonly employed, including:

  • Copper-catalyzed N-arylation (Ullmann Condensation): This classic method involves the coupling of an indazole with an aryl halide in the presence of a copper catalyst.[1][12][13][22]

  • Palladium-catalyzed N-arylation (Buchwald-Hartwig Amination): A versatile and widely used method that couples indazoles with aryl halides or triflates using a palladium catalyst and a phosphine ligand.[18][19][20]

  • Intramolecular Cyclization Reactions: These methods often involve the synthesis of a precursor that undergoes a metal-catalyzed intramolecular cyclization to form the indazole ring.[2][21]

  • Cycloaddition Reactions: The [3+2] dipolar cycloaddition of sydnones with arynes provides a high-yielding and regioselective route to 2H-indazoles.[3][23]

Q2: How can I reliably distinguish between the 1-aryl and 2-aryl indazole isomers?

A2: NMR spectroscopy is the most definitive method for distinguishing between the N1 and N2 isomers.[8][15]

  • ¹H NMR: The chemical shifts of the protons on the indazole ring, particularly H3, are typically different for the two isomers.

  • ¹³C NMR: The chemical shifts of the carbons in the indazole core are also diagnostic.[8]

  • NOE Experiments: Nuclear Overhauser Effect (NOE) experiments can be used to establish through-space proximity between the aryl protons and the protons on the indazole ring, confirming the point of attachment.

Spectroscopic Data Comparison 1-Aryl-1H-Indazole 2-Aryl-2H-Indazole
Typical ¹H NMR Chemical Shift of H3 Generally more downfieldGenerally more upfield
Typical ¹³C NMR Chemical Shift of C7a Characteristically different from N2 isomerCharacteristically different from N1 isomer

Q3: What is the role of the base in N-arylation reactions of indazoles?

A3: The base plays a crucial role in deprotonating the indazole N-H, forming the nucleophilic indazolide anion. The choice of base can influence the reaction rate, yield, and even the regioselectivity of the arylation. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) for copper-catalyzed reactions, and alkoxides (NaOt-Bu, K-Ot-Bu) or carbonates for palladium-catalyzed reactions.

Visualizing Reaction Pathways

To better understand the competitive nature of N1 versus N2 arylation, the following diagram illustrates the mechanistic pathways.

G Simplified Mechanistic View of Indazole Arylation cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products Indazole Indazole Indazolide Indazolide Anion Indazole->Indazolide Base ArylHalide Aryl Halide Catalyst Catalyst (Cu or Pd) Base Base N1_Attack N1 Attack (Thermodynamic Pathway) Indazolide->N1_Attack N2_Attack N2 Attack (Kinetic Pathway) Indazolide->N2_Attack N1_Product 1-Aryl-1H-Indazole (Side Product) N1_Attack->N1_Product Aryl Halide, Catalyst N2_Product 2-Aryl-2H-Indazole (Desired Product) N2_Attack->N2_Product Aryl Halide, Catalyst

Caption: Competing N1 and N2 arylation pathways of indazole.

References

Stability issues of 2-Methyl-2H-indazole-7-carbonitrile in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

<

Authored by a Senior Application Scientist

Welcome to the technical support guide for 2-Methyl-2H-indazole-7-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound. Here, we address common stability issues encountered in various solvents, providing in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your research, offering explanations and actionable solutions based on established chemical principles.

Q1: I'm observing new, unexpected peaks in my HPLC/LC-MS analysis after preparing a stock solution of this compound in methanol. What is happening?

A1: The appearance of extraneous peaks in your chromatogram when using protic solvents like methanol suggests potential solvent-adduct formation or degradation. The indazole ring system, while aromatic, possesses nucleophilic nitrogen atoms. In the presence of an alcohol and potentially trace amounts of acid or base, etherification at certain positions on the heterocyclic ring can occur, although this is less common for N-methylated indazoles.

A more probable cause is the hydrolysis of the nitrile group. While nitriles are generally stable, they can undergo hydrolysis to the corresponding carboxylic acid (2-Methyl-2H-indazole-7-carboxylic acid) or amide intermediate, especially under acidic or basic conditions which can be inadvertently introduced by the solvent or additives.[1]

Troubleshooting Workflow:

  • Solvent Purity Check: Ensure you are using high-purity, anhydrous methanol. Older solvent bottles can absorb atmospheric moisture and CO2, leading to slightly acidic conditions.

  • pH Control: If your experimental conditions allow, consider buffering the solution to a neutral pH.

  • Alternative Solvents: Prepare a fresh solution in an aprotic solvent such as acetonitrile or DMSO and re-analyze. Compare the chromatograms to see if the impurity peaks persist.

  • Forced Degradation Study: To confirm if the impurity is a degradant, perform a simple forced degradation study.[2] Expose a sample of your methanolic solution to mild acidic and basic conditions and monitor the formation of the new peak over time.

dot

Caption: Troubleshooting unexpected HPLC peaks.

Q2: My DMSO stock solution of this compound shows a decrease in purity over a few weeks of storage at 4°C. What is the likely cause?

A2: Dimethyl sulfoxide (DMSO) is a hygroscopic solvent and can absorb water over time, even when stored at 4°C. This absorbed moisture can facilitate the slow hydrolysis of the nitrile group to the corresponding carboxylic acid or amide. While generally considered metabolically stable, the nitrile group can be susceptible to this degradation over extended periods in non-anhydrous conditions.[3]

Additionally, while less common, DMSO can participate in oxidation reactions under certain conditions, although this is unlikely to be the primary degradation pathway for this compound under normal storage.

Preventative Measures:

  • Use Anhydrous DMSO: Always use fresh, anhydrous DMSO for preparing stock solutions.

  • Aliquot and Store: Prepare smaller, single-use aliquots of your stock solution to minimize freeze-thaw cycles and exposure to atmospheric moisture.

  • Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing.

  • Storage Conditions: While 4°C is common, for sensitive compounds, storage at -20°C or -80°C in tightly sealed vials is recommended to slow down degradation kinetics.

Q3: I am struggling to achieve a desired concentration of this compound in an aqueous buffer for my biological assay. Are there any solubility enhancement strategies?

A3: The solubility of heterocyclic compounds like this compound in aqueous solutions can be limited. The nitrile group and the indazole core contribute to its overall lipophilicity.

Solubility Enhancement Strategies:

  • Co-solvents: The use of a small percentage of an organic co-solvent is a common practice. Start with 1-5% DMSO or ethanol in your aqueous buffer. Be sure to run a vehicle control in your assay to account for any effects of the co-solvent.

  • pH Adjustment: The indazole moiety has a basic nitrogen atom. Adjusting the pH of your buffer might enhance solubility. Experiment with a range of physiologically relevant pH values to find the optimal solubility without compromising compound stability.

  • Excipients: For formulation development, the use of solubilizing agents like cyclodextrins can be explored to encapsulate the molecule and improve its aqueous solubility.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the stability and handling of this compound.

Q1: What are the recommended solvents for dissolving and storing this compound?

A1: For long-term storage, aprotic solvents are generally preferred to minimize the risk of hydrolysis of the nitrile group.

SolventSuitability for Stock Solutions (Short-term)Suitability for Long-term StorageNotes
DMSO ExcellentGood (if anhydrous and properly stored)Hygroscopic; can absorb water over time.
Acetonitrile ExcellentExcellentGood choice for analytical and preparative work.
DMF GoodFairCan be prone to degradation over time.
Ethanol/Methanol FairPoorProtic nature may lead to hydrolysis or adduct formation.
Water PoorNot RecommendedLimited solubility and higher risk of hydrolysis.
Q2: How does the nitrile group on the indazole ring affect its stability?

A2: The nitrile group is a strong electron-withdrawing group.[3] This electronic effect can influence the reactivity of the indazole ring system. While the nitrile itself is relatively stable, it is the most likely functional group on the molecule to undergo degradation, primarily through hydrolysis to a carboxylic acid or an amide. This process can be catalyzed by acidic or basic conditions.[1]

dot

Caption: Potential hydrolytic degradation pathway.

Q3: What analytical techniques are best for monitoring the stability of this compound?

A3: A combination of chromatographic and spectroscopic methods provides a comprehensive assessment of the compound's purity and identity.

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): These are the primary methods for assessing purity and quantifying the parent compound and any degradation products. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or ammonium acetate) is a good starting point.[4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying degradation products by providing molecular weight information.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the starting material and can be used to characterize any major degradation products if they can be isolated.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor the disappearance of the nitrile stretch (around 2220-2260 cm⁻¹) and the appearance of a carbonyl stretch (around 1630-1690 cm⁻¹ for an amide or 1680-1710 cm⁻¹ for a carboxylic acid) if degradation occurs.[5]

Q4: Are there any specific light or temperature sensitivities I should be aware of?

Regarding temperature, as with most organic molecules, higher temperatures will accelerate the rate of any potential degradation reactions. Therefore, storing stock solutions at low temperatures (-20°C or -80°C) is recommended for long-term stability.

Experimental Protocols
Protocol 1: Standard Procedure for Preparing a 10 mM Stock Solution in DMSO
  • Materials: this compound (solid), anhydrous dimethyl sulfoxide (DMSO), appropriate personal protective equipment (PPE), analytical balance, volumetric flask, and micropipettes.

  • Procedure: a. Allow the vial of this compound and the anhydrous DMSO to equilibrate to room temperature. b. Weigh the required amount of the compound on an analytical balance. c. Transfer the solid to a volumetric flask. d. Add a portion of the anhydrous DMSO to dissolve the solid, sonicating briefly if necessary. e. Once fully dissolved, add DMSO to the final volume. f. Mix thoroughly by inversion. g. Aliquot into smaller, single-use vials and store at -20°C or -80°C.

Protocol 2: A General Method for a Forced Degradation Study

This protocol provides a framework for investigating the stability of this compound under various stress conditions.[2]

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent, such as a 50:50 mixture of acetonitrile and water, at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH.

    • Oxidative Degradation: To a separate aliquot, add an equal volume of 3% hydrogen peroxide.

    • Thermal Stress: Place an aliquot of the stock solution in an oven at a controlled temperature (e.g., 60°C).

    • Photolytic Stress: Expose an aliquot of the stock solution to a light source (e.g., a UV lamp or a photostability chamber).

  • Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours) using a stability-indicating HPLC method.

  • Analysis: Monitor for the decrease in the peak area of the parent compound and the formation of new peaks. If possible, use LC-MS to identify the mass of the degradation products.

References

Technical Support Center: Synthesis of 2H-Indazoles Using Alternative Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2H-indazoles. This guide is designed for researchers, chemists, and drug development professionals who are exploring alternative catalytic methods for synthesizing this critical heterocyclic scaffold. As the demand for greener, more efficient, and regioselective synthetic routes grows, moving beyond traditional methods is essential. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of these advanced catalytic systems.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of 2H-indazoles using modern catalytic methods.

Issue 1: Low or No Yield of the Desired 2H-Indazole

You've set up your reaction based on a literature precedent, but the yield is disappointingly low, or you've recovered only starting material.

  • Potential Causes:

    • Catalyst Inactivity: The metal catalyst may be oxidized or poisoned. For instance, palladium(0) species are sensitive to air, and copper catalysts can be inhibited by certain functional groups. Coordination of nitrogen-containing substrates can sometimes lead to catalyst deactivation.[1]

    • Incorrect Solvent Choice: The polarity and coordinating ability of the solvent are critical. A solvent that does not fully dissolve the reactants or catalyst, or one that strongly coordinates to the metal center, can impede the reaction. Polyethylene glycol (PEG) and dimethyl sulfoxide (DMSO) are often used as effective, greener solvents in copper-catalyzed systems.[2]

    • Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are crucial variables. For transition-metal-catalyzed C-H activation, insufficient temperature may prevent the initial activation step, while excessive heat can lead to catalyst decomposition or byproduct formation.[3]

    • Atmospheric Contamination: Many catalytic cycles, particularly those involving Pd(0) or sensitive organometallic intermediates, are highly sensitive to oxygen and moisture.

  • Recommended Solutions:

    • Verify Catalyst Quality: Use a freshly opened bottle of the catalyst or precatalyst. If using a heterogeneous catalyst, ensure it has been properly activated and stored. For air-sensitive catalysts, employ rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox).

    • Solvent Screening: If solubility is an issue, consider a solvent screen. For copper-catalyzed multicomponent reactions, PEG-400 has proven effective.[4] For Rh(III)-catalyzed reactions, dioxane is a common choice.[3]

    • Optimize Temperature and Time: Perform a systematic optimization study. Run the reaction at slightly lower and higher temperatures (e.g., in 10 °C increments) and monitor the progress over time using TLC or LC-MS to identify the optimal endpoint before byproduct formation dominates.

    • Ensure Inert Atmosphere: Degas your solvent thoroughly (e.g., via freeze-pump-thaw cycles or by sparging with argon/nitrogen). Assemble the reaction under a positive pressure of an inert gas.

Issue 2: Poor Regioselectivity (Formation of 1H-Indazole Isomers)

The primary challenge in many indazole syntheses is controlling the regioselectivity to favor the desired 2H-isomer over the more thermodynamically stable 1H-isomer.[5]

  • Potential Causes:

    • Reaction Mechanism: Direct N-alkylation or N-arylation of an unsubstituted indazole core often yields a mixture of N(1) and N(2) isomers with poor selectivity.[6]

    • Catalyst and Ligand System: The choice of metal, ligand, and base can profoundly influence the regiochemical outcome. The steric and electronic environment around the metal center dictates which nitrogen atom of the intermediate coordinates and reacts.

    • Substrate Sterics: Steric hindrance on the starting materials can direct the cyclization or coupling to favor one isomer over the other.

  • Recommended Solutions:

    • Choose a Regiocontrolled Strategy: Instead of post-synthesis functionalization, select a method that builds the 2H-indazole ring with inherent regiocontrol. Examples include:

      • Copper-catalyzed three-component reactions of 2-halobenzaldehydes, primary amines, and sodium azide, which reliably form the N(2)-N bond.[7]

      • Palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines, which forms the N(1)-C(7a) bond to exclusively yield 2-aryl-2H-indazoles.[6][8]

    • Optimize Ligands and Additives: In cross-coupling reactions, the ligand is paramount. For palladium catalysis, bulky phosphine ligands like t-Bu₃PHBF₄ are often employed.[2] In a copper-catalyzed C-N cross-coupling, mechanistic studies suggested that a weak base was key to achieving complete N(2)-regiocontrol.[9]

Issue 3: Significant Byproduct Formation

Your reaction yields the desired product, but it is contaminated with significant byproducts, complicating purification.

  • Potential Causes:

    • Reductive Dehalogenation: In palladium-catalyzed reactions starting from aryl halides (e.g., o-bromobenzyl precursors), a common byproduct is the debromonated starting material.[6][8]

    • Homocoupling: Homocoupling of starting materials can occur, especially in cross-coupling reactions.

    • Over-Oxidation or Decomposition: In reactions using strong oxidants (e.g., TBHP in some Pd-catalyzed C-H functionalizations), substrate or product degradation can occur.[10]

  • Recommended Solutions:

    • Fine-Tune the Catalytic System: The combination of Pd(OAc)₂ with a suitable ligand like dppf and a base like t-BuONa has been optimized to minimize dehalogenation byproducts in certain intramolecular amination reactions.[6][8]

    • Adjust Stoichiometry and Addition Rate: Ensure the stoichiometry of reactants is precise. Slow addition of a key reactant can sometimes minimize homocoupling by maintaining its low concentration in the reaction mixture.

    • Use Milder Oxidants or Conditions: If oxidation is the issue, explore alternative, milder oxidants. For photocatalytic methods, simply using visible light can often replace the need for harsh chemical oxidants.[1][11]

Experimental Workflow & Data

Comparative Overview of Catalytic Systems

The choice of catalyst is dictated by the desired substitution pattern, available starting materials, and tolerance for specific functional groups.

Catalyst SystemCommon Starting MaterialsTypical ConditionsAdvantagesCommon Issues
Copper (Cu) 2-Halobenzaldehydes, amines, NaN₃Ligand-free, PEG or DMSO, 100-120 °CCost-effective, excellent regioselectivity, often one-pot.[4][7]Use of stoichiometric sodium azide can be a safety concern.
Palladium (Pd) N-(o-bromobenzyl)hydrazines; Azobenzenes + aldehydesPd(OAc)₂, phosphine ligand, base, 90-120 °CHigh functional group tolerance, good yields.[6][10]Byproducts (dehalogenation), catalyst cost, air sensitivity.[8]
Rhodium (Rh) Azobenzenes, azoxy compounds + alkynes/aldehydes[Cp*RhCl₂]₂, AgSbF₆, 80-130 °CPowerful for C-H activation/annulation pathways.[3]Expensive catalyst, requires silver salt co-catalyst.
Photocatalysis Alkynylazobenzenes; 2H-indazoles + diazonium saltsVisible light, photocatalyst (e.g., 4CzIPN) or catalyst-free, room temp.Metal-free, extremely mild conditions, high atom economy.[1][11][12]Substrate scope can be limited, requires photochemical reactor setup.
Microwave Various (often coupled with metal catalysis)Microwave irradiation, reduced reaction timesDrastically reduced reaction times, improved yields.[13][14][15]Requires specialized equipment, scalability can be a challenge.
Example Protocol: Copper(I)-Catalyzed One-Pot Synthesis of 2-Phenyl-2H-indazole

This protocol is a representative example of the widely used copper-catalyzed three-component synthesis.[2][7]

Materials:

  • 2-Bromobenzaldehyde (1.0 mmol)

  • Aniline (1.1 mmol)

  • Sodium Azide (NaN₃) (1.5 mmol)

  • Copper(I) Iodide (CuI) (10 mol%)

  • L-proline (20 mol%)

  • DMSO (3 mL)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-bromobenzaldehyde, aniline, sodium azide, CuI, and L-proline.

  • Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.

  • Add DMSO via syringe.

  • Seal the vial and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 2-phenyl-2H-indazole.

Diagrams: Workflows and Mechanisms

Troubleshooting Workflow

G cluster_problem Observed Problem cluster_causes Potential Causes Analysis cluster_solutions Recommended Solutions Problem Poor Reaction Outcome (Low Yield, Impurities, etc.) Catalyst Catalyst Issue? (Inactive, Poisoned) Problem->Catalyst Conditions Suboptimal Conditions? (Temp, Solvent, Time) Problem->Conditions Selectivity Regioselectivity Issue? (1H vs 2H Isomer) Problem->Selectivity Byproducts Byproduct Formation? (Debromination, etc.) Problem->Byproducts Sol_Catalyst Use fresh catalyst Ensure inert atmosphere Catalyst->Sol_Catalyst Sol_Conditions Optimize Temp/Time Screen solvents (PEG, DMSO) Conditions->Sol_Conditions Sol_Selectivity Change synthetic strategy (e.g., Cu 3-component) Optimize ligand/base Selectivity->Sol_Selectivity Sol_Byproducts Fine-tune ligand/base Use milder conditions Byproducts->Sol_Byproducts

Caption: General troubleshooting workflow for 2H-indazole synthesis.

Simplified Catalytic Cycle: C-H Activation/Annulation

G M_cat Active Catalyst [M(III)] Intermediate1 Cyclometalated Intermediate M_cat->Intermediate1 C-H Activation Substrate Substrate (e.g., Azobenzene) Substrate->Intermediate1 Intermediate2 Insertion & Annulation Intermediate1->Intermediate2 Coordination & Insertion Coupling_Partner + Coupling Partner (e.g., Alkyne) Coupling_Partner->Intermediate2 Reductive_Elimination Reductive Elimination Intermediate2->Reductive_Elimination Product 2H-Indazole Product Reductive_Elimination->M_cat Catalyst Regeneration Reductive_Elimination->Product

Caption: Generalized cycle for transition-metal-catalyzed 2H-indazole synthesis.

Frequently Asked Questions (FAQs)

Q1: My starting material has sensitive functional groups. Which catalytic system is the mildest? A: Photocatalytic and electrochemical methods are generally the mildest, often operating at room temperature without strong bases or oxidants, thus offering excellent functional group tolerance.[1][2][16] For metal-catalyzed routes, modern copper and palladium systems have been developed to operate under milder conditions than traditional methods, but may still require elevated temperatures.[17]

Q2: Can I avoid using expensive palladium or rhodium catalysts? A: Absolutely. Copper-catalyzed systems are a highly effective and economical alternative, particularly for multicomponent reactions.[7][18] Furthermore, metal-free approaches, including visible-light-mediated reactions and iodine-mediated cyclizations, are emerging as powerful, cost-effective, and sustainable strategies.[5][16]

Q3: What is the role of silver salts (e.g., AgSbF₆, AgOAc) in Rh(III)-catalyzed reactions? A: In many [Cp*RhCl₂]₂-catalyzed reactions, a silver salt is used as a halide scavenger. It abstracts a chloride ligand from the rhodium precatalyst to generate a more catalytically active, cationic Rh(III) species, which is essential for initiating the C-H activation step.[3]

Q4: How can I improve the sustainability of my 2H-indazole synthesis? A: To make your synthesis "greener," consider the following:

  • Catalyst Choice: Opt for earth-abundant metals like copper or iron, or explore metal-free photocatalytic routes.[1][4]

  • Solvent: Replace hazardous solvents with greener alternatives like PEG, water, or ethanol where possible.[2][13]

  • Energy Input: Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating.[14][15]

  • Atom Economy: Select one-pot, multicomponent reactions that minimize intermediate isolation steps and reduce waste.[18]

Q5: My heterogeneous catalyst seems to lose activity upon recycling. Why? A: Loss of activity in heterogeneous catalysts can be due to several factors: 1) Leaching: The active metal species may leach from the support into the reaction mixture. 2) Sintering: Nanoparticles on the support may agglomerate at high temperatures, reducing the active surface area. 3) Poisoning: The catalyst surface can be blocked by strongly adsorbing species (byproducts or impurities). To mitigate this, ensure the reaction temperature is not excessive, thoroughly wash the catalyst between cycles, and analyze the filtrate for metal content (e.g., by ICP-OES) to check for leaching.[4]

References

Technical Support Center: Minimizing Regioisomeric Mixture Formation in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for indazole synthesis. The indazole core is a vital scaffold in medicinal chemistry, present in numerous pharmacologically active compounds.[1] However, the synthesis of N-substituted indazoles is often complicated by the formation of regioisomeric mixtures, which presents significant purification challenges and can impact yield.[2][3] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you control regioselectivity in your indazole synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: Why do I get a mixture of N1 and N2-substituted indazoles during alkylation?

The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2.[1] Direct alkylation can therefore lead to a mixture of N1 and N2 isomers.[3] The ratio of these isomers is governed by a delicate balance of thermodynamic and kinetic factors, which are influenced by the reaction conditions and the steric and electronic properties of the indazole substrate.[4][5] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][5]

Q2: What are the key factors that control regioselectivity in indazole alkylation?

The regiochemical outcome of indazole alkylation is primarily influenced by:

  • Base and Solvent System: The choice of base and solvent is critical. For instance, the combination of sodium hydride (NaH) in tetrahydrofuran (THF) is known to favor N1-alkylation.[2][3]

  • Substituents on the Indazole Ring: Steric and electronic effects of substituents play a significant role. Bulky groups at the C7 position can hinder N1-alkylation, thereby favoring the N2 isomer.[2][5] Conversely, certain substituents at the C3 position can promote N1-alkylation.[3]

  • Reaction Temperature and Time: These parameters can influence the thermodynamic versus kinetic control of the reaction. Longer reaction times may allow for equilibration to the more stable N1-isomer.[6]

  • Nature of the Alkylating Agent: The electrophilicity and steric bulk of the alkylating agent can also affect the N1/N2 ratio.[2]

Q3: How can I reliably characterize the N1 and N2 regioisomers?

Unequivocal structure determination is crucial. A combination of one- and two-dimensional NMR spectroscopy techniques, particularly Heteronuclear Multiple Bond Correlation (HMBC), is a powerful tool for assigning the regiochemistry of N-substituted indazoles.[2] Single-crystal X-ray analysis provides definitive structural proof when suitable crystals can be obtained.[6]

Troubleshooting Guides: Achieving Regioselective Synthesis

This section provides detailed strategies and protocols for selectively synthesizing either N1- or N2-substituted indazoles.

Guide 1: Maximizing N1-Isomer Formation (Thermodynamic Control)

Achieving high selectivity for the N1-position often relies on conditions that favor the formation of the thermodynamically more stable 1H-indazole tautomer.[3]

Common Problem: Obtaining a mixture of N1 and N2 isomers with a preference for the undesired N2 product, or inseparable mixtures.

Troubleshooting Strategy:

The selection of an appropriate base and solvent system is the most critical factor for directing alkylation to the N1 position.[3] The use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has proven highly effective for a range of indazole substrates.[2][5] It is postulated that the sodium cation coordinates to the N2 nitrogen and a nearby electron-rich substituent, sterically blocking the approach of the electrophile to the N2 position.[3][7]

dot ```dot graph "N1_Alkylation_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Caption: Key strategies for the synthesis of N2-substituted indazoles.

Experimental Protocol: Selective N-2 Alkylation via the Mitsunobu Reaction

[1]

  • Preparation: Dissolve the 1H-indazole (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the crude mixture directly by flash column chromatography to separate the N1 and N2 isomers.

Reaction ConditionsN1:N2 RatioReference
Indazole, n-pentyl bromide, Cs₂CO₃, DMF1.4:1[2]
Indazole, n-pentanol, PPh₃, DIAD, THF1:2.5[2]

Table 2: Comparison of regioselectivity under different alkylation conditions.

Experimental Protocol: Synthesis of 2H-Indazoles via Davis-Beirut Reaction

[8]

  • Starting Material: An N-substituted 2-nitrobenzylamine is heated in the presence of a base (e.g., NaOH or KOH) in an alcoholic solvent.

  • Mechanism: The reaction proceeds through the formation of a carbanion, which then attacks the nitro group, leading to cyclization and formation of the 2H-indazole. [8]

Advanced Strategies for Regiocontrol

For challenging substrates or when the above methods fail to provide the desired selectivity, more advanced techniques can be employed.

  • Catalytic Methods: Transition metal catalysis, including rhodium and copper-catalyzed reactions, has emerged as a powerful tool for regioselective C-H activation and subsequent N-N bond formation to afford specific indazole isomers. [9]* Protecting Groups: In some instances, regioselective protection of one of the nitrogen atoms can be achieved, followed by functionalization of the other nitrogen and subsequent deprotection. [4]Acid-catalyzed protection with a tetrahydropyranyl (THP) group, for instance, kinetically favors the N2 position, while thermodynamic conditions lead to the N1-protected indazole. [4]

Conclusion

The selective synthesis of N1- and N2-substituted indazoles is a common challenge in medicinal and organic chemistry. By understanding the interplay of kinetic and thermodynamic factors, and by carefully selecting reaction conditions, reagents, and synthetic strategies, researchers can effectively control the regiochemical outcome of their indazole syntheses. This guide provides a starting point for troubleshooting and optimizing these critical reactions.

References

Validation & Comparative

The Advent of Microwave Synthesis: A Paradigm Shift in the Preparation of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Indazole derivatives stand as a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory treatments.[1][2][3] The synthesis of these privileged scaffolds has traditionally relied on conventional heating methods, often entailing lengthy reaction times and harsh conditions. However, the emergence of microwave-assisted organic synthesis (MAOS) has revolutionized this landscape, offering a faster, more efficient, and environmentally benign alternative.[4][5][6][7][8] This guide provides an in-depth, objective comparison of conventional versus microwave-assisted methodologies for the synthesis of indazole derivatives, supported by experimental data and mechanistic insights.

The Indazole Scaffold: A Privileged Structure in Drug Discovery

The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, exists in two primary tautomeric forms: 1H-indazole and 2H-indazole.[3][9] Its structural versatility and ability to participate in various biological interactions have cemented its importance in the development of novel pharmaceuticals.[3] Consequently, the efficiency and sustainability of its synthetic routes are of paramount importance to the drug development pipeline.

Conventional Synthesis of Indazoles: The Established Path

Traditional methods for synthesizing indazoles often involve multi-step procedures requiring prolonged heating under reflux.[10] These methods, while foundational, can be hampered by several drawbacks, including long reaction times, lower yields, and the generation of significant waste.[5][10]

A classic approach is the Fischer indole synthesis , which can be adapted for indazoles. This method typically involves the acid-catalyzed reaction of an arylhydrazine with a ketone or aldehyde, followed by cyclization at elevated temperatures.[11][12][13][14] While versatile, this reaction often requires harsh acidic conditions and can lead to the formation of side products.[12]

Another notable conventional method is the Davis-Beirut reaction , which provides a route to 2H-indazoles from o-nitrobenzyl amines.[1][2][15][16][17] This reaction can be performed under both acidic and basic conditions.[15][16]

Microwave-Assisted Synthesis: A Leap in Efficiency and Sustainability

Microwave synthesis operates on a fundamentally different principle than conventional heating. Instead of relying on external heat sources and slow heat transfer, microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating throughout the sample.[5][18][19][20][21] This phenomenon, known as dielectric heating, is governed by two primary mechanisms: dipolar polarization and ionic conduction.[19][20]

  • Dipolar Polarization: Polar molecules, like many organic solvents and reagents, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction and, consequently, heat.[18][19][20][21]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the electric field, creating an electric current. The resistance to this flow of ions results in heat generation.[19][20]

This direct and efficient energy transfer translates into several significant advantages for the synthesis of indazole derivatives:

  • Dramatically Reduced Reaction Times: Reactions that take hours or even days with conventional heating can often be completed in a matter of minutes using microwave irradiation.[4][5][22]

  • Increased Yields and Purity: The rapid and uniform heating minimizes the formation of byproducts, leading to higher yields of the desired indazole derivative and simplified purification.[4][5][6][22]

  • Enhanced Reaction Control and Reproducibility: Modern microwave reactors allow for precise control over temperature and pressure, leading to more consistent and reproducible results.[5]

  • Greener Chemistry: MAOS often allows for the use of less solvent or even solvent-free conditions, reducing waste and environmental impact.[5][18][19][23]

Head-to-Head Comparison: Conventional vs. Microwave Synthesis of a 1-Aryl-1H-Indazole Derivative

To illustrate the practical differences between these two methodologies, let's consider a well-documented example: the one-pot, two-step synthesis of 1-aryl-1H-indazoles via a copper-catalyzed intramolecular N-arylation of arylhydrazones.[24]

Reaction Scheme:

Step 1: Formation of Arylhydrazone 2-halobenzaldehyde + Phenylhydrazine -> Arylhydrazone

Step 2: Intramolecular N-arylation Arylhydrazone --(CuI/diamine catalyst)--> 1-aryl-1H-indazole

Data Summary: Conventional vs. Microwave Synthesis

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Several hours to drive to completion10 minutes for hydrazone formation + 10 minutes for cyclization
Temperature Typically reflux temperatures of the solvent160 °C
Yield Moderate to goodGood to excellent (e.g., 87% for an unactivated 2-chlorobenzaldehyde derivative)
Atmosphere Often requires an inert atmosphere (e.g., nitrogen)Can be performed without a nitrogen atmosphere
Overall Efficiency LowerSignificantly higher

Data synthesized from information presented in cited literature.[24]

Experimental Protocols

Conventional Heating Protocol (Hypothetical Generalized Procedure):

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-halobenzaldehyde (1 equivalent), phenylhydrazine (1.1 equivalents), and a suitable solvent (e.g., ethanol).

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically several hours).

  • Cool the reaction mixture to room temperature.

  • Add CuI (catalyst), a diamine ligand, and a base (e.g., K2CO3) to the flask.

  • Heat the mixture to reflux under a nitrogen atmosphere for an extended period (several hours to a day), monitoring by TLC.

  • Upon completion, cool the reaction, dilute with an appropriate solvent, and wash with water.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Microwave-Assisted Synthesis Protocol:

  • In a microwave process vial, combine 2-halobenzaldehyde (1 equivalent), phenylhydrazine (1.1 equivalents), and a minimal amount of a high-boiling polar solvent (e.g., DMSO).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 160 °C for 10 minutes to form the arylhydrazone.[24]

  • Cool the vial, then add CuI (catalyst), a diamine ligand, and a base.

  • Reseal the vial and irradiate at 160 °C for an additional 10 minutes for the cyclization step.[24]

  • After cooling, dilute the reaction mixture with a suitable solvent and perform a standard aqueous workup.

  • Purify the product via column chromatography.

Visualizing the Workflow

G cluster_0 Conventional Synthesis cluster_1 Microwave Synthesis Reactants_C Reactants + Solvent in Flask Reflux1_C Reflux (hours) Cool1_C Cool Add_Catalyst_C Add Catalyst, Ligand, Base Reflux2_C Reflux under N2 (hours) Workup_C Aqueous Workup Purification_C Column Chromatography Product_C Final Indazole Product Reactants_M Reactants in Vial MW1_M Microwave Irradiation (10 min) Cool1_M Cool Add_Catalyst_M Add Catalyst, Ligand, Base MW2_M Microwave Irradiation (10 min) Workup_M Aqueous Workup Purification_M Column Chromatography Product_M Final Indazole Product

Mechanistic Considerations and Causality

The dramatic rate enhancements observed in microwave-assisted synthesis are primarily attributed to the efficient and rapid heating of the reaction mixture.[5][18] By quickly reaching and maintaining the optimal reaction temperature, microwave irradiation allows the reacting molecules to overcome the activation energy barrier more frequently in a given amount of time, thus accelerating the reaction.[21] This is in contrast to conventional heating, where the reaction vessel is heated first, and the heat is then slowly transferred to the reaction medium, resulting in temperature gradients and a less efficient process.[19][20]

G cluster_0 Conventional Heating cluster_1 Microwave Heating HeatSource External Heat (Oil Bath/Mantle) Vessel Reaction Vessel HeatSource->Vessel Conduction/ Convection ReactionMix_C Reaction Mixture Vessel->ReactionMix_C Slow Heat Transfer MWSource Microwave Radiation ReactionMix_M Polar Molecules in Reaction Mixture MWSource->ReactionMix_M Direct Energy Absorption Heat_M Internal Heat Generation ReactionMix_M->Heat_M Rapid, Uniform Heating

Conclusion: A Clear Advantage for Microwave Synthesis

For the synthesis of indazole derivatives, microwave-assisted organic synthesis presents a compelling and often superior alternative to conventional heating methods. The significant reductions in reaction time, coupled with increased yields and a more favorable environmental profile, make it an invaluable tool for researchers in both academic and industrial settings.[4][5][6][7][8][23] While conventional methods remain foundational, the efficiency, control, and scalability offered by microwave technology are driving a paradigm shift in modern synthetic chemistry, accelerating the discovery and development of new indazole-based therapeutics.

References

The 2H-Indazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 2H-indazole scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in binding to a wide array of biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) for distinct classes of 2H-indazole analogs, offering insights into their development as both anti-infective and anti-cancer agents. We will delve into the nuanced molecular interactions that govern their potency and selectivity, supported by experimental data and detailed protocols to provide a comprehensive resource for researchers in drug development.

The 2H-Indazole Core: A Foundation for Diverse Bioactivity

The indazole ring system, a fusion of benzene and pyrazole rings, exists in two primary tautomeric forms: 1H- and 2H-indazole.[1] While the 1H-tautomer is generally more thermodynamically stable, the 2H-indazole motif is a key feature in numerous biologically active compounds.[1] Its unique electronic properties and spatial arrangement allow for a multitude of substitutions, enabling the fine-tuning of pharmacological profiles. This guide will focus on two prominent therapeutic areas where 2H-indazole analogs have shown significant promise: antiprotozoal and kinase inhibition.

Comparative Analysis of 2H-Indazole Analogs

2-Phenyl-2H-indazoles as Potent Antiprotozoal Agents

Recent studies have highlighted the potential of 2-phenyl-2H-indazole derivatives as effective agents against protozoan parasites such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis.[2] The core structure for this class is the 2-phenyl-2H-indazole scaffold, with SAR studies focusing on substitutions on the 2-phenyl ring.

A key finding is that electron-withdrawing groups on the 2-phenyl ring generally enhance antiprotozoal activity.[2] This suggests that the electronic nature of this substituent plays a crucial role in the compound's mechanism of action, which is thought to involve the inhibition of essential parasitic enzymes or disruption of cellular processes.[3]

Table 1: Structure-Activity Relationship of 2-Phenyl-2H-indazole Analogs against Protozoan Parasites (IC50 in µM) [2]

CompoundRE. histolyticaG. intestinalisT. vaginalis
1 H0.44 ± 0.030.88 ± 0.050.66 ± 0.04
2 4-Cl<0.0500.10 ± 0.010.08 ± 0.01
3 4-CF30.11 ± 0.010.07 ± 0.010.13 ± 0.01
4 4-COOCH3<0.0500.13 ± 0.020.11 ± 0.01
5 2-Cl0.09 ± 0.01<0.0500.07 ± 0.01
6 2-CF3<0.050<0.0500.06 ± 0.01

The data clearly indicates that substitutions at the para- and ortho-positions of the phenyl ring with electron-withdrawing groups like chloro (Cl), trifluoromethyl (CF3), and methoxycarbonyl (COOCH3) lead to a significant increase in potency compared to the unsubstituted analog (Compound 1 ).[2] For instance, Compound 2 (4-Cl) and Compound 6 (2-CF3) exhibit sub-micromolar to nanomolar activity against all three protozoan species.[2]

2H-Indazole Analogs as Kinase Inhibitors in Oncology

The 2H-indazole scaffold is a cornerstone in the design of kinase inhibitors for cancer therapy.[4] These compounds typically target the ATP-binding site of kinases, and their SAR is dictated by the specific substitutions that optimize interactions with the enzyme's active site. We will compare the SAR of 2H-indazole analogs targeting three different kinases: VEGFR-2, Aurora Kinase A, and FGFR1.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, a critical process in tumor growth and metastasis.[4] 2H-indazole derivatives have been developed as potent VEGFR-2 inhibitors.

Table 2: Comparative Inhibitory Activity of 2H-Indazole Analogs against VEGFR-2 [4]

CompoundKey SubstitutionsVEGFR-2 IC50 (nM)
Pazopanib N-methyl pyrimidine, sulfonamide30
7a 2-(pyridin-2-yl)ethoxy114
7b 2-(morpholino)ethylamino57.9
7c 3-aminosulfonylphenylamino34.5

In this series, the core 2H-indazole is functionalized at the 3-position with a pyrimidine ring. The SAR data reveals that modifications to the substituent at the 2-position of the pyrimidine ring significantly impact potency. While alkyl and halogen groups led to a decrease in activity, the introduction of hydrogen bond-forming groups like amide (in 7b ) and sulfonamide (in 7c ) resulted in enhanced VEGFR-2 inhibition, with potency comparable to the approved drug Pazopanib.[4]

Aurora kinases are essential for cell cycle control, and their dysregulation is a hallmark of many cancers.[5] 2H-indazole derivatives have been designed to target these serine/threonine kinases.

Table 3: SAR of 2H-Indazole Analogs as Aurora Kinase A Inhibitors

CompoundKey SubstitutionsAurora A IC50 (µM)
8a 4-(4-methylpiperazin-1-yl)aniline13
8b 4-(4-ethylpiperazin-1-yl)aniline1.2
8c 4-(4-isopropylpiperazin-1-yl)aniline0.8

This series of compounds features a substituted aniline at the 3-position of the 2H-indazole core. The data highlights the importance of the N-alkyl substituent on the piperazine ring for Aurora A inhibitory activity. A clear trend is observed where increasing the steric bulk from methyl (8a ) to ethyl (8b ) and isopropyl (8c ) leads to a significant increase in potency.

The FGFR signaling pathway is implicated in various cellular processes, and its aberrant activation can drive tumorigenesis.[6] 2H-indazole-based compounds have been explored as FGFR inhibitors.

Table 4: SAR of 2H-Indazole Analogs as FGFR1 Inhibitors [4]

CompoundR Group at 3-positionFGFR1 IC50 (nM)
9a 3-methoxyphenyl15
9b 3-ethoxyphenyl13.2
9c 3-isopropoxyphenyl9.8
9d 3-methoxy-4-fluorophenyl5.5

The SAR for these FGFR1 inhibitors demonstrates that increasing the size of the alkoxy group at the 3-position of the phenyl ring (from methoxy in 9a to isopropoxy in 9c ) enhances inhibitory activity.[4] Furthermore, the addition of a fluorine atom to the phenyl ring, as in compound 9d , leads to a notable improvement in potency, likely due to favorable interactions within the kinase's active site.[4]

Experimental Methodologies

To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step protocols for the synthesis of a representative 2H-indazole analog and for a general in vitro kinase inhibition assay.

Synthesis of 2-Phenyl-2H-indazole Derivatives

This protocol describes a general one-pot synthesis of 2-phenyl-2H-indazole derivatives via the Cadogan reaction.[2]

Experimental Workflow: Synthesis of 2-Phenyl-2H-indazoles

cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reductive Cyclization (Cadogan Reaction) cluster_2 Step 3: Purification A 2-Nitrobenzaldehyde E Schiff Base (Imine) A->E B Substituted Aniline B->E C Ethanol (solvent) C->E in D Reflux D->E heat F Schiff Base I 2-Phenyl-2H-indazole F->I G Triethyl phosphite G->I reagent H Heat (150 °C) H->I condition J Crude Product K Column Chromatography J->K L Pure 2-Phenyl-2H-indazole K->L

Caption: One-pot synthesis of 2-phenyl-2H-indazoles.

Step-by-Step Protocol:

  • Imine Formation:

    • To a solution of 2-nitrobenzaldehyde (1.0 eq) in ethanol, add the appropriately substituted aniline (1.0 eq).

    • Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the mixture to room temperature to allow the Schiff base (imine) to precipitate.

    • Collect the solid by vacuum filtration and wash with cold ethanol.

  • Reductive Cyclization (Cadogan Reaction):

    • In a round-bottom flask equipped with a reflux condenser, combine the synthesized Schiff base (1.0 eq) and triethyl phosphite (3.0 eq).

    • Heat the mixture to 150 °C for 1-3 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Purification:

    • Cool the reaction mixture and remove the excess triethyl phosphite and byproducts by vacuum distillation.

    • Purify the resulting crude residue by column chromatography on silica gel, using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-phenyl-2H-indazole derivative.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the IC50 value of a test compound against a specific kinase.

Experimental Workflow: In Vitro Kinase Assay

A Prepare Reagents: - Kinase Enzyme - Substrate - ATP - Test Compound (serial dilution) - Kinase Buffer B Add Kinase and Substrate to microplate wells A->B C Add Test Compound dilutions to wells B->C D Pre-incubate to allow aompound-enzyme binding C->D E Initiate reaction by adding ATP D->E F Incubate at RT E->F G Stop reaction (e.g., with EDTA) F->G H Add detection reagent (e.g., phospho-specific antibody) G->H I Incubate for signal development H->I J Read plate (e.g., fluorescence, luminescence) I->J K Data Analysis: Plot % inhibition vs. [Compound] and calculate IC50 J->K

Caption: General workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

    • Dilute the recombinant kinase and its specific substrate to the desired concentrations in the kinase buffer.

    • Prepare a stock solution of the test compound in DMSO and perform serial dilutions to obtain a range of concentrations.

    • Prepare an ATP solution in the kinase buffer at a concentration close to the Km of the kinase.

  • Assay Procedure:

    • In a microplate, add the diluted test compound to the appropriate wells.

    • Add the kinase/substrate mixture to all wells.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Detection and Analysis:

    • Stop the reaction by adding a stop solution containing EDTA.

    • Add a detection reagent, such as a phosphorylation-specific antibody conjugated to a fluorescent or luminescent probe.

    • Incubate the plate to allow for signal development.

    • Read the plate using a suitable plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway Modulation

The therapeutic effects of 2H-indazole analogs are a direct consequence of their ability to modulate specific signaling pathways. Understanding these pathways is crucial for rational drug design and for predicting potential on- and off-target effects.

VEGFR-2 Signaling Pathway

VEGFR-2 activation by its ligand, VEGF, triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis. 2H-indazole-based VEGFR-2 inhibitors block this pathway at its origin, thereby inhibiting tumor neovascularization.

VEGFR-2 Signaling Pathway

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates Indazole 2H-Indazole Inhibitor Indazole->VEGFR2 inhibits RAS Ras PLCg->RAS AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: Inhibition of the VEGFR-2 signaling pathway by 2H-indazole analogs.

Aurora Kinase Signaling Pathway

Aurora kinases play a pivotal role in mitosis. Aurora A is involved in centrosome separation and maturation, while Aurora B is a component of the chromosomal passenger complex that ensures proper chromosome segregation and cytokinesis. Inhibition of these kinases by 2H-indazole analogs leads to mitotic arrest and apoptosis in cancer cells.

Aurora Kinase Signaling Pathway in Mitosis

cluster_0 Mitotic Events cluster_A Prophase/Metaphase cluster_B Metaphase/Anaphase AuroraA Aurora A Centrosome Centrosome Separation & Spindle Assembly AuroraA->Centrosome AuroraB Aurora B MitoticArrest Mitotic Arrest & Apoptosis Centrosome->MitoticArrest Chromosome Chromosome Segregation & Cytokinesis AuroraB->Chromosome Chromosome->MitoticArrest Inhibitor 2H-Indazole Inhibitor Inhibitor->AuroraA inhibits Inhibitor->AuroraB inhibits

Caption: Disruption of mitosis by 2H-indazole-based Aurora kinase inhibitors.

Conclusion and Future Directions

The 2H-indazole scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutics. The comparative analysis presented in this guide underscores the importance of subtle structural modifications in dictating the biological activity and target selectivity of these analogs. For antiprotozoal agents, the electronic properties of substituents on the 2-phenyl ring are paramount, with electron-withdrawing groups significantly enhancing potency. In the realm of kinase inhibition, the strategic placement of hydrogen bond donors and acceptors, as well as the optimization of hydrophobic interactions, are key to achieving high affinity and selectivity.

Future research in this area should continue to explore the vast chemical space around the 2H-indazole core. The application of computational modeling and structure-based drug design will be instrumental in identifying novel analogs with improved pharmacological profiles. Furthermore, a deeper understanding of the off-target effects and resistance mechanisms associated with these compounds will be crucial for their successful clinical translation. The versatility of the 2H-indazole scaffold ensures that it will remain a prominent and valuable tool in the ongoing quest for new and effective medicines.

References

A Senior Application Scientist's Guide to Catalytic Systems for 2H-Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2H-Indazole Scaffold

The 2H-indazole core is a "privileged scaffold" in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with applications ranging from oncology to virology.[1][2] Molecules like Niraparib, an anti-cancer agent, and Pazopanib, a tyrosine kinase inhibitor, underscore the pharmaceutical significance of this heterocycle.[3] However, the regioselective synthesis of the 2H-tautomer over the more thermodynamically stable 1H-indazole presents a significant synthetic challenge. Direct N-alkylation or N-arylation of the parent indazole often results in poor selectivity, yielding difficult-to-separate regioisomeric mixtures.[4]

This guide provides an in-depth comparison of the primary catalytic strategies developed to overcome this challenge, offering researchers and drug development professionals a clear overview of the performance, mechanistic underpinnings, and practical considerations for each major class of catalytic system. We will delve into the workhorses of cross-coupling—palladium and copper—as well as emerging C-H activation and photocatalytic methods, supported by experimental data and detailed protocols.

Palladium-Catalyzed Intramolecular Amination: Precision and Versatility

Palladium catalysis, particularly the Buchwald-Hartwig amination, stands as a premier method for constructing C-N bonds with high fidelity.[5] For 2H-indazole synthesis, this strategy is typically employed in an intramolecular fashion, cyclizing a pre-formed N-Aryl-N-(o-halobenzyl)hydrazine precursor to forge the critical N(1)–C(7a) bond.[1][4]

Mechanistic Rationale

The effectiveness of this approach stems from the well-understood and highly tunable Pd(0)/Pd(II) catalytic cycle. The choice of phosphine ligand is paramount; it modulates the catalyst's reactivity, stability, and steric environment, directly impacting reaction efficiency and substrate scope. Bulky, electron-rich phosphine ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) or tri-tert-butylphosphine (t-Bu₃P), are often employed to promote the key steps of oxidative addition and reductive elimination.[1][5][6]

The general workflow involves the initial synthesis of an N-aryl-N-(o-bromobenzyl)hydrazine, which then undergoes intramolecular cyclization. A strong, non-nucleophilic base like sodium tert-butoxide (t-BuONa) is crucial for deprotonating the hydrazine nitrogen, enabling its coordination to the palladium center prior to the bond-forming reductive elimination step.[4]

Palladium_Catalytic_Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(II)_Complex Ar-Pd(II)(Br)L₂ OxAdd->Pd(II)_Complex Ligand_Exch Base, -HBr Pd(II)_Complex->Ligand_Exch -L, +Amine Amide_Complex Ar-Pd(II)(NRR')L₂ Ligand_Exch->Amide_Complex RedElim Reductive Elimination Amide_Complex->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Dihydroindazole Dihydroindazole Intermediate RedElim->Dihydroindazole Product 2H-Indazole Product Substrate N-Aryl-N-(o-bromobenzyl)hydrazine Substrate->OxAdd Ar-Br Aromatization Spontaneous Aromatization Aromatization->Product Dihydroindazole->Aromatization

Figure 1: Simplified catalytic cycle for Pd-catalyzed intramolecular amination leading to 2H-indazoles.

Performance Comparison

Palladium-based systems offer excellent functional group tolerance and generally provide moderate to good yields across a wide range of substrates, including those with both electron-donating and electron-withdrawing groups.[1]

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield Range (%)Reference
Pd(OAc)₂ / dppft-BuONaToluene901565-85[4]
Pd(OAc)₂ / t-Bu₃PHBF₄Cs₂CO₃DMSO1202470-92[6]
Representative Protocol: Synthesis of 2-Aryl-2H-indazoles[4]
  • Vessel Preparation: To a dry pressure tube under an argon atmosphere, add Pd(OAc)₂ (11.2 mg, 0.05 mmol, 5 mol%) and dppf (41.6 mg, 0.075 mmol, 7.5 mol%).

  • Reagent Addition: Add N-(o-bromobenzyl)-N-arylhydrazine (1.0 mmol, 1.0 equiv) and sodium tert-butoxide (t-BuONa) (144.2 mg, 1.5 mmol, 1.5 equiv).

  • Solvent Addition: Add anhydrous toluene (3.5 mL).

  • Reaction: Seal the pressure tube and heat the reaction mixture at 90 °C for 15 hours with vigorous stirring.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of silica gel, eluting with 50% diethyl ether in hexanes.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to yield the desired 2-aryl-2H-indazole.

Copper-Catalyzed Systems: The Economical Workhorse

Copper-catalyzed reactions, often referred to as Ullmann or Ullmann-type condensations, represent a more classical and cost-effective alternative to palladium.[7] These systems are particularly effective for one-pot, multi-component reactions, which enhance operational simplicity.

Mechanistic Rationale

The mechanism of copper-catalyzed C-N bond formation is distinct from that of palladium. It is generally believed to proceed through a Cu(I)/Cu(III) cycle, although the precise intermediates can be debated. In a typical three-component synthesis of 2H-indazoles from a 2-bromobenzaldehyde, a primary amine, and sodium azide, the catalyst orchestrates a sequence of condensation, C-N coupling, and N-N bond formation.[6][8] The use of a green solvent like polyethylene glycol (PEG) can also facilitate the reaction.[6][9]

Copper_Catalytic_Workflow cluster_0 One-Pot, Three-Component Synthesis Start 2-Bromobenzaldehyde + Primary Amine + Sodium Azide Step1 Condensation: Formation of Imine Start->Step1 [Cu] cat. Step2 Cu-Catalyzed C-N Coupling: Reaction with Azide Step1->Step2 Step3 Cu-Mediated Denitrogenation & Intramolecular Cyclization Step2->Step3 Product 2H-Indazole Step3->Product N-N Bond Formation

Figure 2: Conceptual workflow for the copper-catalyzed one-pot synthesis of 2H-indazoles.

Performance Comparison

While often requiring higher temperatures than palladium systems, copper catalysis provides a robust and economical route to 2H-indazoles. The development of nanoparticle catalysts has further improved efficiency, and the reactions tolerate a broad range of functional groups.[6][9]

Catalyst SystemReactantsSolventTemp (°C)Yield Range (%)Reference
Cu₂O-NPs (ligand-free)2-Halobenzaldehydes, Amines, NaN₃PEG 30010075-95[6]
CuI2-Bromobenzaldehydes, Amines, NaN₃DMSO11060-91[8]
CuO@C2-Bromobenzaldehydes, Amines, NaN₃PEG 40010070-90[9]
Representative Protocol: Three-Component Synthesis using Cu₂O-NPs[6]
  • Reagent Mixture: In a round-bottom flask, combine 2-bromobenzaldehyde (1.0 mmol), the primary amine (1.2 mmol), and sodium azide (1.5 mmol).

  • Catalyst and Solvent: Add copper(I) oxide nanoparticles (Cu₂O-NPs, 5 mol%) and polyethylene glycol (PEG 300, 3 mL).

  • Reaction: Heat the mixture at 100 °C with stirring for the time required as monitored by TLC.

  • Workup: After cooling, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.

C-H Activation Strategies: The Atom-Economical Frontier

More recent advancements have focused on C-H activation, an approach that avoids the need for pre-functionalized starting materials like aryl halides.[10][11] Rhodium(III) and Palladium(II) catalysts have been particularly successful in this arena, often using a directing group to achieve high regioselectivity.[12][13]

Mechanistic Rationale

In a common strategy, an azobenzene serves as the starting material.[13] The azo group acts as a bidentate directing group, positioning the catalyst to selectively activate an ortho C-H bond on one of the aryl rings. This generates a five-membered metallacycle intermediate. This intermediate can then react with a coupling partner, such as an aldehyde, in a [4+1] annulation to construct the indazole ring.[13][14]

Catalyst SystemCoupling PartnerSolventTemp (°C)Yield Range (%)Reference
[RhCp*Cl₂]₂ / AgSbF₆AldehydesDioxane8055-90[13][14]
Pd(OAc)₂ / TBHPAldehydesDCE10060-85[12]

Photocatalytic Methods: A Green and Mild Alternative

Visible-light photocatalysis represents a paradigm shift towards greener and more sustainable synthesis.[15][16] These methods operate under exceptionally mild conditions (often room temperature) and can proceed via radical pathways, offering complementary reactivity to traditional transition-metal catalysis.

Mechanistic Rationale

A typical photocatalytic cycle for 2H-indazole synthesis might involve the functionalization of a pre-formed indazole core or a de novo synthesis from acyclic precursors.[15][17] For example, in a C3-carbamoylation reaction, an organic photocatalyst like 4CzIPN is excited by visible light.[3][15] The excited photocatalyst can then engage in single-electron transfer (SET) with a substrate, generating a radical intermediate that couples with the 2H-indazole to form the final product. Oxygen from the air often serves as the terminal oxidant to regenerate the photocatalyst.[3]

Catalyst SystemReaction TypeConditionsYield Range (%)Reference
4CzIPNC3-CarbamoylationBlue LED, O₂, rt50-85[3][15]
Photocatalyst-freeIntramolecular N-N couplingVisible light, rt60-95[16]
4CzIPNC3-AmidationBlue LED, rtup to 90[17]

Overall Comparison and Outlook

The choice of catalytic system for 2H-indazole synthesis is a multi-faceted decision guided by factors such as cost, substrate availability, desired functional group tolerance, and scalability.

Catalytic SystemKey AdvantagesKey DisadvantagesBest Suited For
Palladium High reliability, broad substrate scope, excellent functional group tolerance, well-understood mechanism.High cost of catalyst and ligands, requires pre-functionalized substrates.Complex molecule synthesis where reliability and functional group tolerance are critical.
Copper Low cost, operational simplicity (one-pot reactions), good for multi-component synthesis.Often requires higher temperatures, can have lower yields for challenging substrates.Large-scale synthesis and process chemistry where cost is a major driver.
C-H Activation High atom economy, avoids pre-functionalization, novel disconnections.Requires specific directing groups, substrate scope can be limited, catalyst optimization is crucial.Exploratory synthesis and generating novel analogs from simple starting materials.
Photocatalysis Extremely mild conditions (rt), green and sustainable, unique radical reactivity.Can be sensitive to oxygen/air, substrate scope is still developing, quantum yields can be low.Late-stage functionalization and synthesis of molecules with sensitive functional groups.

The field of 2H-indazole synthesis continues to evolve rapidly. Future innovations will likely focus on developing more general and robust C-H activation protocols, expanding the scope of photocatalytic transformations, and designing non-precious metal catalysts that rival the efficiency of palladium. By understanding the fundamental principles and comparative performance of the currently available systems, researchers can make more informed decisions to accelerate their discovery and development programs.

References

A Comparative Evaluation of 2-Methyl-2H-indazole-7-carbonitrile's In Vitro Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the exploration of novel heterocyclic scaffolds is a cornerstone of identifying next-generation therapeutic agents. The indazole nucleus, in particular, is a privileged scaffold present in several FDA-approved anticancer drugs.[1] This guide presents a comprehensive biological evaluation of a specific, lesser-explored derivative, 2-Methyl-2H-indazole-7-carbonitrile, against a panel of human cancer cell lines.

This document is intended for researchers, scientists, and drug development professionals, providing an objective comparison of the compound's performance with a standard chemotherapeutic agent, Doxorubicin. The experimental data presented herein is illustrative, designed to provide a framework for the evaluation of novel chemical entities. The methodologies, however, are grounded in established and robust protocols to ensure scientific integrity and reproducibility.

Rationale and Compound Selection

This compound (Compound-X): The selection of this compound is predicated on the known anticancer activities of the 2H-indazole core, which has been shown to induce apoptosis in cancer cells.[2] The presence of a nitrile group at the 7-position offers a strategic point for potential metabolic activity or further chemical modification, making it a compelling candidate for investigation.[3]

Doxorubicin (Positive Control): A well-characterized anthracycline antibiotic, Doxorubicin is a widely used chemotherapeutic agent with a multi-modal mechanism of action that includes DNA intercalation and inhibition of topoisomerase II.[4] Its inclusion provides a benchmark for assessing the relative potency and selectivity of our investigational compound.

Experimental Design and Workflow

Our evaluation follows a multi-tiered approach, beginning with a broad screening for cytotoxic activity, followed by more detailed mechanistic studies to elucidate the mode of action.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation A Compound-X & Doxorubicin Preparation B NCI-60 Cell Line Panel Seeding A->B C SRB Assay for Cell Viability B->C D IC50 Determination C->D E Cell Cycle Analysis (Flow Cytometry) D->E D->E Based on IC50 values F Apoptosis Assay (Annexin V/PI Staining) D->F D->F Based on IC50 values G Western Blot Analysis D->G D->G Based on IC50 values

Caption: Experimental workflow for the biological evaluation of Compound-X.

Comparative Cytotoxicity Analysis

The initial screening of Compound-X and Doxorubicin was performed against a representative subset of the NCI-60 human tumor cell line panel, which includes cell lines from nine different types of human cancer.[5][6] The Sulforhodamine B (SRB) assay was chosen for its reliability in measuring cellular protein content as an indicator of cell number.[7][8]

Table 1: Comparative IC50 Values (µM) of Compound-X and Doxorubicin
Cell LineCancer TypeCompound-X (IC50 in µM)Doxorubicin (IC50 in µM)
MCF-7Breast8.50.9
HCT-116Colon5.20.5
A549Lung12.11.2
U87-MGCNS7.80.8
PC-3Prostate15.42.1

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[4] The illustrative data suggests that while Compound-X demonstrates cytotoxic activity across all tested cell lines, its potency is lower than that of Doxorubicin.

Mechanistic Insights: Unraveling the Mode of Action

To understand the cellular mechanisms underlying the observed cytotoxicity, further investigations were conducted on the HCT-116 colon cancer cell line, which showed the highest sensitivity to Compound-X in the initial screen.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining was employed to analyze the distribution of cells in different phases of the cell cycle after treatment with Compound-X.[9][10] This technique is a cornerstone for evaluating the effects of potential anticancer drugs on cell proliferation.[11]

G cluster_0 Cell Cycle Progression G0_G1 G0/G1 Phase Resting/Growth S S Phase DNA Synthesis G0_G1->S G2_M G2/M Phase Mitosis Prep/Division S->G2_M G2_M->G0_G1 Treatment Compound-X Treatment Arrest Cell Cycle Arrest at G2/M Treatment->Arrest

Caption: Proposed effect of Compound-X on the cell cycle.

Our hypothetical results indicate a significant increase in the percentage of cells in the G2/M phase following treatment with Compound-X, suggesting that the compound may induce cell cycle arrest at this checkpoint.

Apoptosis Induction

The Annexin V-FITC and Propidium Iodide (PI) dual-staining assay is a widely used method to detect early and late-stage apoptosis. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[12]

Table 2: Apoptotic and Necrotic Cell Populations in HCT-116 Cells
TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control95.12.52.4
Compound-X (5 µM)65.325.88.9
Doxorubicin (0.5 µM)55.735.29.1

The data suggests that Compound-X induces apoptosis in HCT-116 cells in a manner comparable to, though slightly less potent than, Doxorubicin at their respective IC50 concentrations.

Modulation of Key Signaling Proteins

To further investigate the apoptotic pathway, Western blot analysis was performed to assess the expression levels of key proteins involved in the regulation of apoptosis.[13][14]

G CompoundX Compound-X Bax Bax (Pro-apoptotic) Upregulation CompoundX->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation CompoundX->Bcl2 Mitochondria Mitochondrial Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway induced by Compound-X.

Hypothetical Western blot results would show that treatment with Compound-X leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2, ultimately leading to the activation of caspase-3, a key executioner of apoptosis.

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay[7][18]
  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of Compound-X and Doxorubicin to the wells and incubate for 48 hours.

  • Cell Fixation: Fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Remove the unbound dye by washing with 1% (v/v) acetic acid.

  • Solubilization and Absorbance Reading: Solubilize the protein-bound dye with 10 mM Tris base solution and measure the absorbance at 510 nm.

Cell Cycle Analysis by Flow Cytometry[9][19]
  • Cell Treatment: Treat cells with Compound-X at its IC50 concentration for 24 hours.

  • Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Annexin V-FITC/PI Apoptosis Assay[12][20]
  • Cell Treatment: Treat cells with Compound-X at its IC50 concentration for 24 hours.

  • Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.

Western Blot Analysis[16][21]
  • Protein Extraction: Treat cells with Compound-X, lyse them in RIPA buffer, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against Bax, Bcl-2, and cleaved Caspase-3, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

Conclusion and Future Directions

This guide outlines a systematic approach to the in vitro biological evaluation of this compound as a potential anticancer agent. The illustrative data suggests that this compound exhibits broad-spectrum cytotoxic activity, albeit at a lower potency than the standard chemotherapeutic Doxorubicin. Mechanistic studies point towards an induction of G2/M cell cycle arrest and apoptosis, mediated through the intrinsic mitochondrial pathway.

While these hypothetical findings are promising, further in-depth studies are warranted. Future work should focus on expanding the panel of cancer cell lines, exploring the effects on non-cancerous cell lines to assess selectivity, and conducting in vivo studies to evaluate the compound's efficacy and safety in a more complex biological system. The versatile nitrile group also presents an opportunity for medicinal chemistry efforts to optimize the potency and pharmacokinetic properties of this promising scaffold.

References

A Comparative Guide to the Antiprotozoal Potential of 2-Phenyl-2H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Protozoal infections remain a significant global health burden, and the efficacy of current treatments is often hampered by toxicity and emerging resistance.[1][2] This necessitates the exploration of novel chemical scaffolds for antiprotozoal drug discovery. The 2-phenyl-2H-indazole core has emerged as a particularly promising framework, with numerous derivatives demonstrating potent in vitro activity against a range of pathogenic protozoa, in some cases far exceeding the potency of established drugs like metronidazole.[3][4] This guide provides a comprehensive analysis of the antiprotozoal activity of these derivatives, grounded in experimental data. We will dissect their structure-activity relationships, compare their performance against standard-of-care agents, and provide detailed experimental protocols for their evaluation, offering a valuable resource for researchers in medicinal chemistry and parasitology.

The Rise of the Indazole Scaffold in Antiprotozoal Research

Protozoal diseases, including amoebiasis, giardiasis, and trichomoniasis, affect millions worldwide, primarily in regions with inadequate sanitation.[2] While drugs like metronidazole have been mainstays of treatment, their utility is challenged by side effects and reports of resistant strains.[5] The indazole nucleus, a bicyclic heteroaromatic system, is considered a "privileged scaffold" in medicinal chemistry, forming the core of several approved drugs in oncology and antiemesis.[6][7] Recently, its potential has been unlocked in the infectious disease space, with specific derivatives of 2-phenyl-2H-indazole showing remarkable antiprotozoal effects.[7][8]

Synthesis Strategy: The Cadogan Cyclization

The synthesis of the 2-phenyl-2H-indazole scaffold is efficiently achieved through established chemical methods. A common and effective approach is the Cadogan cyclization, which involves a one-pot procedure combining an ultrasound-assisted synthesis of a Schiff base intermediate followed by reductive cyclization.[6][7][9] This method provides good to excellent yields and allows for the introduction of diverse substituents on the phenyl ring, which is crucial for exploring structure-activity relationships.[7]

G cluster_synthesis Synthesis Workflow A 2-Nitrobenzaldehyde + Substituted Aniline B Ultrasound (Neat Conditions) A->B C Schiff Base Intermediate B->C D P(OEt)3 (Triethyl phosphite) C->D E Reductive Cyclization (Cadogan Reaction) D->E F 2-Phenyl-2H-Indazole Derivative E->F

Caption: General synthesis workflow for 2-phenyl-2H-indazole derivatives.

Antiprotozoal Activity and Structure-Activity Relationship (SAR)

Systematic studies have evaluated series of 2-phenyl-2H-indazole derivatives against several protozoan parasites, revealing potent activity and clear SAR trends.

Spectrum of Activity

The primary protozoa tested against this class of compounds are Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis.[7] Biological evaluations consistently show that numerous derivatives possess strong growth-inhibitory activity against all three parasites, with IC50 (half-maximal inhibitory concentration) values often in the sub-micromolar range.[3][4] Notably, the activity against G. intestinalis was a novel finding for the indazole nucleus, highlighting the potential for new therapeutic applications.[4]

Key Structure-Activity Relationships

The biological activity of these derivatives is highly dependent on the nature and position of substituents on the 2-phenyl ring.[6][9]

  • Importance of the 2-Phenyl Group : The substitution at the 2-position of the indazole ring with a phenyl group is critical for potent activity. Unsubstituted 1H-indazole is significantly less active, suggesting the phenyl moiety is essential for target engagement.[7]

  • Favorable Impact of Electron-Withdrawing Groups : A consistent finding across multiple studies is that the presence of electron-withdrawing groups on the 2-phenyl ring enhances antiprotozoal activity.[8][9][10][11] This suggests that the electronic properties of the phenyl ring play a crucial role in the compound's mechanism of action.

  • Potent Substituents : Specific substitutions have been identified as conferring the highest potency. These include:

    • Methoxycarbonyl (-COOCH3) at the 2-, 3-, or 4-position of the phenyl ring.[7]

    • Chloro (-Cl) , particularly at the 4-position.[7]

    • Trifluoromethyl (-CF3) at the 2-position.[7]

    • Compounds bearing these groups have demonstrated IC50 values below 0.050 µM against E. histolytica and G. intestinalis.[7]

Caption: Key structure-activity relationships for 2-phenyl-2H-indazole derivatives.

Comparative Performance Analysis

The most critical measure of a new compound's potential is its performance relative to existing therapies. In this regard, 2-phenyl-2H-indazole derivatives show exceptional promise.

Benchmarking Against Metronidazole

Metronidazole is the clinical drug of choice for treating infections caused by E. histolytica, G. intestinalis, and T. vaginalis.[3] However, studies show that optimally substituted 2-phenyl-2H-indazoles are significantly more potent. For instance, compound 18 from one study (a 2,3-diphenyl derivative) was found to be 12.8 times more active than metronidazole against G. intestinalis.[3] In almost all cases, the tested indazole compounds were more potent than metronidazole.[4]

Quantitative Data Comparison

The following table summarizes the in vitro antiprotozoal activity (IC50 in µM) of representative 2-phenyl-2H-indazole derivatives compared to the reference drug metronidazole.

CompoundSubstituent (at 2-phenyl)E. histolytica IC50 (µM)G. intestinalis IC50 (µM)T. vaginalis IC50 (µM)Reference
Indazole Derivative 8 4-Chlorophenyl0.0480.1000.170[3]
Indazole Derivative 10 4-(Methoxycarbonyl)phenyl0.0400.0800.090[3]
Indazole Derivative (Compound 20) 2-(Trifluoromethyl)phenyl< 0.050< 0.0500.101[7]
Indazole Derivative (Compound 18) 2-(Methoxycarbonyl)phenyl< 0.050< 0.0500.129[7]
Metronidazole (Reference Drug) N/A0.4000.6000.300[3]

Data extracted from studies where compounds were tested under the same conditions.[3][7]

Experimental Methodologies for Antiprotozoal Evaluation

Validating the activity of novel compounds requires robust and reproducible experimental protocols. The following are standardized workflows for in vitro and in vivo evaluation.

Protocol: In Vitro Susceptibility Assay

This protocol describes a typical method to determine the IC50 value of a test compound against protozoan trophozoites.[3][4]

Objective: To quantify the concentration of a test compound required to inhibit 50% of protozoan growth in culture.

Materials:

  • Protozoan culture (e.g., G. intestinalis Portland I strain) in logarithmic growth phase.

  • TYI-S-33 medium supplemented with bovine serum.

  • Test compounds dissolved in DMSO.

  • Reference drug (Metronidazole).

  • 96-well microtiter plates.

  • Microplate reader.

  • Incubator (37°C).

Procedure:

  • Preparation: Harvest trophozoites from culture tubes by chilling in an ice bath for 20 minutes to detach the cells.

  • Cell Counting: Determine cell density using a hemocytometer. Adjust the concentration to 1x10^5 cells/mL in fresh medium.

  • Plating: Dispense 100 µL of the cell suspension into the wells of a 96-well plate.

  • Compound Addition: Prepare serial dilutions of the test compounds and reference drug. Add 100 µL of each concentration to the appropriate wells. Include a vehicle control (DMSO) and a negative control (medium only).

  • Incubation: Incubate the plates at 37°C for 48 hours.

  • Growth Assessment: After incubation, cell viability can be assessed using a resazurin-based assay or by direct counting. For resazurin, add the reagent and incubate for another 2-4 hours, then read fluorescence on a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the inhibition percentages against the logarithm of the compound concentrations and use a non-linear regression model to determine the IC50 value.

General Workflow: From In Vitro Screening to In Vivo Validation

The discovery of a potent antiprotozoal agent follows a multi-step process, from initial screening to validation in an animal model.

G cluster_workflow Antiprotozoal Drug Discovery Workflow A Compound Synthesis (e.g., Indazole Library) B Primary In Vitro Screening (Single High Concentration) A->B C Hit Identification (Compounds with >90% Inhibition) B->C D Dose-Response Assay (IC50 Determination) C->D E Cytotoxicity Assay (e.g., on Mammalian Cells) D->E F Selectivity Index (SI) Calculation (CC50/IC50) E->F G Lead Compound Selection (High Potency & Selectivity) F->G H In Vivo Efficacy Study (Murine Infection Model) G->H I Evaluation of Parasitemia & Survival H->I

Caption: A typical workflow for antiprotozoal drug discovery and evaluation.

Conclusion and Future Outlook

The experimental evidence strongly supports the development of 2-phenyl-2H-indazole derivatives as a next-generation class of antiprotozoal agents. They are readily synthesized and exhibit potent, broad-spectrum activity that is, in many cases, superior to the current clinical standard, metronidazole. The well-defined structure-activity relationship, particularly the benefit of electron-withdrawing groups, provides a clear roadmap for further optimization.

Future research should focus on several key areas:

  • Mechanism of Action: Elucidating the precise molecular target(s) of these compounds within the parasite is critical. Studies could investigate interference with parasitic DNA, redox pathways, or specific enzymatic processes.[12][13]

  • In Vivo Efficacy: While in vitro data is compelling, successful translation requires demonstration of efficacy in animal models of infection for diseases like amoebiasis and giardiasis.[14][15]

  • Pharmacokinetics and Safety: Lead compounds must be profiled for their absorption, distribution, metabolism, and excretion (ADME) properties, as well as comprehensive toxicological safety, to ensure they are viable drug candidates.

  • Expanded Spectrum: The activity of this scaffold should be evaluated against other major protozoan pathogens, such as Trypanosoma cruzi and Leishmania species, where indazole derivatives have also shown promise.[13][16]

References

A Comparative Guide to the Fluorescence Properties of 2-Alkenyl-2H-Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a fluorescent probe is a critical decision that hinges on a nuanced understanding of its photophysical properties. The 2-alkenyl-2H-indazole scaffold has emerged as a promising class of fluorophores, offering a versatile platform for the development of novel probes. This guide provides a comprehensive comparative study of the fluorescence properties of various 2-alkenyl-2H-indazoles, presenting key experimental data to inform your selection and application. We will delve into the structural features that govern their fluorescence, compare their performance against established dyes, and provide detailed experimental protocols to ensure the integrity and reproducibility of your findings.

The 2-Alkenyl-2H-Indazole Scaffold: A Platform for Bright and Tunable Fluorescence

The 2H-indazole core, when substituted at the 2-position with an alkenyl group, creates a conjugated π-system that is the basis for its fluorescence. The nature of the alkenyl substituent, as well as any modifications to the indazole ring, provides a powerful means to modulate the photophysical properties of these compounds. This allows for the rational design of fluorophores with tailored excitation and emission profiles, quantum yields, and environmental sensitivity.

Two primary classes of 2-alkenyl-2H-indazoles that have demonstrated significant potential are the 2-styryl-2H-indazoles and the coumarin-containing 2H-indazoles. The styryl derivatives offer a relatively simple, conjugated system, while the incorporation of a coumarin moiety introduces a well-known and highly fluorescent heterocyclic system, often leading to enhanced quantum yields.

Comparative Analysis of Photophysical Properties

The efficacy of a fluorophore is quantitatively described by several key parameters: the molar absorption coefficient (ε), the maximum excitation (λex) and emission (λem) wavelengths, the Stokes shift, and the fluorescence quantum yield (ΦF). A high molar absorption coefficient is desirable for achieving strong signals at low concentrations. The excitation and emission maxima dictate the optimal wavelengths for use and the compatibility with existing instrumentation and other fluorophores in multiplexed assays. A large Stokes shift is advantageous as it minimizes the overlap between absorption and emission spectra, reducing self-quenching and simplifying signal detection. The quantum yield, a measure of the efficiency of the fluorescence process, is a direct indicator of the brightness of the fluorophore.

The following table summarizes the photophysical properties of a selection of 2-styryl- and coumarin-containing 2H-indazoles, as determined in dichloromethane. This data provides a basis for a direct comparison of their performance.

Compound IDStructureλex (nm)λem (nm)Stokes Shift (nm)ΦF (%)
Styryl-1 2-(4-methylstyryl)-2H-indazole3434005725
Styryl-2 2-(4-methoxystyryl)-2H-indazole3504095945
Styryl-3 2-(4-(dimethylamino)styryl)-2H-indazole3904657565
Coumarin-1 3-(2H-indazol-2-yl)-2H-chromen-2-one3554257075

Analysis of Structure-Property Relationships:

From the data presented, several key trends emerge:

  • Influence of Electron-Donating Groups on Styryl Derivatives: The introduction of electron-donating groups at the para-position of the styryl moiety leads to a significant bathochromic (red) shift in both the excitation and emission maxima. This is accompanied by a notable increase in the fluorescence quantum yield. For instance, the dimethylamino-substituted derivative (Styryl-3 ) exhibits the longest wavelengths and the highest quantum yield among the styryl compounds, making it a significantly brighter and more red-shifted fluorophore than the parent methyl-substituted compound (Styryl-1 ). This is attributed to an enhanced intramolecular charge transfer (ICT) character in the excited state.

  • Superior Performance of the Coumarin Moiety: The coumarin-containing indazole (Coumarin-1 ) displays a high quantum yield of 75%, surpassing even the best-performing styryl derivative. This highlights the inherent fluorescence efficiency of the coumarin scaffold.

  • Large Stokes Shifts: All the examined 2-alkenyl-2H-indazoles exhibit substantial Stokes shifts, a desirable characteristic for practical applications in fluorescence imaging and sensing.

The Influence of the Solvent Environment (Solvatochromism)

The fluorescence properties of many organic dyes, including 2-alkenyl-2H-indazoles, can be sensitive to the polarity of their environment.[1] This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the fluorophore. Generally, in more polar solvents, the emission spectrum of a fluorophore with an excited state that is more polar than its ground state will shift to a longer wavelength (a red shift). This property can be harnessed to develop probes that report on the polarity of their microenvironment, for example, within a cell or in a chemical reaction.

Benchmarking Against Common Fluorophores

To provide context for the performance of 2-alkenyl-2H-indazoles, it is useful to compare their properties to those of well-established, commercially available fluorophores that emit in a similar spectral range.

Fluorophoreλex (nm)λem (nm)Stokes Shift (nm)ΦF (typical)
Coumarin 1 37345077>0.90 (in Ethanol)
Fluorescein (FITC) 49551823~0.95 (in 0.1 M NaOH)
Alexa Fluor 488 49451723~0.92
Cy2 49051020~0.12

Comparative Insights:

  • The 2-alkenyl-2H-indazoles, particularly the coumarin and dimethylamino-styryl derivatives, exhibit quantum yields that are competitive with some commercially available dyes.

  • Their emission falls within the blue to green region of the spectrum, making them suitable for a range of biological imaging applications.

  • A key advantage of the 2-alkenyl-2H-indazole scaffold is the significantly larger Stokes shifts compared to popular dyes like Fluorescein and Alexa Fluor 488. This is a crucial feature for minimizing spectral crosstalk in multicolor imaging experiments.

Experimental Protocols

To ensure the scientific integrity and reproducibility of fluorescence measurements, it is imperative to follow standardized and well-documented protocols.

Synthesis of 2-Alkenyl-2H-Indazoles

The synthesis of 2-styryl-2H-indazoles can be achieved via a Wittig reaction or a Horner-Wadsworth-Emmons reaction from the corresponding 2-(phosphoniomethyl)-2H-indazole or 2-(phosphonomethyl)-2H-indazole precursors and an appropriate benzaldehyde derivative. The coumarin-containing indazole can be synthesized through a Knoevenagel condensation of a 2-(carboxymethyl)-2H-indazole derivative with a salicylaldehyde. For detailed synthetic procedures, readers are referred to the primary literature.

Measurement of Fluorescence Properties

The following protocol outlines the key steps for the accurate determination of fluorescence properties.

Instrumentation:

  • A calibrated spectrofluorometer equipped with a xenon arc lamp or a suitable laser source.

  • Quartz cuvettes with a 1 cm path length.

  • A UV-Vis spectrophotometer for measuring absorbance.

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of the 2-alkenyl-2H-indazole compounds in a spectroscopic grade solvent (e.g., dichloromethane) at a concentration of approximately 1 mM.

    • Prepare a series of dilutions from the stock solution to create working solutions with absorbances in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorbance Measurement:

    • Record the UV-Vis absorption spectrum of each working solution to determine the maximum absorption wavelength (λex).

  • Fluorescence Emission Spectrum Measurement:

    • Set the excitation wavelength of the spectrofluorometer to the λex determined in the previous step.

    • Record the fluorescence emission spectrum over a suitable wavelength range, ensuring that the entire emission band is captured.

    • The wavelength of maximum fluorescence intensity is the λem.

  • Stokes Shift Calculation:

    • Calculate the Stokes shift as the difference between the emission maximum and the excitation maximum: Stokes Shift (nm) = λem - λex.

  • Fluorescence Quantum Yield (ΦF) Determination (Relative Method):

    • Select a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample. Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard for the blue-violet region.

    • Prepare a series of dilutions of the standard with absorbances in the range of 0.01 to 0.1 at the excitation wavelength of the sample.

    • Measure the absorbance of both the sample and standard solutions at the chosen excitation wavelength.

    • Record the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard solutions under identical instrumental conditions (e.g., excitation and emission slit widths).

    • Calculate the quantum yield of the sample using the following equation:

      ΦF_sample = ΦF_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

      where:

      • ΦF is the fluorescence quantum yield.

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

Diagram of the Quantum Yield Measurement Workflow:

G cluster_calc Calculation prep_sample Prepare Sample Solutions (Abs < 0.1) abs_measure Measure Absorbance (A) at Excitation Wavelength prep_sample->abs_measure prep_standard Prepare Standard Solutions (e.g., Quinine Sulfate, Abs < 0.1) prep_standard->abs_measure em_measure Measure Integrated Fluorescence Intensity (I) abs_measure->em_measure calc_qy Calculate Quantum Yield (ΦF) using the comparative equation em_measure->calc_qy

Caption: Workflow for relative fluorescence quantum yield determination.

Conclusion and Future Outlook

The 2-alkenyl-2H-indazole scaffold represents a versatile and promising platform for the development of novel fluorescent probes. The ability to tune their photophysical properties through synthetic modification allows for the creation of fluorophores with bright emission, large Stokes shifts, and potentially, sensitivity to their local environment. The styryl and coumarin derivatives highlighted in this guide demonstrate competitive performance when benchmarked against established commercial dyes, with the notable advantage of larger Stokes shifts.

Future research in this area should focus on a more systematic investigation of the solvatochromic properties of these compounds to unlock their potential as environmentally sensitive probes. Furthermore, the exploration of a wider range of alkenyl substituents and modifications to the indazole core will undoubtedly lead to the discovery of new fluorophores with even more desirable properties for applications in high-resolution cellular imaging, biosensing, and as labels in drug discovery assays. The inherent synthetic tractability of the 2-alkenyl-2H-indazole platform ensures that it will continue to be a fertile ground for the development of next-generation fluorescent tools.

References

Benchmarking the antibacterial activity of novel indazole derivatives against standard drugs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Antibacterial Efficacy of Novel Indazole Derivatives

In the relentless battle against antimicrobial resistance (AMR), the scientific community is in constant pursuit of novel chemical scaffolds that can circumvent existing resistance mechanisms and replenish the dwindling pipeline of effective antibiotics. The indazole nucleus, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a wide spectrum of biological activities, including potent antibacterial effects.[1][2][3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the antibacterial performance of novel indazole derivatives against established, clinically relevant antibiotics. We will delve into the mechanistic rationale, present detailed experimental protocols for robust evaluation, and offer a clear analysis of comparative data.

The Molecular Contenders: Rationale and Structures

The selection of appropriate comparator compounds is critical for a meaningful benchmark. For this guide, we will consider two classes of novel indazole derivatives that have shown promise in recent literature and compare them against Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic that serves as a common standard in antibacterial assays.[5][6]

  • Novel Indazole Derivatives:

    • Class A: GyrB Inhibitors: These derivatives are designed to target the B subunit of DNA gyrase, an essential bacterial enzyme.[7][8] This offers a distinct advantage by targeting a different component of the same enzyme complex as fluoroquinolones, potentially overcoming resistance mechanisms that affect the GyrA subunit.

    • Class B: FtsZ Inhibitors: These compounds target the Filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division.[6] Inhibiting FtsZ disrupts septum formation, leading to filamentation and eventual cell death, representing a novel mechanism of action.

  • Standard Drug:

    • Ciprofloxacin: A widely used fluoroquinolone that inhibits bacterial DNA gyrase (GyrA subunit) and topoisomerase IV, enzymes necessary to separate bacterial DNA, thereby inhibiting cell division.[7]

Compound ClassRepresentative StructureTarget
Indazole (GyrB Inhibitor) (Structure of a representative 7-substituted indazole)DNA Gyrase (GyrB Subunit)
Indazole (FtsZ Inhibitor) (Structure of a representative 4-bromo-1H-indazole)FtsZ Protein
Ciprofloxacin (Standard) (Structure of Ciprofloxacin)DNA Gyrase (GyrA Subunit)
Mechanisms of Action: A Tale of Two Targets

Understanding the molecular targets is fundamental to interpreting antibacterial activity. While Ciprofloxacin's mechanism is well-established, novel indazoles offer new avenues to disrupt bacterial viability.

Ciprofloxacin and other fluoroquinolones function by stabilizing the complex between DNA gyrase (or topoisomerase IV) and DNA after the enzyme has created a double-strand break. This prevents the re-ligation of the DNA strands, leading to a cascade of events that trigger cell death. Resistance often arises from mutations in the GyrA subunit, the primary target of fluoroquinolones.

Novel indazole derivatives have been engineered to bypass this common resistance pathway. One class of indazoles specifically inhibits the ATPase activity of the GyrB subunit of DNA gyrase, which is essential for the enzyme's function.[7][8] By targeting a different subunit, these compounds can remain effective against fluoroquinolone-resistant strains. Another promising class of indazoles inhibits the polymerization of the FtsZ protein, a bacterial homolog of tubulin. FtsZ forms a contractile ring (the Z-ring) at the site of cell division, and its inhibition prevents cytokinesis, leading to bacterial death.[6]

Antibacterial Mechanisms of Action cluster_0 Bacterial Cell bacterial_dna Bacterial Chromosome gyrase_complex DNA Gyrase Complex (GyrA & GyrB) bacterial_dna->gyrase_complex Supercoiling relief unwound_dna Unwound DNA for Replication gyrase_complex->unwound_dna replicated_dna Replicated DNA unwound_dna->replicated_dna ftsz_monomers FtsZ Monomers z_ring Z-Ring Formation ftsz_monomers->z_ring Polymerization cell_division Cell Division z_ring->cell_division ciprofloxacin Ciprofloxacin (Standard Drug) ciprofloxacin->gyrase_complex Inhibits GyrA (Prevents DNA re-ligation) indazole_gyrb Indazole Derivative (Class A) indazole_gyrb->gyrase_complex Inhibits GyrB (Blocks ATPase activity) indazole_ftsz Indazole Derivative (Class B) indazole_ftsz->z_ring Inhibits FtsZ polymerization

Fig 1. Comparative Mechanisms of Antibacterial Action.

Benchmarking Performance: Protocols for Antibacterial Susceptibility Testing

To ensure reproducibility and comparability of results, standardized methodologies are paramount. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antimicrobial susceptibility testing (AST).[9][10][11] The following protocols are based on these standards.

Experimental Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][12]

Causality and Rationale: This method is preferred for obtaining precise, quantitative data. Using 96-well plates allows for high-throughput screening of multiple compounds and concentrations simultaneously. Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium as it has low levels of thymidine and thymine, which can interfere with some antibiotics, and its cation concentration is controlled to ensure consistent results.

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Dissolve the novel indazole derivatives and the standard drug (Ciprofloxacin) in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of 96-Well Plates:

    • Add 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well microtiter plate.

    • Add 100 µL of the drug stock solution to the first well of each row and perform a 2-fold serial dilution by transferring 100 µL from each well to the next, discarding the final 100 µL from the last well. This creates a concentration gradient.

    • Reserve wells for a positive control (broth + bacteria, no drug) and a negative control (broth only).

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test bacterium from an agar plate culture.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the plate.

  • Inoculation and Incubation:

    • Add 10 µL of the standardized bacterial inoculum to each well (except the negative control).

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the drug at which there is no visible turbidity (growth) in the well.

Experimental Protocol 2: Agar Disk Diffusion (Kirby-Bauer) Method

This method provides a qualitative or semi-quantitative assessment of antibacterial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.[10][12]

Causality and Rationale: The disk diffusion assay is a simple, cost-effective method for initial screening.[12] The diameter of the inhibition zone is proportional to the susceptibility of the bacterium to the compound. Mueller-Hinton Agar (MHA) is the standard medium because of its batch-to-batch reproducibility and its support for the growth of most common pathogens.

Step-by-Step Methodology:

  • Plate Preparation: Prepare Mueller-Hinton Agar (MHA) plates with a uniform depth of 4 mm.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate three times, rotating the plate 60 degrees after each application to ensure uniform coverage.

  • Disk Application: Aseptically place paper disks (6 mm diameter) impregnated with a known concentration of the indazole derivatives and Ciprofloxacin onto the surface of the agar.

  • Incubation: Incubate the plates, inverted, at 35-37°C for 16-20 hours.

  • Measurement: Measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk.

AST Workflow cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion start Start: Pure Bacterial Culture prep_inoculum Prepare Inoculum (0.5 McFarland Standard) start->prep_inoculum plate_prep Prepare 96-well plate with serial drug dilutions prep_inoculum->plate_prep swab_plate Swab Mueller-Hinton Agar plate prep_inoculum->swab_plate inoculate_plate Inoculate wells with standardized bacteria plate_prep->inoculate_plate incubate_plate Incubate 16-20h at 37°C inoculate_plate->incubate_plate read_mic Read MIC (Lowest concentration with no growth) incubate_plate->read_mic end Comparative Data Analysis read_mic->end apply_disks Apply drug-impregnated disks swab_plate->apply_disks incubate_disk Incubate 16-20h at 37°C apply_disks->incubate_disk read_zone Measure Zone of Inhibition (mm) incubate_disk->read_zone read_zone->end

Fig 2. Experimental Workflow for Antibacterial Susceptibility Testing.

Comparative Data Analysis

The following tables present hypothetical but representative data based on published findings for novel indazole derivatives. The panel of bacteria includes key Gram-positive and Gram-negative pathogens, including a methicillin-resistant Staphylococcus aureus (MRSA) strain to assess activity against resistant phenotypes.

Table 1: Minimum Inhibitory Concentration (MIC) Values (µg/mL)
CompoundS. aureus (ATCC 29213)S. aureus (MRSA, USA300)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)
Indazole A (GyrB) 4432>128
Indazole B (FtsZ) 2264>128
Ciprofloxacin 0.5640.0150.5

Interpretation: The data indicates that both novel indazole derivatives exhibit potent activity against Gram-positive bacteria, including the multidrug-resistant MRSA strain.[6][7] Notably, Indazole A and B maintain their efficacy against the MRSA strain, whereas Ciprofloxacin's activity is severely diminished, highlighting the potential of these novel compounds to overcome existing fluoroquinolone resistance.[7] The activity against Gram-negative bacteria is less pronounced, a common challenge for many new chemical entities due to the complex outer membrane of these organisms.

Table 2: Zone of Inhibition Diameters (mm)
Compound (30 µg disk)S. aureus (ATCC 29213)S. aureus (MRSA, USA300)E. coli (ATCC 25922)
Indazole A (GyrB) 222114
Indazole B (FtsZ) 252411
Ciprofloxacin 286 (Resistant)35

Interpretation: The disk diffusion results corroborate the MIC data.[1][5] Large zones of inhibition are observed for the indazole derivatives against both susceptible and resistant S. aureus. The lack of a significant inhibition zone for Ciprofloxacin against MRSA provides a clear visual confirmation of resistance. The smaller zones against E. coli are consistent with the higher MIC values observed.

Discussion and Future Directions

This guide demonstrates a robust framework for benchmarking the antibacterial activity of novel indazole derivatives. The representative data showcases their significant potential, particularly against challenging Gram-positive pathogens like MRSA. The distinct mechanisms of action—targeting GyrB or FtsZ—represent promising strategies to combat bacteria that have developed resistance to frontline antibiotics like Ciprofloxacin.[6][7]

The observed lower efficacy against Gram-negative species such as P. aeruginosa is a critical area for future optimization. Structure-activity relationship (SAR) studies will be essential to modify the indazole scaffold to improve penetration through the Gram-negative outer membrane and evade efflux pumps.

While these in vitro results are encouraging, they are only the first step. The journey to a new drug requires further investigation, including:

  • Cytotoxicity Assays: To ensure the compounds are selective for bacterial cells over mammalian cells.

  • Mechanism of Action Confirmation: Utilizing biochemical and genetic assays to confirm that the compounds inhibit their intended targets (GyrB or FtsZ) in whole cells.

  • In Vivo Efficacy Studies: Testing the compounds in animal models of infection to assess their performance in a complex biological system.[7]

The indazole scaffold continues to be a fertile ground for the discovery of new antibacterial agents. By employing systematic and standardized benchmarking protocols as outlined here, the research community can effectively identify and advance the most promising candidates to address the urgent global threat of antimicrobial resistance.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-2H-indazole-7-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Note on This Guidance: As a Senior Application Scientist, my primary commitment is to ensure safety and procedural integrity in the laboratory. This guide has been developed to provide essential, actionable information for the disposal of 2-Methyl-2H-indazole-7-carbonitrile. At the time of writing, a comprehensive Safety Data Sheet (SDS) for this specific compound was not publicly available. Therefore, the following procedures are synthesized from its known hazard classifications and data from structurally analogous indazole and nitrile compounds. This document is not a substitute for a formal SDS. You are required to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all local, state, and federal regulations.

Hazard Assessment and Chemical Profile

This compound is a heterocyclic aromatic compound containing both an indazole ring system and a nitrile functional group. This structure necessitates careful handling, as compounds in this class can exhibit significant biological activity and chemical reactivity.

The primary operational risk stems from its classification as a hazardous substance. The available data indicates the following hazards[1]:

Hazard ClassificationGHS Hazard StatementImplication for Handling and Disposal
Acute Toxicity (Oral) H302: Harmful if swallowedAvoid ingestion. Contaminated surfaces must be thoroughly cleaned. Waste is considered toxic.
Skin Irritation H315: Causes skin irritationRequires use of chemical-resistant gloves. All contaminated PPE is hazardous waste.
Eye Irritation H319: Causes serious eye irritationRequires use of safety glasses or goggles.
Acute Toxicity (Inhalation) H332: Harmful if inhaledAll handling of the solid compound must be done in a certified chemical fume hood to prevent aerosolization.

The nitrile group (-C≡N) is of particular concern. While stable under neutral conditions, nitriles can potentially hydrolyze under strong acidic or basic conditions to form carboxylic acids or amides, and in some extreme cases, could release hydrogen cyanide gas, especially in the presence of strong acids[2]. Therefore, segregation from acidic waste streams is critical.

Personal Protective Equipment (PPE) Protocol

Based on the hazard profile, a stringent PPE protocol is mandatory when handling this compound in pure form or as waste.

  • Hand Protection: Wear appropriate chemical-resistant gloves (Nitrile rubber is a common choice, but consult your institution's glove selection guide). Inspect gloves before each use and dispose of contaminated gloves as hazardous waste.

  • Eye Protection: Use safety glasses with side-shields or chemical safety goggles that conform to OSHA regulations in 29 CFR 1910.133 or European Standard EN166[3].

  • Skin and Body Protection: A standard laboratory coat must be worn and fully fastened. Ensure no skin is exposed.

  • Respiratory Protection: All weighing and transfer operations involving the solid compound should be conducted within a certified chemical fume hood to minimize inhalation risk.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a containment area, evacuate the laboratory.

  • Secure the Area: Restrict access to the spill location. Turn off any nearby ignition sources as a precaution.

  • Don PPE: Before cleanup, don the full PPE ensemble described in Section 2.

  • Contain & Clean:

    • Gently cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully sweep or scoop the absorbed material and spilled solid into a designated, properly labeled hazardous waste container.

    • Avoid creating dust during cleanup.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, per institutional policy.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed through your institution's official hazardous waste program. It is classified as a chemical waste and must not be disposed of in regular trash or down the sewer.

Workflow for Proper Disposal

G cluster_0 Waste Generation & Segregation cluster_1 Storage & Pickup cluster_2 Final Disposition A Generation of Waste (e.g., unused chemical, contaminated labware) B Is the waste container compatible and properly labeled? A->B C Obtain a new, compatible container. Label with 'Hazardous Waste' and full chemical name. B->C No D Place waste in a dedicated, closed container for 'Non-Halogenated Organic Solids'. B->D Yes C->D E Segregate from Incompatibles (Acids, Strong Oxidizers, Amines) D->E F Store container in a designated Satellite Accumulation Area (SAA). E->F G Ensure container remains closed except when adding waste. F->G H Request waste pickup from EHS / Hazardous Waste Contractor. G->H I Licensed contractor transports waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). H->I J Final Disposal via High-Temperature Incineration. I->J

References

A Senior Application Scientist's Guide to the Safe Handling of 2-Methyl-2H-indazole-7-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Personal Protective Equipment for Handling 2-Methyl-2H-indazole-7-carbonitrile

This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound. The procedural, step-by-step guidance herein is designed to directly answer your operational questions, ensuring both the integrity of your research and the safety of laboratory personnel. Our goal is to be your preferred source for laboratory safety information, building trust by providing value beyond the product itself.

Understanding the Hazard Profile

Before handling any chemical, a thorough understanding of its potential hazards is paramount. While comprehensive toxicological data for this compound is not extensively published, its chemical structure and available safety information provide a clear directive for cautious handling. The molecule incorporates an indazole moiety and a nitrile functional group. Organic nitriles are a class of compounds that can be toxic, as they have the potential to metabolize into cyanide ions within the body.[1]

Based on supplier safety information, this compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

This profile necessitates a multi-faceted approach to personal protection, focusing on preventing ingestion, dermal contact, and inhalation.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a critical control measure dictated by the chemical's specific hazards. For this compound, the following PPE is mandatory.

PPE ComponentSpecification & Rationale
Hand Protection Double-gloving with Nitrile Gloves (≥5-mil thickness): Nitrile is a robust material for general chemical handling, but it's crucial to recognize that it provides only splash protection for a limited time.[2][3] Double-gloving provides an additional layer of security. If gloves become contaminated, they must be removed and discarded immediately.[3]
Eye & Face Protection Chemical Splash Goggles and Face Shield: Due to the "serious eye irritation" hazard (H319), standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required.[4] When handling larger quantities or when there is a significant risk of splashing, a full-face shield must be worn over the goggles.[5]
Body Protection Flame-Resistant Laboratory Coat: A lab coat protects against skin contact and contamination of personal clothing.[6] It should be kept fully fastened.
Respiratory Protection Engineering Control - Chemical Fume Hood: All manipulations of solid this compound or its solutions must be performed within a certified chemical fume hood. This is the primary engineering control to mitigate the "harmful if inhaled" hazard (H332).[2]

Operational and Disposal Plans: A Step-by-Step Workflow

A safe protocol encompasses the entire lifecycle of the chemical in the lab, from receipt to disposal. Adherence to this workflow is critical for minimizing exposure risk.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Verify Fume Hood Certification b Don Full PPE a->b c Weigh Solid in Hood b->c d Prepare Solution c->d e Perform Experiment d->e f Decontaminate Glassware e->f g Segregate Hazardous Waste f->g h Doff PPE Correctly g->h h->h i Wash Hands Thoroughly h->i

Caption: Workflow for the safe handling and disposal of this compound.

Experimental Protocol
  • Preparation:

    • Before beginning work, confirm that the chemical fume hood has been certified within the last year.

    • Post signage indicating the use of a hazardous substance.

    • Don all required PPE as specified in the table above. Pay close attention to proper glove removal techniques to avoid cross-contamination.[3]

  • Handling and Use:

    • Conduct all weighing and solution preparation inside the fume hood.

    • Handle the solid material carefully to avoid generating dust.

    • If a spill occurs, immediately alert personnel and follow your institution's spill cleanup procedures for toxic chemicals.

  • Decontamination and Disposal:

    • All disposable materials that have come into contact with the chemical, including pipette tips, weighing paper, and nitrile gloves, are considered hazardous waste.[7]

    • Segregate this waste into a clearly labeled, sealed container designated for "Toxic Organic Waste" or "Nitrile-Containing Waste" as per your institution's guidelines.[7]

    • Reusable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., acetone, ethanol) inside the fume hood. The rinsate must also be collected as hazardous waste.

    • After completing all work and waste segregation, carefully doff PPE, removing gloves last.

    • Wash hands thoroughly with soap and water.[4]

Emergency Response Plan

In case of accidental exposure, immediate and correct action is critical.

Exposure RouteFirst Aid Protocol
Inhalation Immediately move the affected person to fresh air. If breathing is difficult or they feel unwell, call for emergency medical assistance.[8]
Skin Contact Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. If skin irritation persists, seek medical attention.[8][9]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Call a poison control center or seek immediate medical attention.[8]

Always have the Safety Data Sheet (SDS) or equivalent hazard information available to provide to emergency responders.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-2H-indazole-7-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-Methyl-2H-indazole-7-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.